Product packaging for (Z)-Fluoxastrobin(Cat. No.:CAS No. 887973-21-9)

(Z)-Fluoxastrobin

Cat. No.: B1337108
CAS No.: 887973-21-9
M. Wt: 458.8 g/mol
InChI Key: UFEODZBUAFNAEU-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Z)-Fluoxastrobin (CAS 887973-21-9) is a high-purity chemical reference standard essential for agricultural and environmental research. It is a strobilurin fungicide that operates by inhibiting mitochondrial respiration in fungi, specifically by blocking electron transfer at the bc1 complex . This mechanism provides both protective and curative activity, affecting key stages of fungal development such as spore germination and mycelial growth . Its excellent leaf systemicity allows for rapid uptake and acropetal distribution within the plant, making it a valuable compound for studying disease control in crops . Researchers utilize this compound for analytical methods development and quality control, particularly in the analysis of residues and environmental fate. The compound demonstrates a broad spectrum of activity against Ascomycete, Basidiomycete, Deuteromycete, and Oomycete pathogens . Its application is critical for studying the control of major plant diseases like Septoria tritici in wheat, Rhynchosporium secalis in barley, and Phytophthora infestans in potatoes . Furthermore, it is often investigated in tank mixes and co-formulations with other fungicides, such as prothioconazole, to explore synergistic effects and broaden the spectrum of disease control . This product is classified as a skin sensitizer (Category 1, H317) and is very toxic to aquatic life with long-lasting effects (Category 1, H400) . Researchers must handle it with appropriate personal protective equipment, including gloves and eye protection, and take precautions to avoid release into the environment . This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or agricultural application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16ClFN4O5 B1337108 (Z)-Fluoxastrobin CAS No. 887973-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEODZBUAFNAEU-ITYLOYPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)\C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905144
Record name Z isomer of Fluoxastrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7)
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.422 at 20 °C
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline solid

CAS No.

887973-21-9, 193740-76-0, 361377-29-9
Record name Fluoxastrobin, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887973219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z isomer of Fluoxastrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOXASTROBIN, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87YQY15C4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to (Z)-Fluoxastrobin: Chemical Structure, Properties, and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin is a broad-spectrum strobilurin fungicide renowned for its efficacy in controlling a wide array of plant pathogenic fungi.[1] As a member of the quinone outside inhibitor (QoI) class of fungicides, its mode of action involves the disruption of mitochondrial respiration, a vital cellular process in fungi. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fungicidal action of this compound. Detailed experimental protocols for its analysis and the assessment of its biological activity are presented, alongside a molecular-level visualization of its mechanism of action. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical research, fungal biology, and drug development.

Chemical Structure and Properties

This compound is an organic compound with a complex molecular architecture. Its systematic IUPAC name is (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine.[2][3] The molecule exhibits geometrical isomerism due to the C=N double bond of the O-methyloxime group, with the (Z)-isomer being a key component of its fungicidal activity.

The chemical structure of this compound is characterized by a central phenyl ring linked to a fluorinated pyrimidine ring via an ether bond, which in turn is substituted with a chlorophenoxy group. The other side of the central phenyl ring bears a methanone O-methyloxime moiety connected to a dihydro-dioxazine ring. This intricate arrangement of aromatic and heterocyclic rings, along with the specific stereochemistry of the oxime group, is crucial for its biological activity.

Physicochemical Properties of Fluoxastrobin

A summary of the key physicochemical properties of Fluoxastrobin is presented in the table below. These properties are essential for understanding its environmental fate, bioavailability, and formulation development.

PropertyValueReference
Molecular Formula C₂₁H₁₆ClFN₄O₅[1][4]
Molecular Weight 458.83 g/mol [1][2][4][5]
CAS Number 361377-29-9 ((E)- and (Z)-isomers)[4][6]
(Z)-Isomer CAS Number 887973-21-9[2][7]
Appearance White crystalline solid[6]
Odor Weak[6]
Melting Point 103-108 °C[4][6]
Boiling Point Decomposes before boiling[8]
Water Solubility 2.56 mg/L (at 20 °C)[6]
LogP (Octanol-Water Partition Coefficient) 2.86 (at 20 °C)[6]
Vapor Pressure 6 x 10⁻⁷ mPa (at 20 °C, extrapolated)[6]
Henry's Law Constant 1.1 x 10⁻¹² atm·m³/mol (estimated)

Fungicidal Mode of Action

This compound belongs to the strobilurin class of fungicides, which act as quinone outside inhibitors (QoIs).[1] The primary target of these fungicides is the cytochrome bc₁ complex (also known as Complex III) within the mitochondrial respiratory chain of fungal cells.[4] By inhibiting this complex, this compound effectively disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.

The cytochrome bc₁ complex plays a crucial role in the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol (Coenzyme Q₁₀H₂) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. This compound specifically binds to the Qo site of cytochrome b, one of the subunits of the cytochrome bc₁ complex. This binding event physically blocks the oxidation of ubiquinol, thereby halting the flow of electrons to cytochrome c and the subsequent steps of cellular respiration. The disruption of the proton motive force, which is essential for ATP synthesis via oxidative phosphorylation, results in a severe energy deficit within the fungal cell, preventing spore germination and mycelial growth.[4]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

Fluoxastrobin_Mode_of_Action cluster_Inhibition Inhibition by this compound cluster_Energy Cellular Energy Production Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- H2O H₂O Complex_IV->H2O e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Fluoxastrobin This compound Inhibition->Complex_III NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of strobilurin fungicides, including this compound, involves multi-step chemical reactions. While the precise industrial synthesis protocols are often proprietary, the general approach is based on the assembly of the key structural fragments. The synthesis of the core structure is inspired by the natural product strobilurin A. A key step in the synthesis of many strobilurins is the formation of the β-methoxyacrylate group or its bioisostere. In the case of this compound, the synthesis would involve the coupling of the substituted phenyl-pyrimidine ether moiety with the dihydro-dioxazine-methanone oxime fragment. The stereoselective formation of the (Z)-isomer of the oxime is a critical aspect of the synthesis to ensure high fungicidal activity.

Analytical Methods for Residue Analysis

Accurate and sensitive analytical methods are crucial for determining the residues of this compound in environmental and agricultural samples. A common and effective method is Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo-Diode Array (PDA) detector.

Sample Preparation and Extraction:

  • Homogenize the sample (e.g., fruit, beverage).

  • Extract the sample with a mixture of ethyl acetate and cyclohexane (1:1, v/v) using ultrasonication.

  • Centrifuge the mixture and collect the supernatant.

  • Clean up the extract using Gel Permeation Chromatography (GPC) to remove interfering matrix components.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for UPLC analysis.

UPLC-PDA Conditions:

  • Column: A C18 reversed-phase column (e.g., BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 3:7, v/v).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 251 nm.

  • Quantification: External standard calibration with certified reference standards of this compound.

This method typically achieves low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg range, making it suitable for regulatory monitoring.

Bioassays for Fungicidal Efficacy

The fungicidal activity of this compound can be evaluated in vitro through various bioassays that measure its effect on fungal growth and development. Two standard methods are the mycelial growth inhibition assay and the spore germination inhibition assay.

This assay determines the concentration of the fungicide required to inhibit the vegetative growth of a fungus.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

  • Prepare a series of dilutions of the stock solution to obtain the desired test concentrations.

  • Incorporate the fungicide dilutions into a molten fungal growth medium, such as Potato Dextrose Agar (PDA), before it solidifies. The final solvent concentration should be kept low (e.g., <1% v/v) to avoid inhibitory effects.

  • Pour the amended PDA into sterile Petri dishes. A control set of plates containing the medium with the solvent but without the fungicide should also be prepared.

  • Place a mycelial plug (e.g., 5 mm in diameter) from the actively growing edge of a young fungal culture onto the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Percentage Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

  • Determine the EC₅₀ value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

This assay assesses the effect of the fungicide on the germination of fungal spores.

Protocol:

  • Prepare a suspension of fungal spores in sterile distilled water from a mature culture. The concentration of the spore suspension should be adjusted to a specific value (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

  • Prepare a series of dilutions of this compound as described for the mycelial growth inhibition assay.

  • Mix the spore suspension with the fungicide dilutions in sterile microcentrifuge tubes or on a cavity slide. A control with only the spore suspension and the solvent should be included.

  • Incubate the mixtures in a humid chamber at the optimal temperature for spore germination (e.g., 25 °C) for a specific period (e.g., 24 hours).

  • After incubation, place a drop of the suspension on a microscope slide and observe under a microscope.

  • Count the number of germinated and non-germinated spores in a random sample of at least 100 spores for each treatment and replicate. A spore is considered germinated if the length of the germ tube is at least half the diameter of the spore.

  • Calculate the percentage of spore germination inhibition for each concentration.

  • Determine the EC₅₀ value for spore germination inhibition as described above.

Efficacy and Spectrum of Activity

This compound is a broad-spectrum fungicide effective against a wide range of plant pathogenic fungi belonging to the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. It is used to control diseases on a variety of crops, including cereals, fruits, vegetables, and turf. Its systemic and translaminar properties allow for the protection of new growth and untreated plant surfaces.

Conclusion

This compound is a potent and widely used fungicide with a well-defined mode of action targeting mitochondrial respiration in fungi. Its unique chemical structure and favorable physicochemical properties contribute to its excellent fungicidal activity and broad-spectrum efficacy. The experimental protocols outlined in this guide provide a framework for the synthesis, analysis, and biological evaluation of this important agrochemical. Further research into the development of new strobilurin analogues and the management of fungicide resistance will continue to be important areas of investigation for ensuring sustainable crop protection.

References

An In-Depth Technical Guide to the Discovery and Synthesis of (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin is a prominent member of the strobilurin class of fungicides, a group of agrochemicals inspired by a natural product from the fungus Strobilurus tenacellus.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the synthetic pathways, provides experimental protocols for key steps, and presents its biological activity through a summary of its fungicidal efficacy. The document also illustrates the underlying biochemical pathway inhibited by this class of compounds and the logical workflow from synthesis to biological evaluation.

Introduction: The Rise of Strobilurin Fungicides

The discovery of strobilurins marked a significant advancement in the development of fungicides for agricultural crop protection.[3] The first natural strobilurins, Strobilurin A and B, were isolated from the mycelium of the fungus Strobilurus tenacellus.[2][4] These natural compounds exhibited potent antifungal activity but were often limited by their instability in light. This led to extensive research and development by agrochemical companies to create synthetic analogues with improved photostability and a broader spectrum of activity.[1]

Fluoxastrobin, developed by Bayer CropScience, is a second-generation strobilurin fungicide.[5] Like other strobilurins, its primary mechanism of action is the inhibition of mitochondrial respiration in fungi.[6] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of ATP and ultimately leading to fungal cell death.[2]

This guide focuses on the (Z)-isomer of Fluoxastrobin, providing a detailed examination of its chemical synthesis and biological significance.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final product. The overall synthetic scheme is presented below, followed by detailed experimental protocols for the key reactions.

A plausible synthetic pathway for this compound involves the initial synthesis of two key intermediates: 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (I-1) and (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (I-2) . These intermediates are then coupled to yield this compound.

G cluster_0 Synthesis of Intermediate I-1 cluster_1 Synthesis of Intermediate I-2 cluster_2 Final Coupling Reaction 4,6-dichloro-5-fluoropyrimidine 4,6-dichloro-5-fluoropyrimidine I-1 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine 4,6-dichloro-5-fluoropyrimidine->I-1 Reaction 2-chlorophenol 2-chlorophenol 2-chlorophenol->I-1 Benzofuran-3(2H)-one O-methyl oxime Benzofuran-3(2H)-one O-methyl oxime Intermediate_A (2Z,3Z)-2,3-benzofuran-dione O3-methyl dioxime Benzofuran-3(2H)-one O-methyl oxime->Intermediate_A Nitrite n-butyl nitrite or tert-butyl nitrite Nitrite->Intermediate_A Intermediate_B (2Z,3Z)-benzofuran-2,3-dione O2-(2-hydroxyethyl) O3-methyl dioxime Intermediate_A->Intermediate_B 2-haloethanol 2-haloethanol 2-haloethanol->Intermediate_B I-2 (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl) (2-hydroxyphenyl)methanone O-methyl oxime Intermediate_B->I-2 Acid Catalysis Z-Fluoxastrobin This compound I-1_final Intermediate I-1 I-1_final->Z-Fluoxastrobin I-2_final Intermediate I-2 I-2_final->Z-Fluoxastrobin

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 2.1.1: Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (Intermediate I-1)

This procedure is based on the general reaction described in patent literature. In a suitable reaction vessel, 4,6-dichloro-5-fluoropyrimidine is reacted with 2-chlorophenol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography.

Protocol 2.1.2: Synthesis of (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (Intermediate I-2)

The synthesis of this intermediate can be adapted from procedures for the (E)-isomer. The process starts with the reaction of benzofuran-3(2H)-one O-methyl oxime with a nitrite, such as n-butyl nitrite or tert-butyl nitrite, in the presence of a metal alkoxide to form (2Z,3Z)-2,3-benzofuran-dione O3-methyl dioxime. This intermediate is then reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) to yield (2Z,3Z)-benzofuran-2,3-dione O2-(2-hydroxyethyl) O3-methyl dioxime. The final step involves an acid-catalyzed rearrangement and cyclization of this product to form the desired (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime. The product is typically isolated by filtration.

Protocol 2.1.3: Synthesis of this compound

This compound is synthesized by the reaction of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (Intermediate I-1) with (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (Intermediate I-2). The reaction is carried out in a suitable solvent, such as acetonitrile, DMF, or DMSO, in the presence of a base to facilitate the coupling. The reaction temperature can range from ambient to elevated temperatures (e.g., 40-80 °C). After the reaction is complete, the crude this compound is isolated. It is important to note that this compound can be isomerized to the more stable (E)-isomer under certain conditions, such as in the presence of an acid catalyst (e.g., methanesulfonic acid, sulfuric acid, or phosphoric acid).

Characterization Data

While a comprehensive, publicly available dataset of the spectroscopic data for this compound is limited, the following table summarizes the expected and reported data for the final product and key intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR SignalsExpected ¹³C NMR SignalsExpected Mass Spectrum (m/z)
This compound C₂₁H₁₆ClFN₄O₅458.83Aromatic protons, OCH₃, OCH₂, CH₂Aromatic carbons, C=N, C=O, OCH₃, OCH₂, CH₂[M+H]⁺ at 459.08
I-1 C₁₀H₅Cl₂FN₂O263.07Aromatic protonsAromatic carbons, pyrimidine carbons[M+H]⁺ at 262.98
I-2 C₁₁H₁₂N₂O₄236.23Aromatic protons, OCH₃, OCH₂, CH₂Aromatic carbons, C=N, C=O, OCH₃, OCH₂, CH₂[M+H]⁺ at 237.08

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum fungicidal activity against a variety of plant pathogens. Its primary mode of action is the inhibition of mitochondrial respiration, a vital process for energy production in fungal cells.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The electron transport chain in mitochondria is composed of several protein complexes. This compound specifically targets Complex III, also known as the cytochrome bc1 complex. It binds to the Qo (Quinone outside) site of this complex, which is responsible for oxidizing ubiquinol. This binding event blocks the electron flow from ubiquinol to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. The disruption of the proton gradient prevents the synthesis of ATP by ATP synthase, leading to a depletion of cellular energy and ultimately, the death of the fungal cell.

G cluster_0 Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- Protons_out_I H+ ComplexI->Protons_out_I Pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- Protons_out_III H+ ComplexIII->Protons_out_III Pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- Protons_out_IV H+ ComplexIV->Protons_out_IV Pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesis NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII H2O H2O O2->H2O Reduction Protons_in H+ Protons_in->ATPSynthase Gradient drives Fluoxastrobin Fluoxastrobin Fluoxastrobin->ComplexIII Inhibits Qo site

Caption: Mechanism of action of this compound.

Fungicidal Spectrum and Efficacy
Fungal PathogenCommon DiseaseCropRepresentative EC₅₀ (µg/mL)
Alternaria solaniEarly BlightPotato, Tomato0.01 - 1.0
Pyricularia oryzaeRice BlastRice0.1 - 5.0
Puccinia triticinaLeaf RustWheat0.05 - 2.0
Sclerotinia sclerotiorumWhite MoldCanola, Soybean0.1 - 10.0
Rhizoctonia solaniRhizoctonia Root RotVarious0.5 - 15.0

Note: The EC₅₀ values are indicative and can vary depending on the specific isolate, experimental conditions, and whether the tested compound is the (Z)- or (E)-isomer.

Experimental and Developmental Workflow

The discovery and development of a new fungicide like this compound follows a structured workflow, from initial synthesis to final product registration. This process involves a continuous feedback loop between chemical synthesis, biological screening, and optimization.

G Start Start: Lead Identification Synthesis Chemical Synthesis of Analogues Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_vitro In Vitro Screening (EC50 determination) Purification->In_vitro In_vivo In Vivo Testing (Greenhouse/Field Trials) In_vitro->In_vivo Promising Candidates SAR Structure-Activity Relationship (SAR) Analysis In_vitro->SAR Toxicology Toxicology & Environmental Fate In_vivo->Toxicology Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Feedback Loop Registration Product Registration Toxicology->Registration

Caption: Experimental workflow for fungicide discovery.

Conclusion

This compound is a testament to the success of synthetic chemistry in improving upon nature's templates. Its development from the natural strobilurins has provided the agricultural industry with a powerful tool for managing a wide range of devastating fungal diseases. A thorough understanding of its synthesis, mechanism of action, and biological activity is crucial for its effective and sustainable use in crop protection. This technical guide has provided a detailed overview of these key aspects, offering valuable information for researchers and professionals in the field of drug and pesticide development. Further research into the specific biological activity of the (Z)-isomer and the development of novel synthetic routes will continue to be areas of interest in the scientific community.

References

(Z)-Fluoxastrobin mechanism of action in fungi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Fluoxastrobin in Fungi

Introduction

This compound is a potent, broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1][2] Strobilurins are a significant group of fungicides utilized for disease control in a wide array of crops, including cereals, fruits, and vegetables.[1][3] They are classified as Quinone outside Inhibitors (QoIs), a designation that directly reflects their biochemical mode of action.[4][5] This technical guide provides a detailed examination of the molecular mechanism by which this compound exerts its antifungal effects, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary fungicidal activity of this compound stems from its highly specific inhibition of mitochondrial respiration in fungal cells.[3][4] Like other strobilurin fungicides, it targets Complex III, also known as the cytochrome bc1 complex, a critical component of the electron transport chain (ETC) located in the inner mitochondrial membrane.[1][6]

The process unfolds as follows:

  • Target Site: this compound specifically binds to the Quinone "outside" (Qo) binding site of cytochrome b, which is a subunit of the cytochrome bc1 complex.[4][5][6]

  • Interruption of Electron Flow: This binding action physically blocks the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c1.[1] This step is a crucial juncture in the ETC, responsible for pumping protons across the inner mitochondrial membrane.

  • Disruption of Oxidative Phosphorylation: By halting electron transport, this compound effectively decouples this process from ATP synthesis. The proton motive force required to drive ATP synthase is dissipated, leading to a severe reduction in cellular ATP production.[1][7]

  • Cellular Energy Depletion: The resulting energy deficit has widespread consequences for the fungal cell. Essential metabolic processes, maintenance of membrane potentials, and other energy-dependent functions are compromised.[1] This ultimately prevents fungal spore germination and mycelial growth, leading to the cessation of infection.[8]

This highly specific, single-site mode of action makes QoI fungicides like Fluoxastrobin very effective but also susceptible to the development of resistance through target site mutations.[5][6]

Visualization of the Inhibitory Pathway

The following diagram illustrates the mitochondrial electron transport chain and the precise point of inhibition by this compound.

cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q Pool) ComplexI->Q e- ProtonGradient Proton Gradient (H+) ComplexI->ProtonGradient H+ pump ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- (as UQH2) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonGradient H+ pump ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->ProtonGradient H+ pump ATPSynthase Complex V (ATP Synthase) ATP ATP ATPSynthase->ATP produces ProtonGradient->ATPSynthase drives Inhibitor This compound Inhibitor->ComplexIII Binds to Qo site & Blocks e- transfer

Caption: this compound inhibits Complex III, blocking electron flow and ATP synthesis.

Quantitative Data: In Vitro Inhibitory Activity

The efficacy of a fungicide is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as mycelial growth or spore germination. While specific IC50 values for this compound against a wide range of fungi require targeted literature searches for each pathogen, published data for related QoI fungicides demonstrate their high potency. The IC50 is a crucial metric for comparing the intrinsic activity of different fungicides and for monitoring shifts in fungal sensitivity that may indicate the development of resistance.[9][10][11]

Fungicide ClassTarget Pathogen ExampleProcess MeasuredTypical IC50 Range (mg/L or µg/mL)Reference
QoI (Strobilurins) Bipolaris sorokinianaMycelial Growth0.005 - 0.1[9][11]
QoI (Strobilurins) Drechslera tritici-repentisMycelial Growth0.01 - 0.5[9][11]
QoI (Strobilurins) Puccinia triticinaUrediniospore Germination< 1.0[10]
QoI (Strobilurins) Phakopsora pachyrhiziUrediniospore Germination0.005 - 0.82[11]

Note: The values presented are indicative for the QoI class. The precise IC50 for this compound can vary significantly depending on the fungal species, the specific isolate, and the experimental conditions.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key biochemical and microbiological assays.

Protocol: Fungal Respiration Measurement (Oxygen Consumption Assay)

This protocol determines the effect of this compound on the overall respiratory activity of fungal cells.

Objective: To measure the rate of oxygen consumption by a fungal suspension in the presence and absence of the inhibitor.

Methodology:

  • Fungal Culture Preparation: Grow the target fungus in a suitable liquid medium to obtain a sufficient quantity of mycelia or spores. Harvest the cells by centrifugation and wash them with a sterile buffer to remove residual media.

  • Cell Suspension: Resuspend the fungal cells in a respiration buffer (e.g., a phosphate buffer with a carbon source like glucose) to a standardized density.

  • Oxygen Electrode System: Calibrate a Clark-type oxygen electrode or a fluorescence-based oxygen sensor in a sealed, temperature-controlled chamber (e.g., an Oxygraph).

  • Baseline Respiration: Add the fungal suspension to the chamber and record the baseline rate of oxygen consumption for several minutes.

  • Inhibitor Addition: Introduce a known concentration of this compound (solubilized in a suitable solvent like DMSO) into the chamber.

  • Post-Inhibition Measurement: Continue to record oxygen consumption. A potent respiratory inhibitor will cause a rapid decrease or complete cessation of oxygen uptake.

  • Controls: Run parallel experiments with the solvent (DMSO) alone to ensure it has no effect on respiration. Use known inhibitors of other respiratory complexes (e.g., Rotenone for Complex I, Antimycin A for Complex III, Cyanide for Complex IV) as positive controls.[12]

  • Data Analysis: Calculate the rate of oxygen consumption (nmol O2/min/mg of biomass) before and after the addition of the inhibitor. Express the inhibition as a percentage of the baseline rate.

Protocol: In Vitro Fungal Growth Inhibition Assay (IC50 Determination)

This protocol is used to quantify the potency of this compound by determining its IC50 value against a target fungus.

Objective: To determine the concentration of this compound that inhibits fungal growth by 50%.

Methodology:

  • Media Preparation: Prepare a suitable liquid or solid (agar) growth medium for the target fungus.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent such as DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations. For agar-based assays, amend the molten agar with the different fungicide concentrations before pouring the plates. For liquid assays, add the dilutions to the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate the center of each agar plate or each well of the microtiter plate with a standardized amount of fungal spores or a mycelial plug.

  • Incubation: Incubate the plates/microtiter plates under optimal growth conditions (temperature, light) for a defined period (e.g., 3-7 days), until significant growth is observed in the control (no inhibitor) treatment.

  • Growth Measurement:

    • Solid Media: Measure the diameter of the fungal colony.

    • Liquid Media: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader, which correlates with biomass.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of the IC50 Determination Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Fungal Inoculum (Spores) E Inoculate Wells with Fungal Spores A->E B Prepare this compound Stock Solution C Perform Serial Dilutions in Growth Medium B->C D Dispense Dilutions into 96-Well Plate C->D D->E F Incubate Plate (e.g., 72h at 25°C) E->F G Measure Growth (e.g., Optical Density) F->G H Calculate % Inhibition vs. Control G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for determining the IC50 value of this compound.

Mechanism of Fungal Resistance

The single-site action of QoI fungicides imposes strong selection pressure, leading to the emergence of resistant fungal populations.[5] The predominant mechanism of resistance is a target site modification resulting from a point mutation in the mitochondrial cytochrome b gene (CYTB).[6]

  • G143A Mutation: The most common mutation involves a single nucleotide polymorphism that results in the substitution of glycine (G) with alanine (A) at position 143 of the cytochrome b protein. This amino acid change is located near the Qo binding site and sterically hinders the binding of strobilurin fungicides, including Fluoxastrobin, dramatically reducing their efficacy.

  • Cross-Resistance: Because all strobilurin fungicides share the same binding site, a mutation conferring resistance to one member of the class typically results in cross-resistance to all other QoI fungicides.[4][5]

Visualization of the Resistance Mechanism

cluster_sensitive Sensitive Fungus cluster_resistant Resistant Fungus A This compound B Qo Binding Site (Cytochrome b) A->B C Successful Binding B->C D Respiration Inhibited C->D E This compound F Altered Qo Site (e.g., G143A Mutation) E->F G Binding Prevented F->G H Respiration Continues G->H Selection Fungicide Application (Selection Pressure) cluster_resistant cluster_resistant Selection->cluster_resistant survives and proliferates cluster_sensitive cluster_sensitive cluster_sensitive->Selection is eliminated

Caption: Resistance to this compound via target site mutation.

Conclusion

The mechanism of action of this compound is a well-defined process centered on the specific inhibition of the cytochrome bc1 complex in the fungal mitochondrial electron transport chain. By binding to the Qo site, it disrupts the vital process of ATP synthesis, leading to a rapid depletion of cellular energy and potent fungicidal activity. This targeted action, while highly effective, underscores the importance of resistance management strategies to preserve the utility of this important class of fungicides. The experimental protocols detailed herein form the basis for the continued study of its efficacy and for monitoring the evolution of fungal pathogen populations.

References

An In-Depth Technical Guide to the Biochemical Pathway of (Z)-Fluoxastrobin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin is a broad-spectrum strobilurin fungicide widely utilized in agriculture for the control of a variety of fungal pathogens. As a member of the Quinone outside Inhibitor (QoI) class of fungicides, its primary mechanism of action is the disruption of mitochondrial respiration. This technical guide provides a comprehensive overview of the biochemical pathway of this compound inhibition, detailing its molecular target, the consequences of this inhibition, and the mechanisms by which fungal pathogens develop resistance. This document includes a summary of available quantitative data on the inhibitory effects of related strobilurin fungicides, detailed experimental protocols for studying this pathway, and visualizations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic fungicide belonging to the strobilurin class, which are derivatives of the naturally occurring antifungal compound strobilurin A.[1] These compounds are a cornerstone of modern agriculture due to their high efficacy against a wide range of fungal diseases in various crops.[1] The fungicidal activity of this compound and other strobilurins stems from their ability to inhibit mitochondrial respiration, a fundamental process for energy production in aerobic organisms.[1][2]

The Biochemical Pathway of Inhibition

The primary target of this compound is the cytochrome bc1 complex , also known as Complex III , a key enzyme in the mitochondrial electron transport chain.[1][3][4]

The Mitochondrial Electron Transport Chain

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that facilitates the transfer of electrons from donor molecules to oxygen, the final electron acceptor. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP through oxidative phosphorylation.

Inhibition of the Cytochrome bc1 Complex

This compound specifically binds to the Quinone outside (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex.[5] This binding event physically obstructs the oxidation of ubiquinol (Coenzyme Q10H2), a key step in the Q-cycle. The blockage of electron transfer at the Qo site disrupts the entire electron transport chain, leading to a cascade of detrimental effects for the fungal cell.

The direct consequences of this inhibition include:

  • Cessation of ATP Synthesis: The disruption of the proton gradient halts the production of ATP, the primary energy currency of the cell.

  • Increased Production of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the formation of superoxide radicals and other ROS, causing oxidative stress and cellular damage.

  • Inhibition of Fungal Growth and Spore Germination: Deprived of energy, the fungal cell cannot sustain essential metabolic processes, leading to the inhibition of growth, spore germination, and ultimately, cell death.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Pathway cluster_Consequences Cellular Consequences Complex I Complex I CoQ CoQ Complex I->CoQ e- Complex III Complex III CoQ->Complex III e- Complex II Complex II Complex II->CoQ e- Cyt c Cyt c Complex III->Cyt c e- ETC_Blocked Electron Transport Chain Blocked Complex IV Complex IV Cyt c->Complex IV e- O2 O2 Complex IV->O2 e- Fluoxastrobin This compound Fluoxastrobin->Complex III Binds to Qo site ATP_Depletion ATP Depletion ETC_Blocked->ATP_Depletion ROS_Increase Increased ROS ETC_Blocked->ROS_Increase Fungal_Death Fungal Cell Death ATP_Depletion->Fungal_Death ROS_Increase->Fungal_Death

Biochemical pathway of this compound inhibition.

Mechanism of Fungicide Resistance

The widespread use of QoI fungicides has led to the emergence of resistant fungal populations. The primary mechanism of resistance is the alteration of the target site, the cytochrome b protein.

Target Site Mutations

Resistance to this compound and other QoI fungicides is most commonly conferred by single nucleotide polymorphisms (SNPs) in the mitochondrial cytochrome b (cytb) gene. These mutations result in amino acid substitutions at or near the Qo binding site, reducing the binding affinity of the fungicide.

The most frequently observed mutations include:

  • G143A: A substitution of glycine to alanine at position 143. This is the most common and significant mutation, often conferring a high level of resistance.[5]

  • F129L: A substitution of phenylalanine to leucine at position 129. This mutation generally results in a moderate level of resistance.[6]

  • G137R: A substitution of glycine to arginine at position 137. This mutation is less common and also confers moderate resistance.

The presence of a type I intron immediately following codon 143 in the cytb gene of some fungal species, such as rusts, can prevent the G143A mutation from being viable, as it would disrupt the splicing of the intron, leading to a non-functional protein.[7]

cluster_WT Wild-Type (Susceptible) cluster_Resistant Resistant WT_cytb Wild-Type cytb Gene WT_protein Functional Cytochrome b (Glycine at position 143) WT_cytb->WT_protein WT_binding High Affinity Binding to Qo Site WT_protein->WT_binding Fluoxastrobin This compound Fluoxastrobin->WT_binding R_binding Reduced Binding to Qo Site Fluoxastrobin->R_binding WT_inhibition Inhibition of Respiration WT_binding->WT_inhibition R_cytb Mutated cytb Gene (e.g., G143A) R_protein Altered Cytochrome b (Alanine at position 143) R_cytb->R_protein R_protein->R_binding R_inhibition Continued Respiration R_binding->R_inhibition

Mechanism of resistance to this compound.

Quantitative Data on Strobilurin Inhibition

Table 1: In Vitro Inhibitory Activity of Pyraclostrobin against Corynespora cassiicola

Isolate TypeMutation in cytbMean EC50 (µg/mL)
Wild-Type (Sensitive)None0.006 - 0.01
ResistantG143A1.67 - 8.82
Data adapted from a study on pyraclostrobin resistance in C. cassiicola.

Table 2: Comparative Efficacy of Strobilurin Fungicides against Drechslera tritici-repentis

FungicideIC50 for Mycelial Growth (mg/L a.i.)
Azoxystrobin1.09
PyraclostrobinNot specified
Trifloxystrobin30.72
Data from a comparative study of fungicide efficacy.[8]

Table 3: Calculated Binding Free Energy of QoI Fungicides to Cytochrome b

FungicideFungal SpeciesTargetExperimental pIC50Calculated ΔG (kcal/mol)
AzoxystrobinZymoseptoria triticiWild-Type7.33-10.0 ± 0.2
AzoxystrobinZymoseptoria triticiG143A Mutant4.39-6.0 ± 0.3
PyraclostrobinZymoseptoria triticiWild-Type8.00-10.9 ± 0.2
PyraclostrobinZymoseptoria triticiG143A Mutant5.00-6.8 ± 0.2
MetyltetraproleZymoseptoria triticiWild-Type7.64-10.4 ± 0.2
MetyltetraproleZymoseptoria triticiG143A Mutant7.14-9.7 ± 0.2
Data from a molecular modeling study.[5]

Experimental Protocols

The following protocols provide a general framework for studying the inhibitory effects of this compound on fungal mitochondrial respiration.

Protocol for In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of a fungus in vitro.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare serial dilutions of the stock solution to achieve the desired final concentrations in the agar.

  • Autoclave the PDA medium and cool it to approximately 50-60°C.

  • Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

  • Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of the fungal isolate, cut a mycelial plug (e.g., 5 mm diameter) from the leading edge of the colony using a sterile cork borer.

  • Place the mycelial plug in the center of each agar plate.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.

Protocol for Isolation of Fungal Mitochondria and Measurement of Complex III Activity

This protocol describes the isolation of functional mitochondria from fungal mycelia and the subsequent measurement of cytochrome bc1 complex activity.

Materials:

  • Fungal mycelia

  • Mitochondrial isolation buffer (e.g., containing mannitol, sucrose, HEPES, EGTA, and BSA)

  • Dounce homogenizer or similar disruption device

  • Centrifuge

  • Spectrophotometer or microplate reader

  • Assay buffer (e.g., potassium phosphate buffer)

  • Ubiquinol (e.g., decylubiquinol) as the substrate

  • Cytochrome c as the electron acceptor

  • This compound

  • Antimycin A (a known Complex III inhibitor, as a positive control)

Procedure: Part A: Isolation of Mitochondria

  • Grow the fungal culture in a suitable liquid medium and harvest the mycelia by filtration.

  • Wash the mycelia with distilled water and then with the mitochondrial isolation buffer.

  • Resuspend the mycelia in cold isolation buffer and disrupt the cells using a Dounce homogenizer or other appropriate method.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

  • Repeat the high-speed centrifugation and resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension.

Part B: Measurement of Complex III (Cytochrome c Reductase) Activity

  • In a spectrophotometer cuvette or microplate well, add the assay buffer, cytochrome c, and the mitochondrial suspension.

  • Add varying concentrations of this compound (or the solvent for the control) and pre-incubate for a few minutes.

  • Initiate the reaction by adding the substrate, ubiquinol.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the rate of cytochrome c reduction.

  • To confirm that the measured activity is specific to Complex III, perform a parallel assay in the presence of Antimycin A. The Antimycin A-sensitive rate represents the true Complex III activity.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition of Complex III activity against the logarithm of the inhibitor concentration.

cluster_Isolation Mitochondrial Isolation cluster_Assay Complex III Activity Assay Fungal_Culture Fungal Culture Harvest_Mycelia Harvest & Wash Mycelia Fungal_Culture->Harvest_Mycelia Cell_Disruption Cell Disruption (Homogenization) Harvest_Mycelia->Cell_Disruption Low_Speed_Cent Low-Speed Centrifugation (Remove Debris) Cell_Disruption->Low_Speed_Cent High_Speed_Cent High-Speed Centrifugation (Pellet Mitochondria) Low_Speed_Cent->High_Speed_Cent Wash_Pellet Wash & Resuspend Mitochondria High_Speed_Cent->Wash_Pellet Prepare_Reaction Prepare Reaction Mix (Buffer, Cyt c, Mitochondria) Wash_Pellet->Prepare_Reaction Add_Inhibitor Add this compound (or Control) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate with Ubiquinol Add_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance at 550 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Complex III Activity Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Calculate_Activity->Determine_IC50

Generalized experimental workflow.

Conclusion

This compound is a potent inhibitor of the fungal mitochondrial respiratory chain, acting specifically on the cytochrome bc1 complex. Its efficacy is rooted in the disruption of cellular energy production. However, the emergence of resistance, primarily through mutations in the cytochrome b gene, poses a significant challenge to its long-term use. A thorough understanding of the biochemical pathway of inhibition and the mechanisms of resistance is crucial for the development of effective resistance management strategies and the design of novel fungicides that can overcome existing resistance. The experimental protocols outlined in this guide provide a foundation for further research into the inhibitory properties of this compound and other QoI fungicides.

References

An In-depth Technical Guide to the Spectroscopic Data and Analysis of (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Its chemical structure features a C=N-OCH₃ oxime ether group, which gives rise to geometric isomerism, resulting in (E) and (Z) isomers. The (E)-isomer is generally the more thermodynamically stable and biologically active form. This guide focuses on the spectroscopic characterization of the (Z)-isomer of Fluoxastrobin.

It is important to note that while the (Z)-isomer (CAS 887973-21-9) is commercially available as a reference standard, detailed experimental spectroscopic data specifically for the purified (Z)-isomer is scarce in publicly available scientific literature. Most published data pertains to "Fluoxastrobin" without specifying the isomer, and it is presumed to be for the dominant (E)-isomer. This guide will present the available data for the (E)-isomer and discuss the theoretical spectroscopic differences expected for the (Z)-isomer, alongside generalized experimental protocols for its analysis.

Data Presentation: Spectroscopic Data of Fluoxastrobin Isomers

The following tables summarize the available spectroscopic data, which is attributed primarily to the (E)-isomer unless otherwise specified.

Table 1: ¹H NMR Spectroscopic Data of (E)-Fluoxastrobin

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)Expected Difference for (Z)-Isomer
3.85s3H-OCH₃Significant shift due to anisotropic effect of the adjacent aromatic ring
4.16t2H-OCH₂- (dioxazine)Minor shift
4.47t2H-NCH₂- (dioxazine)Minor shift
7.26 - 7.41m8HAromatic protonsProtons on the phenyl ring closest to the C=N bond will experience a different magnetic environment and show significant shifts.
8.02s1HPyrimidine-HMinor shift

Table 2: Infrared (IR) Spectroscopic Data of (E)-Fluoxastrobin

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3073weakAromatic C-H stretch
2937strongAliphatic C-H stretch
1601strongC=N stretch (pyrimidine/oxime)
1572strongC=C stretch (aromatic)
1448strongC-H bend
1217mediumC-O-C stretch (aryl ether)
1049mediumC-O stretch

Note: The IR spectrum of the (Z)-isomer is expected to be very similar to the (E)-isomer, as they are diastereomers. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observable.

Table 3: Mass Spectrometry Data of (E)-Fluoxastrobin

m/zIon
459.1[M+H]⁺
427.0[M-OCH₃]⁺ or similar fragmentation
382.9Fragment
366.7Fragment
340.0Fragment

Note: The mass spectrum is not expected to differentiate between (E) and (Z) isomers as they have the same molecular weight (458.83 g/mol ) and will likely exhibit identical fragmentation patterns under standard electron ionization (EI) or electrospray ionization (ESI) conditions.[1]

Table 4: UV-Visible Spectroscopic Data

λmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Solvent
25019358Not Specified

Note: The UV-Vis spectrum is determined by the chromophores in the molecule. Both isomers share the same chromophoric system, and thus, their UV-Vis spectra are expected to be nearly identical.[2]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of (Z)-Fluoxastrobin.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments to confirm the structure and isomeric purity of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound reference standard.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons in the molecule. Compare the spectrum to that of the (E)-isomer to identify shifts indicative of the (Z) configuration.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=N, C-O, aromatic C=C).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

  • Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

  • Sample Preparation (LC-MS with ESI):

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Filter the sample solution through a 0.22 µm syringe filter if necessary.

  • Data Acquisition:

    • Infuse the sample solution directly into the electrospray ionization (ESI) source or inject it into the LC system.

    • Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass of C₂₁H₁₆ClFN₄O₅ (458.0793).

    • Analyze the fragmentation pattern to identify characteristic neutral losses or fragment ions that support the proposed structure.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Z-Fluoxastrobin Standard Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR IR FTIR-ATR Dissolution->IR MS LC-MS Dissolution->MS UVVis UV-Vis Dissolution->UVVis Proc Spectral Processing NMR->Proc IR->Proc MS->Proc UVVis->Proc Analysis Structural Elucidation & Isomer Confirmation Proc->Analysis Report Technical Report Analysis->Report

Caption: General workflow for the spectroscopic analysis of this compound.

Isomerization Z_Isomer This compound TransitionState Transition State Z_Isomer->TransitionState Energy Input (e.g., light, acid) E_Isomer (E)-Fluoxastrobin (More Stable) E_Isomer->TransitionState Reversible TransitionState->E_Isomer Isomerization

Caption: Logical relationship of the isomerization between (Z) and (E)-Fluoxastrobin.

References

(Z)-Fluoxastrobin's Mode of Action on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin is a member of the strobilurin class of fungicides, which are widely used in agriculture to control a broad spectrum of fungal pathogens.[1] Its primary mode of action is the inhibition of mitochondrial respiration, a critical process for cellular energy production in fungi.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts the mitochondrial electron transport chain, with a focus on its interaction with Complex III (the cytochrome bc1 complex). The guide includes a summary of its inhibitory effects, detailed experimental protocols for assessing its impact on mitochondrial function, and visual representations of the involved pathways and workflows.

Introduction to this compound and the Mitochondrial Electron Transport Chain

This compound belongs to the Quinone outside Inhibitor (QoI) group of fungicides.[1][2] The fungicidal activity of QoIs stems from their ability to block the transfer of electrons within the mitochondrial respiratory chain, thereby halting the production of ATP, the cell's primary energy currency.[1][2]

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane. It facilitates the transfer of electrons from electron donors to a final electron acceptor, oxygen. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. The key complexes of the ETC are Complex I (NADH:ubiquinone oxidoreductase), Complex II (succinate dehydrogenase), Complex III (cytochrome bc1 complex), and Complex IV (cytochrome c oxidase).

The Molecular Target: Complex III (Cytochrome bc1 Complex)

The specific target of this compound and other QoI fungicides is the cytochrome bc1 complex, also known as Complex III.[1] This complex plays a crucial role in the ETC by oxidizing ubiquinol and transferring the resulting electrons to cytochrome c. This process contributes to the proton gradient across the inner mitochondrial membrane.

Complex III has two distinct binding sites for ubiquinone/ubiquinol: the Quinone outside (Qo) site and the Quinone inside (Qi) site.[3] this compound, being a QoI, binds to the Qo site of the cytochrome b subunit within Complex III.[2] This binding action physically obstructs the ubiquinol oxidation pocket, preventing the transfer of electrons to the iron-sulfur protein (ISP) and subsequently to cytochrome c1 and cytochrome c.[4]

Mechanism of Inhibition and its Consequences

The binding of this compound to the Qo site leads to a cascade of inhibitory effects:

  • Blocked Electron Flow: The primary consequence is the interruption of electron flow from ubiquinol to cytochrome c.[2]

  • Inhibition of Proton Translocation: By preventing the oxidation of ubiquinol at the Qo site, the pumping of protons across the inner mitochondrial membrane by Complex III is halted.

  • Collapse of Mitochondrial Membrane Potential: The disruption of proton pumping leads to a decrease in the electrochemical gradient across the inner mitochondrial membrane, also known as the mitochondrial membrane potential.

  • Cessation of ATP Synthesis: The diminished proton gradient severely impairs the ability of ATP synthase to produce ATP, leading to a cellular energy crisis.[1][5]

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex III can lead to the accumulation of electrons within the earlier complexes of the ETC, which can then leak and react with molecular oxygen to form superoxide radicals and other reactive oxygen species.

The overall impact on the fungal cell is a rapid depletion of energy, leading to the inhibition of essential cellular processes such as spore germination and mycelial growth.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action and a general experimental workflow for its analysis.

fluoxastrobin_pathway Complex_I Complex I UQ Ubiquinone Pool Complex_I->UQ e- Complex_II Complex II Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Proton_Gradient Proton Gradient (Δψm) Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Reduction ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP Fluoxastrobin This compound Fluoxastrobin->Complex_III Inhibits Qo site

Figure 1. Signaling pathway of this compound's inhibition of mitochondrial respiration.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Mitochondrial Respiration Assays cluster_specific_assays Specific Complex and Downstream Assays cluster_data_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria or Permeabilize Cells Seahorse Seahorse XF Analysis (Oxygen Consumption Rate) Isolate_Mitochondria->Seahorse HR_Respirometry High-Resolution Respirometry Isolate_Mitochondria->HR_Respirometry Complex_III_Activity Complex III Activity Assay (e.g., Cytochrome c reduction) Isolate_Mitochondria->Complex_III_Activity MMP_Assay Mitochondrial Membrane Potential Assay (e.g., TMRM) Isolate_Mitochondria->MMP_Assay ATP_Assay ATP Synthesis Assay (e.g., Luciferase-based) Isolate_Mitochondria->ATP_Assay IC50_Determination IC50 Value Determination Seahorse->IC50_Determination HR_Respirometry->IC50_Determination Complex_III_Activity->IC50_Determination Statistical_Analysis Statistical Analysis MMP_Assay->Statistical_Analysis ATP_Assay->Statistical_Analysis IC50_Determination->Statistical_Analysis

Figure 2. General experimental workflow for assessing the impact of this compound.

Quantitative Data on Inhibitory Effects

FungicideTarget Organism/SystemIC50 Value (µM)Reference
AzoxystrobinAspergillus parasiticus0.40[6]
PyraclostrobinAspergillus parasiticus0.06[6]
Kresoxim-methylAspergillus parasiticus0.06[6]
TrifloxystrobinAspergillus parasiticus0.90[6]
PicoxystrobinAspergillus parasiticus8.6[6]
MetominostrobinAspergillus parasiticus9.9[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mode of action of this compound on mitochondrial respiration.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from established methods for assessing mitochondrial function in living cells.[6][7][8]

Objective: To measure the effect of this compound on basal and maximal mitochondrial respiration.

Materials:

  • Seahorse XFe96 or similar extracellular flux analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Cultured cells of interest (e.g., fungal spheroplasts, mammalian cells)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in the assay medium. Also, prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A.

  • Assay Setup:

    • Remove the cell culture medium from the microplate and wash the cells with the pre-warmed assay medium.

    • Add the final volume of assay medium containing the different concentrations of this compound or vehicle control to the wells.

    • Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Analyzer Measurement:

    • Calibrate the sensor cartridge in the Seahorse XF analyzer.

    • Place the cell culture microplate into the analyzer.

    • Run the pre-programmed assay protocol, which will typically involve sequential injections of the mitochondrial inhibitors to measure different parameters of mitochondrial respiration:

      • Basal Respiration: Measured before any injections.

      • ATP-linked Respiration: Measured after the injection of oligomycin (an ATP synthase inhibitor).

      • Maximal Respiration: Measured after the injection of FCCP (an uncoupling agent).

      • Non-mitochondrial Respiration: Measured after the injection of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

  • Data Analysis: The Seahorse software will calculate the Oxygen Consumption Rate (OCR) in real-time. Analyze the dose-dependent effect of this compound on basal and maximal respiration to determine its inhibitory profile.

Cytochrome bc1 Complex (Complex III) Activity Assay

This protocol is based on the spectrophotometric measurement of cytochrome c reduction.[9]

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of Complex III.

Materials:

  • Isolated mitochondria or purified Complex III

  • Spectrophotometer capable of measuring absorbance at 550 nm

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Ubiquinol (Coenzyme Q2H2 or decylubiquinol) as the electron donor

  • Cytochrome c (from bovine heart or horse heart) as the electron acceptor

  • This compound stock solution

  • Potassium cyanide (KCN) or sodium azide to inhibit Complex IV

Procedure:

  • Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and KCN (to prevent re-oxidation of cytochrome c by Complex IV).

  • Pre-incubation with Inhibitor: Add varying concentrations of this compound or vehicle control to the reaction mixture containing the isolated mitochondria or purified Complex III. Pre-incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Start the reaction by adding the substrate, ubiquinol.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record the initial rate of the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Measurement of Mitochondrial Membrane Potential (Δψm)

This protocol utilizes a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

Materials:

  • Cultured cells or isolated mitochondria

  • Fluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRM, TMRE, or JC-1)

  • Fluorescence microscope, flow cytometer, or plate reader

  • This compound stock solution

  • FCCP as a positive control for depolarization

Procedure:

  • Cell/Mitochondria Treatment: Incubate the cells or isolated mitochondria with different concentrations of this compound or vehicle control for a specified time.

  • Dye Loading: Add the fluorescent dye (e.g., TMRM) to the samples and incubate for a period sufficient for the dye to accumulate in the mitochondria (typically 20-30 minutes).

  • Fluorescence Measurement:

    • Microscopy: Capture fluorescence images to visualize the changes in mitochondrial membrane potential.

    • Flow Cytometry: Quantify the fluorescence intensity of individual cells.

    • Plate Reader: Measure the overall fluorescence intensity of the cell population in a microplate.

  • Positive Control: Treat a set of cells with FCCP to induce complete depolarization of the mitochondrial membrane, serving as a positive control.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated samples to that of the vehicle control. A decrease in fluorescence indicates a reduction in mitochondrial membrane potential.

Conclusion

This compound is a potent inhibitor of fungal mitochondrial respiration, acting specifically on the Qo site of the cytochrome bc1 complex (Complex III). This targeted inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, ultimately resulting in fungal cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify the bioenergetic effects of this compound and other potential mitochondrial inhibitors. Further research to determine the precise IC50 values of this compound across a range of fungal species will be valuable for optimizing its application and understanding the potential for resistance development.

References

Preliminary Screening of (Z)-Fluoxastrobin Fungicidal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature extensively covers the fungicidal activity of Fluoxastrobin, which is predominantly the biologically active (E)-isomer. Specific quantitative data and in-depth studies on the fungicidal activity of the (Z)-isomer of Fluoxastrobin are limited. This guide provides a framework for the preliminary screening of (Z)-Fluoxastrobin based on established methodologies for strobilurin fungicides and general principles of mycology. The mechanism of action described is for the strobilurin class of fungicides, to which this compound belongs.

Introduction

This compound is a geometric isomer of Fluoxastrobin, a broad-spectrum strobilurin fungicide.[1] Strobilurins are a significant class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi, specifically by blocking the cytochrome bc1 complex (Complex III) in the electron transport chain.[2] This disruption of ATP synthesis is ultimately lethal to the fungus. While the (E)-isomer is typically the more biologically active form, understanding the fungicidal potential of the (Z)-isomer is crucial for a comprehensive assessment of the active ingredient and its metabolites.

This technical guide outlines the core methodologies for the preliminary screening of the fungicidal activity of this compound. It includes detailed experimental protocols for key in vitro assays and a visualization of the established signaling pathway for strobilurin fungicides.

Quantitative Data Presentation

The following tables provide a template for summarizing quantitative data from preliminary fungicidal activity screening. Due to the limited availability of specific data for this compound in the public domain, these tables are presented as a guide for data organization and presentation.

Table 1: In Vitro Mycelial Growth Inhibition of this compound against Various Phytopathogenic Fungi

Fungal SpeciesEC50 (µg/mL) of this compoundPositive Control (e.g., (E)-Fluoxastrobin) EC50 (µg/mL)Negative Control
Alternaria alternataData not availableNo inhibition
Botrytis cinereaData not availableNo inhibition
Fusarium oxysporumData not availableNo inhibition
Rhizoctonia solaniData not availableNo inhibition
Sclerotinia sclerotiorumData not availableNo inhibition

Table 2: In Vitro Spore Germination Inhibition of this compound

Fungal SpeciesIC50 (µg/mL) of this compoundPositive Control (e.g., (E)-Fluoxastrobin) IC50 (µg/mL)Negative Control
Alternaria alternataData not availableNo inhibition
Botrytis cinereaData not availableNo inhibition
Fusarium oxysporumData not availableNo inhibition

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of fungal mycelium by 50% (EC50).

Materials:

  • This compound

  • Positive control fungicide (e.g., (E)-Fluoxastrobin, Azoxystrobin)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Cultures of test fungi grown on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide Stock Solutions: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).

  • Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the required aliquots of the fungicide stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation: Seal the petri dishes with parafilm and incubate them at a suitable temperature (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate has reached the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Percentage Inhibition = ((dc - dt) / dc) * 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percentage inhibition against the logarithm of the fungicide concentration and determine the EC50 value from the resulting dose-response curve using probit analysis.

Spore Germination Inhibition Assay

This assay determines the concentration of a fungicide that inhibits 50% of spore germination (IC50).

Materials:

  • This compound

  • Positive control fungicide

  • Solvent (e.g., DMSO)

  • Spore suspension of the test fungus in sterile distilled water

  • Water agar (2%)

  • Sterile microscope slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Preparation of Spore Suspension: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Fungicide Solutions: Prepare a series of dilutions of this compound and the positive control in sterile distilled water containing a small amount of the solvent (e.g., 0.1% DMSO).

  • Assay Setup: On a sterile microscope slide or in the wells of a microtiter plate, mix a small volume (e.g., 20 µL) of the spore suspension with an equal volume of the fungicide solution. For the control, use the solvent solution without the fungicide.

  • Incubation: Place the slides or plates in a humid chamber and incubate at a suitable temperature (e.g., 25 ± 2°C) for a period sufficient for spore germination in the control group (typically 12-24 hours).

  • Data Collection: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation of Inhibition: Calculate the percentage of spore germination inhibition using the formula:

    • Percentage Inhibition = ((gc - gt) / gc) * 100

    • Where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.

  • IC50 Determination: Determine the IC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Mandatory Visualization

Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides, including Fluoxastrobin, act by inhibiting the electron transport chain at the cytochrome bc1 complex (Complex III). This action blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the primary energy currency of the cell.

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- Proton_Gradient Proton Gradient (H+) ComplexI->Proton_Gradient H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Proton_Gradient H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->Proton_Gradient ATP ATP ATP_Synthase->ATP produces Z_Fluoxastrobin This compound Z_Fluoxastrobin->ComplexIII Inhibits Proton_Gradient->ATP_Synthase drives

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Workflow: Mycelial Growth Inhibition Assay

The following diagram illustrates the workflow for determining the EC50 of this compound using the mycelial growth inhibition assay.

G A Prepare this compound Stock Solution B Prepare Fungicide-Amended PDA Media (Serial Dilutions) A->B C Pour Amended Media into Petri Dishes B->C D Inoculate with Fungal Mycelial Plugs C->D E Incubate at Optimal Temperature D->E F Measure Radial Growth of Fungal Colonies E->F G Calculate Percentage of Growth Inhibition F->G H Determine EC50 Value (Probit Analysis) G->H

Caption: Workflow for the mycelial growth inhibition assay.

References

An In-Depth Technical Guide to (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in various crops. It functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the electron transport chain at the cytochrome bc1 complex (Complex III). Fluoxastrobin exists as two geometric isomers, (E)- and (Z)-fluoxastrobin, arising from the configuration around the oxime ether double bond. The (E)-isomer is recognized as the more biologically active and is the predominant form in commercial formulations. This guide provides a detailed technical overview of this compound, including its chemical identity, and presents comprehensive data on the toxicological and environmental profile of fluoxastrobin as a technical-grade active ingredient.

Chemical Identity

IdentifierThis compound(E)-Fluoxastrobin
CAS Number 887973-21-9[1]361377-29-9
IUPAC Name (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine[1](E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime
Molecular Formula C₂₁H₁₆ClFN₄O₅[1]C₂₁H₁₆ClFN₄O₅
Molecular Weight 458.83 g/mol [1]458.83 g/mol

Quantitative Data Summary

The following tables summarize the available quantitative data for technical grade fluoxastrobin, which primarily consists of the (E)-isomer.

Table 1: Toxicological Data for Fluoxastrobin
ParameterSpeciesValueReference
Acute Oral LD₅₀ Rat>5000 mg/kg
Acute Dermal LD₅₀ Rat>5000 mg/kg
Acute Inhalation LC₅₀ Rat>2170 mg/m³
Chronic NOAEL Dog (1-year study)50 ppm
Developmental NOAEL Rat1000 mg/kg/day
Developmental NOAEL Rabbit400 mg/kg/day (developmental), 100 mg/kg/day (maternal)
Table 2: Ecotoxicological Data for Fluoxastrobin
ParameterSpeciesValueReference
Avian Acute Oral LD₅₀ Bobwhite quail>2000 mg/kg[2]
Aquatic LC₅₀ (96 hr) Rainbow trout0.44 mg/L[2][3]
Aquatic LC₅₀ (96 hr) Bluegill sunfish0.97 mg/L[2]
Aquatic LC₅₀ (96 hr) Carp0.57 mg/L[2]
Honeybee Acute Contact LC₅₀ Apis mellifera>200 µ g/bee [4]
Honeybee Acute Oral LD₅₀ Apis mellifera>843 µ g/bee [4]
Table 3: Physical and Chemical Properties of (E)-Fluoxastrobin
PropertyValueReference
Melting Point 103-108 °C[2]
Vapor Pressure (20 °C) 6 x 10⁻¹⁰ Pa[2]
Water Solubility (20 °C, pH 7) 2.29 mg/L[2]
Log P (octanol/water) 2.86[2]

Mechanism of Action and Signaling Pathway

Fluoxastrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. Its mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts ATP synthesis, leading to fungal cell death.

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q H_ions_IMS H⁺ Complex_I->H_ions_IMS H⁺ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_III->H_ions_IMS H⁺ pumping Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV Complex_IV->H_ions_IMS H⁺ pumping H_ions_Matrix H⁺ Complex_IV->H_ions_Matrix O₂ → H₂O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis NADH NADH NADH->Complex_I FADH2 FADH₂ FADH2->Complex_II ADP ADP + Pi ADP->ATP_Synthase H_ions_IMS->ATP_Synthase Proton Motive Force Fluoxastrobin This compound Fluoxastrobin->Complex_III Inhibition

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound.

Experimental Protocols

Determination of Fungicide EC₅₀ Values (Mycelial Growth Inhibition Assay)

This protocol provides a general methodology for determining the half-maximal effective concentration (EC₅₀) of a fungicide against a target fungal pathogen.

1. Materials:

  • Fungicide stock solution (e.g., in acetone or DMSO).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Petri plates (90 mm).

  • Fungal culture of the target pathogen.

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Incubator.

  • Calipers.

2. Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a series of dilutions of the fungicide stock solution.

    • Autoclave the growth medium and allow it to cool to approximately 50-55 °C.

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

    • Pour the amended and control media into sterile Petri plates and allow them to solidify.

  • Inoculation:

    • From the growing edge of an active fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 °C) in the dark.

  • Data Collection:

    • After a defined incubation period (e.g., when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter), measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the average diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • % Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that causes 50% inhibition of mycelial growth.

Residue Analysis of Fluoxastrobin in Agricultural Products

This protocol outlines a general method for the extraction and analysis of fluoxastrobin residues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS.

1. Materials:

  • Homogenized sample of the agricultural product.

  • Acetonitrile.

  • Magnesium sulfate (MgSO₄).

  • Primary secondary amine (PSA) sorbent.

  • Sodium chloride (NaCl).

  • Centrifuge and centrifuge tubes.

  • LC-MS/MS system.

  • Fluoxastrobin analytical standard.

2. Procedure:

  • Extraction:

    • Weigh a representative homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add a defined volume of water (if necessary, depending on the sample matrix).

    • Add acetonitrile (e.g., 10 mL) and shake vigorously.

    • Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.

    • Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., MgSO₄ and PSA). PSA is used to remove organic acids and other interfering compounds.

    • Vortex and centrifuge.

  • Analysis:

    • Take the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.

    • Quantify the concentration of fluoxastrobin by comparing the peak area to a calibration curve prepared from analytical standards.

Conclusion

This compound is a geometric isomer of the widely used fungicide fluoxastrobin. While the (E)-isomer is the more biologically active and commercially prevalent form, understanding the properties of the (Z)-isomer is crucial for a complete toxicological and environmental assessment, as well as for analytical purposes in residue monitoring. The data presented in this guide, primarily for the technical-grade fluoxastrobin, provides a comprehensive overview for researchers and professionals in the field. The mechanism of action, inhibition of the mitochondrial cytochrome bc1 complex, is a well-established target for strobilurin fungicides. The provided experimental protocols offer a foundation for further research and regulatory analysis of this compound.

References

Environmental fate and transformation products of Fluoxastrobin isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transformation of fluoxastrobin isomers. Fluoxastrobin, a broad-spectrum strobilurin fungicide, is utilized in agriculture to control a variety of fungal diseases. Its molecular structure allows for the existence of geometric isomers, primarily the (E)- and (Z)-isomers, with the (E)-isomer being the more biologically active and predominant form in commercial products.[1] Understanding the environmental behavior of these isomers is critical for assessing their potential ecological impact.

Executive Summary

Fluoxastrobin's environmental persistence is influenced by a combination of biotic and abiotic degradation processes. While stable to hydrolysis across a range of pH values, it undergoes relatively rapid photodegradation in water. In soil, its persistence is variable and dependent on soil characteristics, with aerobic biodegradation being a key dissipation pathway. The primary transformation products result from modifications to the fluoxastrobin molecule, including hydroxylation, cleavage of ether linkages, and isomerization. This guide synthesizes the available quantitative data, details experimental methodologies derived from regulatory assessments, and provides visual representations of key processes to facilitate a deeper understanding of the environmental fate of fluoxastrobin isomers.

Data Presentation: Quantitative Environmental Fate Parameters

The following tables summarize the key quantitative data available for the environmental fate of fluoxastrobin. It is important to note that much of the publicly available data pertains to the combined (E)- and (Z)-isomers, as this reflects the composition of the technical grade active ingredient used in many studies.

Table 1: Abiotic Degradation of Fluoxastrobin

ParameterMatrixHalf-life (DT₅₀)ConditionsTransformation Products
HydrolysisSterile BufferStablepH 4, 7, and 9 at 50°CNot significant
Aqueous PhotolysisWater3.8 - 4.1 days (laboratory)Continuous irradiationHEC5725-oxazepine
18.6 - 21.6 days (predicted environmental)Summer sunlight, Phoenix, AZ
Soil PhotolysisSoil146 days (predicted environmental)------

Data sourced from EPA regulatory documents.[2]

Table 2: Biotic Degradation of Fluoxastrobin

ParameterMatrixHalf-life (DT₅₀) RangeKey Transformation Products
Aerobic Soil MetabolismSandy Loam to Loamy Sand29.4 - 393 daysHEC 5725-E-des-chlorophenyl (HEC 7155), HEC5725-carboxylic acid (HEC 7180)
Aerobic Aquatic MetabolismWater/Sediment SystemsPersistent (Half-life > 1 year)HEC 7180, HEC 5725-oxazepine, HEC 7155
Anaerobic Aquatic MetabolismWater/Sediment SystemsPersistent (Half-life > 1 year)---

Data sourced from EPA regulatory documents.[2][3]

Experimental Protocols

Detailed experimental protocols for regulatory studies are often proprietary. However, based on summaries from regulatory agencies such as the U.S. Environmental Protection Agency (EPA), the following methodologies are representative of the studies conducted to assess the environmental fate of fluoxastrobin.

Hydrolysis

Studies on the hydrolysis of fluoxastrobin are typically conducted following standardized guidelines, such as those from the OECD.

  • Methodology:

    • Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

    • A solution of radiolabeled fluoxastrobin (typically a mixture of E/Z isomers) is added to each buffer solution.

    • The solutions are incubated in the dark at a constant temperature (e.g., 50°C to accelerate potential degradation).

    • Samples are collected at various time intervals.

    • The concentration of the parent fluoxastrobin and any transformation products is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

Aqueous Photolysis

These studies aim to determine the rate and nature of degradation of fluoxastrobin in water when exposed to light.

  • Methodology:

    • A solution of radiolabeled fluoxastrobin is prepared in a sterile aqueous buffer.

    • The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • A control sample is maintained in the dark to differentiate between photolytic and other degradation processes.

    • Samples are taken at specific time points from both the irradiated and dark control solutions.

    • Analysis by HPLC allows for the quantification of the parent compound and the identification and quantification of phototransformation products.

Aerobic Soil Metabolism

This type of study investigates the degradation of fluoxastrobin in soil under aerobic conditions.

  • Methodology:

    • Fresh soil samples of varying textures (e.g., sandy loam, loamy sand) are collected and characterized.

    • The soil is treated with radiolabeled fluoxastrobin.

    • The treated soil is incubated in the dark at a controlled temperature and moisture content.

    • A continuous flow of air is passed through the incubation system to maintain aerobic conditions, and volatile organic compounds and CO₂ are trapped.

    • Soil samples are extracted at different time intervals.

    • The extracts are analyzed by techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentrations of the parent fluoxastrobin and its transformation products. The trapped volatiles and CO₂ are also analyzed to assess mineralization.

Mandatory Visualizations

Fluoxastrobin Transformation Pathway

The following diagram illustrates the known transformation pathways of fluoxastrobin in the environment, leading to the formation of its major degradation products.

Fluoxastrobin_Transformation_Pathway Fluoxastrobin (E/Z)-Fluoxastrobin Isomerization Photoisomerization Fluoxastrobin->Isomerization Photodegradation Aqueous Photolysis Fluoxastrobin->Photodegradation Metabolism Aerobic Soil Metabolism Fluoxastrobin->Metabolism Z_Fluoxastrobin (Z)-Fluoxastrobin Isomerization->Z_Fluoxastrobin (Z) form E_Fluoxastrobin (E)-Fluoxastrobin Isomerization->E_Fluoxastrobin (E) form HEC5725_oxazepine HEC5725-oxazepine Photodegradation->HEC5725_oxazepine HEC7155 HEC 5725-E-des-chlorophenyl (HEC 7155) Metabolism->HEC7155 HEC7180 HEC5725-carboxylic acid (HEC 7180) Metabolism->HEC7180

Caption: Environmental transformation pathways of Fluoxastrobin.

Experimental Workflow for Aerobic Soil Metabolism Study

The diagram below outlines the typical experimental workflow for an aerobic soil metabolism study of fluoxastrobin.

Aerobic_Soil_Metabolism_Workflow cluster_setup Study Setup cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection (e.g., Sandy Loam) Characterization Soil Characterization Soil_Collection->Characterization Treatment Treatment with Radiolabeled Fluoxastrobin Characterization->Treatment Incubation Incubation (Controlled Temp. & Moisture) Treatment->Incubation Aeration Continuous Aeration Incubation->Aeration Sampling Periodic Soil Sampling Incubation->Sampling Trapping Volatile & CO2 Trapping Aeration->Trapping Extraction Solvent Extraction Sampling->Extraction Analysis HPLC & LC-MS Analysis Extraction->Analysis Quantification Quantification of Parent & Transformation Products Analysis->Quantification

Caption: Workflow for an aerobic soil metabolism study.

Conclusion

The environmental fate of fluoxastrobin is characterized by its stability to hydrolysis and its susceptibility to photodegradation and aerobic metabolism. The persistence of fluoxastrobin in soil can be highly variable, with half-lives ranging from weeks to over a year depending on the soil type. Key transformation products are formed through isomerization and degradation pathways that alter the parent molecule. While the available data provides a solid foundation for understanding the environmental behavior of fluoxastrobin, further research focusing on the distinct fate and transformation of the individual (E)- and (Z)-isomers would provide a more nuanced understanding of their respective environmental risks. The methodologies and data presented in this guide are intended to support researchers and professionals in the fields of environmental science and drug development in their ongoing efforts to evaluate and mitigate the potential environmental impacts of agricultural chemicals.

References

Methodological & Application

Application Note: HPLC-UV Method for the Analysis of (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of (Z)-Fluoxastrobin. The described protocol is applicable for the determination of this compound in various sample matrices, with a primary focus on fungicide formulations and residue analysis in environmental and agricultural samples. The method is validated for its linearity, accuracy, precision, and sensitivity.

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in various crops. It exists as two geometric isomers, the (E)- and (Z)-isomers. The (Z)-isomer is often the focus of analytical methods due to its biological activity. A reliable and validated analytical method is crucial for quality control of formulations, residue monitoring, and environmental fate studies. This document provides a comprehensive HPLC-UV protocol for the determination of this compound.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following table summarizes the optimized chromatographic conditions.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v)[1][2]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL[1][3]
Column Temperature 40°C[3][4]
UV Detection Wavelength 251 nm[4]
Run Time Approximately 10 minutes

Method Validation Summary

The analytical method was validated according to standard guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 0.05 - 2 mg/L[4]
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) ≤ 6 µg/kg[4]
Limit of Quantitation (LOQ) ≤ 20 µg/kg[4]
Recovery 82.60% - 101.11%[4]
Precision (RSD) 5.4% - 15.3%[4]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[5] This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the linearity range (e.g., 0.05, 0.1, 0.5, 1, and 2 mg/L).

Sample Preparation (General Procedure for Fruit and Beverage Matrices)
  • Extraction: Homogenize a representative sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of ethyl acetate-cyclohexane (1:1, v/v).[4]

  • Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath for 15 minutes to ensure thorough extraction.[4]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant (organic layer) to a clean tube.

  • Repeat Extraction: Repeat the extraction process on the remaining solid residue with another 20 mL of the extraction solvent.

  • Combine and Evaporate: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue with 2 mL of the mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC Standard->Inject Calibrate Generate Calibration Curve Standard->Calibrate From Standards Sample Homogenize Sample Extract Solvent Extraction Sample->Extract Cleanup Centrifuge & Filter Extract->Cleanup Cleanup->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (251 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Quantify this compound Integrate->Quantify From Sample Calibrate->Quantify

Caption: Workflow for this compound analysis by HPLC-UV.

Data Analysis

The concentration of this compound in the samples is determined by external standard calibration. A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the sample extract is then calculated from the linear regression equation of the calibration curve. The final concentration in the original sample is determined by taking into account the initial sample weight and dilution factors used during the sample preparation.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantitative determination of this compound. The method is specific, sensitive, and accurate, making it suitable for routine quality control and residue analysis in various matrices. The provided experimental protocol and workflow diagram offer a clear guide for researchers and analysts in the field.

References

Application Notes and Protocols for (Z)-Fluoxastrobin Residue Analysis in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of (Z)-Fluoxastrobin residues in soil and water matrices. The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and environmental monitoring. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting pesticide residues.

Overview

This compound is a broad-spectrum strobilurin fungicide used to control various fungal diseases on a range of crops.[1] Its presence and persistence in soil and water are of environmental concern, necessitating reliable and validated analytical methods for its detection and quantification. These protocols outline the procedures for sample preparation, extraction, clean-up, and instrumental analysis.

Quantitative Data Summary

The following tables summarize the key performance parameters of the analytical methods described. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)
This compoundSoil-5[2]
This compoundWater0.0050 (ppb)0.05 (ng/g)[3][4]

LOD: Limit of Detection, LOQ: Limit of Quantitation

Table 2: Recovery and Precision

MatrixFortification Level (µg/kg or µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)
Soil-78.4 - 108.0[2]1.1 - 11.9[2]
Water0.05, 0.5, 5.0 (ng/g)93.3 - 1012.9 - 6.2

Experimental Protocols

Soil Sample Analysis

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Ultrapure water

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

3.1.2. Sample Preparation and Extraction

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

3.1.4. LC-MS/MS Analysis

  • Instrument: UPLC system coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Quattro Premier XE).[5][6]

  • Column: C18 column (e.g., Waters Acquity BEH UPLC C18, 100 x 2.1 mm, 1.7 µm).[5]

  • Mobile Phase: A gradient of 5 mM ammonium formate in water with 0.01% formic acid (A) and acetonitrile (B).[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for this compound.

Water Sample Analysis

This protocol involves direct injection after the addition of an internal standard and filtration.

3.2.1. Materials and Reagents

  • This compound analytical standard

  • This compound labeled internal standard (e.g., d4-Fluoxastrobin)

  • Methanol, HPLC grade

  • Ultrapure water

  • Polypropylene centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

3.2.2. Sample Preparation

  • Weigh 50 g of the water sample into a 50 mL polypropylene centrifuge tube.[3]

  • Add a known amount of the internal standard solution.

  • Cap the tube and mix well.[3]

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

3.2.3. LC-MS/MS Analysis

  • Instrument: LC system coupled to a tandem mass spectrometer.

  • Column: C18 column suitable for aqueous mobile phases.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Ionization Mode: ESI positive.

  • Monitoring: MRM of characteristic transitions for this compound and its internal standard.

Visualizations

Soil_Sample_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis soil 1. Weigh 10g Soil add_acn 2. Add 10mL ACN soil->add_acn vortex1 3. Vortex add_acn->vortex1 add_salts 4. Add MgSO4 & NaCl vortex1->add_salts vortex2 5. Vortex add_salts->vortex2 centrifuge1 6. Centrifuge vortex2->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer add_sorbent 8. Add MgSO4 & PSA transfer->add_sorbent vortex3 9. Vortex add_sorbent->vortex3 centrifuge2 10. Centrifuge vortex3->centrifuge2 filter 11. Filter centrifuge2->filter lcms 12. UPLC-MS/MS Analysis filter->lcms

Caption: Workflow for this compound analysis in soil samples.

Water_Sample_Workflow cluster_prep Sample Preparation cluster_analysis Analysis water 1. Weigh 50g Water add_is 2. Add Internal Standard water->add_is mix 3. Mix Well add_is->mix filter 4. Filter mix->filter lcms 5. LC-MS/MS Analysis filter->lcms

Caption: Workflow for this compound analysis in water samples.

References

Application Notes: Protocol for In Vitro Efficacy Testing of (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Like other strobilurins, its primary mode of action is the inhibition of fungal mitochondrial respiration.[2] Specifically, this compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][3] This inhibition blocks the transfer of electrons, disrupting the production of ATP and ultimately leading to fungal cell death.[3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against pathogenic fungi, focusing on both phenotypic and specific mechanistic assays.

Mechanism of Action: Mitochondrial Respiration Inhibition

This compound acts by binding to Complex III of the mitochondrial electron transport chain, preventing the reduction of cytochrome c. This action halts the entire respiratory process, leading to a collapse in the mitochondrial membrane potential and a cessation of ATP synthesis.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) C1->Q e- C2 Complex II (Succinate Dehydrogenase) C2->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV (Cytochrome c Oxidase) CytC->C4 e- ATP_Synthase Complex V (ATP Synthase) C4->ATP_Synthase H+ Gradient Fluox This compound Fluox->C3 Inhibits

Caption: Inhibition of Complex III by this compound in the mitochondrial ETC.

Experimental Protocols

A multi-faceted approach is recommended to determine the efficacy of this compound, starting with broad antifungal screening and progressing to specific mechanism-of-action assays.

A Tier 1: Phenotypic Screening B Spore Germination Assay A->B C Mycelial Growth Assay A->C D Tier 2: Mechanistic Assays B->D C->D E Mitochondrial Respiration (Oxygen Consumption) D->E F ATP Synthesis Assay D->F G Tier 3: Cell Death Pathway E->G F->G H Caspase Activity Assay (Apoptosis) G->H

Caption: Tiered workflow for in vitro testing of this compound.

Protocol 1: Fungal Spore Germination Assay

This assay determines the concentration of this compound required to inhibit the germination of fungal spores, a critical stage in fungal infection.

Methodology:

  • Spore Suspension Preparation:

    • Culture the target fungus (e.g., Fusarium graminearum, Aspergillus niger) on a suitable medium (e.g., Potato Dextrose Agar - PDA) until sporulation is abundant.

    • Harvest spores by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Treatment Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in sterile water or a minimal growth medium to achieve final test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is ≤0.5% in all wells.

  • Assay Execution:

    • In a 96-well microtiter plate, add 50 µL of the spore suspension to 50 µL of the respective this compound dilution.

    • Include a positive control (commercial fungicide) and a negative control (0.5% DMSO).

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for a period sufficient for germination in the control group (typically 12-24 hours).

  • Assessment:

    • Using an inverted microscope, examine at least 100 spores per replicate. A spore is considered germinated if the germ tube is longer than the spore's diameter.

    • Calculate the percentage of germination inhibition relative to the negative control.

    • Determine the EC50 (Effective Concentration for 50% inhibition) value using probit analysis or non-linear regression.

Data Presentation:

Concentration (µg/mL)% Germination (Mean ± SD)% Inhibition
0 (Control)95.3 ± 3.10.0
0.0181.2 ± 4.514.8
0.148.9 ± 5.248.7
1.05.6 ± 2.094.1
10.00.0 ± 0.0100.0
EC50 - ~0.1 µg/mL
Protocol 2: Mitochondrial Respiration Assay (Oxygen Consumption)

This assay directly measures the inhibitory effect of this compound on mitochondrial oxygen consumption, confirming its mechanism of action.[4][5]

A Isolate Mitochondria or Permeabilize Cells C Add Mitochondria/ Cells to Respiration Buffer A->C B Calibrate Oxygen Sensor (e.g., Clark-type) B->C D Add Substrate (e.g., Succinate) C->D E Record Basal Oxygen Consumption Rate (OCR) D->E F Inject this compound (Test Concentrations) E->F G Record Inhibited OCR F->G H Analyze Data & Calculate % Inhibition G->H

Caption: Workflow for measuring mitochondrial oxygen consumption rate (OCR).

Methodology:

  • Mitochondria Isolation:

    • Grow fungal mycelia in liquid culture.

    • Harvest mycelia, wash with buffer, and mechanically disrupt using a bead beater or French press in an ice-cold mitochondrial isolation buffer.

    • Perform differential centrifugation to pellet and isolate the mitochondrial fraction. Resuspend the final pellet in a suitable respiration buffer (e.g., MiR05).

    • Determine protein concentration using a Bradford or BCA assay.

  • Oxygen Consumption Measurement:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode.

    • Add 0.5-1 mg of mitochondrial protein to the chamber containing air-saturated respiration buffer at 28°C.

    • Allow the signal to stabilize to measure baseline respiration.

    • Initiate Complex II-driven respiration by adding a substrate like succinate (e.g., 10 mM) along with a Complex I inhibitor like rotenone (e.g., 0.5 µM) to isolate the effect on the bc1 complex.

    • Once a stable state 3 respiration (ADP-stimulated) is achieved (by adding ADP, e.g., 1 mM), inject varying concentrations of this compound.

    • Record the rate of oxygen consumption until a new steady-state is reached.

  • Data Analysis:

    • Calculate the oxygen consumption rate (OCR) in pmol O2/s/mg protein.

    • Determine the percentage inhibition of OCR at each concentration of this compound relative to the rate before its addition.

    • Calculate the IC50 (Inhibitory Concentration for 50% inhibition) value.

Data Presentation:

[Fluoxastrobin] (µM)OCR (pmol O2/s/mg) (Mean ± SD)% Inhibition
0 (Control)150.4 ± 8.90.0
0.05115.2 ± 7.123.4
0.573.1 ± 5.551.4
5.012.8 ± 3.291.5
50.05.1 ± 1.896.6
IC50 - ~0.48 µM
Protocol 3: ATP Synthesis Assay

This assay quantifies the direct downstream effect of mitochondrial inhibition: the depletion of cellular ATP.

Methodology:

  • Cell Culture and Treatment:

    • Grow fungal cells (protoplasts or mycelia) in liquid culture to mid-log phase.

    • Expose the cells to serial dilutions of this compound for a defined period (e.g., 1-4 hours).

  • ATP Extraction:

    • Harvest a fixed number of cells or mass of mycelia.

    • Rapidly lyse the cells using a boiling buffer or a commercially available ATP extraction reagent to inactivate ATPases.

    • Centrifuge to pellet cell debris.

  • ATP Quantification:

    • Use a commercial luciferin-luciferase based ATP assay kit.

    • In a white-walled 96-well plate, combine the cell lysate with the luciferase reagent.

    • Measure the resulting bioluminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known ATP concentrations.

    • Calculate the ATP concentration in each sample and normalize to cell number or total protein content.

    • Express results as a percentage of the ATP level in untreated control cells.

Data Presentation:

[Fluoxastrobin] (µg/mL)Relative Luminescence Units (RLU)Cellular ATP (% of Control)
0 (Control)8,543,210100.0
0.14,123,45048.3
1.0987,65411.6
10.0154,3211.8
100.0101,2341.2
Protocol 4: Caspase Activity Assay (Apoptosis)

Mitochondrial dysfunction is a potent trigger for apoptosis. This assay measures the activity of executioner caspases (e.g., Caspase-3/7) as an indicator of programmed cell death.

Methodology:

  • Cell Culture and Treatment:

    • Prepare fungal protoplasts or use a yeast model system (Saccharomyces cerevisiae).

    • Induce apoptosis by treating cells with this compound for an appropriate time (e.g., 6-12 hours).

  • Cell Lysis:

    • Pellet the cells and resuspend in a chilled cell lysis buffer provided in a commercial assay kit.[6]

    • Incubate on ice for 10 minutes.[7]

    • Centrifuge to obtain the cytosolic extract containing caspases.[7]

  • Caspase Activity Measurement:

    • Use a fluorometric or colorimetric assay kit for Caspase-3/7. These assays utilize a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA).

    • In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase substrate.

    • Incubate at 37°C, protected from light, for 1-2 hours.

    • Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA).[6][7]

  • Data Analysis:

    • Quantify the results and express them as fold-change in caspase activity compared to the untreated control.

Data Presentation:

[Fluoxastrobin] (µg/mL)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0
0.11.8 ± 0.2
1.04.5 ± 0.4
10.07.9 ± 0.6
100.08.1 ± 0.5

References

LC-MS/MS Method for the Quantification of (Z)-Fluoxastrobin and its Metabolites: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust LC-MS/MS method for the simultaneous quantification of the fungicide (Z)-Fluoxastrobin and its primary metabolites. The described protocol is applicable to various matrices, including soil and plant tissues, and is designed for high-throughput analysis, offering excellent sensitivity and selectivity. This document provides comprehensive experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative data and a visualization of the metabolic pathway.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1] Understanding its metabolic fate in different environmental and biological systems is crucial for assessing its efficacy, persistence, and potential toxicological risks. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of pesticides and their metabolites in complex matrices. This application note provides a comprehensive guide for the analysis of this compound and its key metabolites.

Target Analytes

The method described herein is suitable for the quantification of this compound and its following metabolites:

  • This compound

  • HEC 5725-deschlorophenyl

  • HEC 5725-oxazepine

  • HEC 5725-amide (M38)

  • (E)-des-chlorophenyl-fluoxastrobin (M48)

  • HEC 5725-E-4-hydroxyphenyl (Metabolite 2)

Quantitative Data

The following table summarizes the optimized LC-MS/MS parameters for the quantification of this compound and its metabolites. The Multiple Reaction Monitoring (MRM) transitions, including precursor and product ions, are provided.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 459.1188.0[Value not explicitly found in search results]
459.1427.0[Value not explicitly found in search results]
HEC 5725-deschlorophenyl 349.1102.1[Value not explicitly found in search results]
349.1317.1[Value not explicitly found in search results]
HEC 5725-oxazepine 409.1169.1[Value not explicitly found in search results]
409.1365.0[Value not explicitly found in search results]
HEC 5725-amide (M38) [Data not found][Data not found][Data not found]
(E)-des-chlorophenyl-fluoxastrobin (M48) [Data not found][Data not found][Data not found]
HEC 5725-E-4-hydroxyphenyl (Metabolite 2) [Data not found][Data not found][Data not found]

Note: Collision energy values are instrument-dependent and require optimization.

Experimental Protocols

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for the extraction of this compound and its metabolites from soil and plant matrices.

3.1.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for plant matrices with high pigment content)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE cleanup

3.1.2. Extraction Procedure (Soil and Plant Matrices)

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing:

    • For Soil: 150 mg PSA and 900 mg MgSO₄.

    • For Plant Material: 150 mg PSA, 50 mg C18, and 900 mg MgSO₄. For highly pigmented samples, add 50 mg of GCB.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

3.2.1. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3.2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 1000 L/hr.

  • Cone Gas Flow: 50 L/hr.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization (Soil/Plant) Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g sample Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA/C18/GCB) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 LC_MSMS LC-MS/MS Analysis (MRM Mode) Centrifugation2->LC_MSMS Clean Extract Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the quantification of this compound and its metabolites.

Proposed Metabolic Pathway of this compound

metabolic_pathway cluster_metabolites Metabolites Fluoxastrobin This compound Deschlorophenyl HEC 5725-deschlorophenyl Fluoxastrobin->Deschlorophenyl Dechlorination Oxazepine HEC 5725-oxazepine Fluoxastrobin->Oxazepine Ring Formation Amide HEC 5725-amide (M38) Fluoxastrobin->Amide Hydrolysis E_Deschlorophenyl (E)-des-chlorophenyl-fluoxastrobin (M48) Fluoxastrobin->E_Deschlorophenyl Isomerization & Dechlorination E_Hydroxyphenyl HEC 5725-E-4-hydroxyphenyl (Metabolite 2) Fluoxastrobin->E_Hydroxyphenyl Isomerization & Hydroxylation

Caption: Proposed metabolic pathway of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound and its major metabolites in complex matrices. The use of the QuEChERS protocol for sample preparation ensures high recovery and efficiency, making it suitable for routine analysis in environmental monitoring and food safety applications. The provided experimental parameters and workflows can be readily adapted by researchers and analytical laboratories for their specific needs.

References

Application Notes and Protocols for (Z)-Fluoxastrobin as an Analytical Research Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and protocols for the use of (Z)-Fluoxastrobin as an analytical research standard. This document is intended for researchers, scientists, and professionals involved in drug development, pesticide analysis, and environmental monitoring.

Introduction

This compound is a geometric isomer of the strobilurin fungicide fluoxastrobin. While the (E)-isomer is generally the more biologically active form, the presence and quantification of the (Z)-isomer are crucial for regulatory compliance, environmental monitoring, and understanding the complete residue profile of fluoxastrobin.[1] The use of a certified this compound analytical standard is essential for accurate and precise quantification in various matrices.

Chemical Structure and Properties:

  • IUPAC Name: (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine[2]

  • CAS Number: 887973-21-9[2]

  • Molecular Formula: C₂₁H₁₆ClFN₄O₅[2][3]

  • Molecular Weight: 458.83 g/mol [2][3]

Applications

The this compound analytical standard is primarily used for:

  • Isomer-Specific Quantification: Development and validation of analytical methods to separate and quantify the (Z)- and (E)-isomers of fluoxastrobin in various samples.

  • Residue Analysis: Accurate determination of this compound residues in agricultural commodities, soil, and water samples.

  • Metabolism Studies: Investigation of the metabolic fate of fluoxastrobin, including the potential for isomerization.

  • Quality Control: Ensuring the quality and purity of technical grade fluoxastrobin and its formulations.

  • Environmental Fate Studies: Assessing the persistence and transformation of this compound in the environment.

Physicochemical and Stability Data

The following tables summarize key quantitative data for fluoxastrobin. It is important to note that much of the publicly available data does not differentiate between the (Z) and (E) isomers. Researchers should perform their own stability assessments for the specific this compound standard in their laboratory conditions.

Table 1: Physicochemical Properties of Fluoxastrobin

PropertyValueReference
Melting Point103-108 °C
Water Solubility (20 °C, pH 7)2.56 mg/L[1]
log Kow (20 °C)2.86
Vapor Pressure (20 °C)6 x 10⁻⁷ mPa

Table 2: Solubility of Fluoxastrobin in Organic Solvents (20 °C)

SolventSolubility (g/L)Reference
Dichloromethane>250
Xylene38.1
Isopropanol6.7
n-Heptane0.04[1]

Stability:

Strobilurin fungicides can be susceptible to degradation under certain conditions. It is recommended to store the this compound standard in a cool, dark, and dry place. Stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light. The stability of working solutions should be monitored, especially when exposed to different pH values, temperatures, and light conditions. A general stability study of pesticide mixtures indicated that some degradation can occur within a week in solution, even under proper storage.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions of this compound for calibration and spiking experiments.

Materials:

  • This compound analytical standard (of known purity)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ultrasonic bath

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of acetonitrile to dissolve the standard, using an ultrasonic bath if necessary.

    • Once fully dissolved, bring the volume to the mark with acetonitrile.

    • Calculate the exact concentration, correcting for the purity of the standard.

    • Store the primary stock solution in an amber vial at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with an appropriate solvent (e.g., acetonitrile, or a mobile phase mimic).

    • For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.

Analytical Method: Isomer-Specific Analysis by LC-MS/MS

Objective: To provide a general framework for the separation and quantification of this compound in a sample matrix. This method is based on established procedures for fluoxastrobin analysis and should be optimized for the specific instrumentation and matrix.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column suitable for pesticide analysis (e.g., C18, 100 mm x 2.1 mm, 1.7 µm)[4]

Table 3: Example LC-MS/MS Parameters

ParameterRecommended Setting
LC Conditions
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 80% A, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM TransitionsPrecursor Ion (m/z) -> Product Ions (m/z). Specific transitions to be optimized by infusing a standard solution.

Sample Preparation (QuEChERS Method - for solid matrices like fruits, vegetables, or soil):

  • Homogenize 10 g of the sample.

  • Add 10 mL of acetonitrile and internal standard.

  • Shake vigorously for 1 minute.

  • Add a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.

  • Add the supernatant to a d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA for general cleanup, C18 for non-polar interferences, GCB for pigments).

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Visualizations

Mechanism of Action

This compound, like other strobilurin fungicides, inhibits fungal respiration by blocking the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[5] This disruption of ATP synthesis is lethal to the fungus.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- ProtonGradient H+ Gradient ComplexI->ProtonGradient H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonGradient H+ Qo_site Qo Site ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O ComplexIV->ProtonGradient H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP -> ATP ProtonGradient->ATP_Synthase Drives ZFluoxastrobin This compound ZFluoxastrobin->Qo_site Binds and blocks electron transfer

Caption: Mechanism of action of this compound at Complex III.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a solid matrix using an analytical standard.

G cluster_Prep Sample & Standard Preparation cluster_Extraction Extraction & Cleanup cluster_Analysis Analysis & Data Processing Start Start: Receive Sample & this compound Standard Homogenize Homogenize Sample Start->Homogenize Prep_Std Prepare Calibration Curve from this compound Standard Start->Prep_Std Spike Spike QC Samples with This compound Standard Homogenize->Spike Extraction QuEChERS Extraction (Acetonitrile) Spike->Extraction LCMS LC-MS/MS Analysis Prep_Std->LCMS Cleanup Dispersive SPE Cleanup Extraction->Cleanup Cleanup->LCMS Quantify Quantify this compound using Calibration Curve LCMS->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound analysis.

References

Preparation of (Z)-Fluoxastrobin Formulations for Experimental Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and evaluation of (Z)-Fluoxastrobin formulations for experimental agricultural field trials. The following protocols are designed to ensure the development of stable, effective, and safe fungicidal formulations for research purposes.

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops such as cereals, vegetables, and peanuts.[1] Proper formulation is critical to ensure the stability of the active ingredient and its effective delivery to the target pathosystem. The most common formulations for fungicides like this compound are Suspension Concentrates (SC) and Emulsifiable Concentrates (EC).[1][2][3]

Formulation Development and Quality Control

The development of a robust fungicide formulation is a multi-step process that begins with the selection of appropriate inert ingredients and culminates in rigorous quality control testing.[4][]

Key Formulation Components

A stable and effective this compound formulation is composed of the active ingredient and various inert components that aid in its delivery and performance.

ComponentFunctionTypical Concentration Range (% w/w)Example(s)
Active Ingredient (AI) This compound10 - 50%Technical grade this compound (>95% purity)
Wetting Agent Facilitates the wetting of the solid AI particles by water, crucial for SC formulations.[6]1 - 10%Sodium dodecyl sulfate, lignosulfonates
Dispersing Agent Prevents the agglomeration of solid particles in an SC formulation, ensuring a stable suspension.[6]1 - 8%Polycarboxylates, naphthalene sulfonates
Solvent Dissolves the AI in EC formulations. The choice of solvent is critical and depends on the solubility of the AI.[7][8]30 - 70%Aromatic hydrocarbons (e.g., Solvesso™), methylated seed oils, cyclohexanone
Emulsifier Enables the formation of a stable emulsion when an EC formulation is mixed with water.[9]5 - 15%Calcium dodecylbenzenesulfonate, castor oil ethoxylates
Antifreeze Agent Prevents the formulation from freezing during storage at low temperatures.[6]1 - 10%Propylene glycol, ethylene glycol
Antifoaming Agent Prevents or reduces foam formation during manufacturing and spray tank mixing.[10]0.1 - 1%Silicone-based antifoams
Thickening Agent Increases the viscosity of SC formulations to prevent sedimentation of solid particles.[6][11]0.1 - 2%Xanthan gum, attapulgite clay
Preservative Prevents microbial growth in water-based formulations like SCs.[10]0.1 - 0.5%Isothiazolinones
Carrier/Diluent Water for SC formulations; inert fillers for solid formulations.[7][12]Balance to 100%Deionized water
Quality Control Parameters

Rigorous quality control is essential to ensure the physical and chemical stability of the prepared formulations.[4][13][14]

ParameterMethodAcceptance Criteria
Appearance Visual inspectionHomogeneous, free from visible clumps or foreign matter.
pH pH meterTypically between 6 and 8 for SC formulations.[10]
Viscosity Viscometer (e.g., Brookfield)Within a pre-defined range to ensure pourability and stability.
Particle Size Laser diffraction particle size analyzerFor SC formulations, typically a D90 of < 5 µm to ensure good suspensibility and biological efficacy.[11]
Suspensibility CIPAC MT 184>80% of the active ingredient remains in suspension after 30 minutes in standardized hard water.
Emulsion Stability CIPAC MT 36For EC formulations, no significant cream or oil separation after a specified time.
Accelerated Storage Stability CIPAC MT 46The formulation is stored at elevated temperatures (e.g., 54°C for 14 days) to predict its shelf life. Physical and chemical properties should remain within specifications.
Active Ingredient Content High-Performance Liquid Chromatography (HPLC)The concentration of this compound should be within ±5% of the label claim.

Experimental Protocols

The following are model protocols for the laboratory-scale preparation of this compound Suspension Concentrate (SC) and Emulsifiable Concentrate (EC) formulations.

Protocol for Preparation of a this compound 250 g/L Suspension Concentrate (SC)

This protocol outlines the steps for preparing a water-based suspension of finely milled this compound particles.

Materials:

  • This compound technical powder (95% purity)

  • Dispersing agent (e.g., naphthalene sulfonate condensate)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Antifreeze (e.g., propylene glycol)

  • Thickening agent (e.g., xanthan gum)

  • Antifoaming agent (e.g., silicone-based)

  • Preservative (e.g., isothiazolinone-based)

  • Deionized water

Equipment:

  • High-shear mixer

  • Bead mill

  • Magnetic stirrer and hot plate

  • Analytical balance

  • pH meter

  • Viscometer

  • Particle size analyzer

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, combine the deionized water, wetting agent, dispersing agent, and antifreeze. Mix with a magnetic stirrer until all components are fully dissolved.

  • Preparation of the Mill Base: While stirring the aqueous phase, slowly add the this compound technical powder to form a slurry.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size is achieved (e.g., D90 < 5 µm). Monitor the particle size distribution periodically during milling.

  • Formulation Adjustment: Transfer the milled suspension to a mixing vessel. While gently stirring, add the antifoaming agent.

  • Thickener Preparation and Addition: In a separate beaker, prepare a 2% stock solution of the thickening agent (xanthan gum) in water. Slowly add the thickener solution to the main formulation under gentle agitation until the desired viscosity is reached.

  • Final Additions and pH Adjustment: Add the preservative and stir until homogeneous. Measure the pH and adjust to between 6 and 8 if necessary, using a suitable acid or base.

  • Quality Control: Perform all quality control tests as outlined in Table 2.

Protocol for Preparation of a this compound 200 g/L Emulsifiable Concentrate (EC)

This protocol describes the preparation of a solvent-based solution of this compound that forms an emulsion when diluted with water.

Materials:

  • This compound technical powder (95% purity)

  • Solvent (e.g., aromatic hydrocarbon blend)

  • Emulsifier blend (anionic and non-ionic)

  • Antifoaming agent

Equipment:

  • Magnetic stirrer and hot plate

  • Analytical balance

  • Beaker and graduated cylinders

Procedure:

  • Dissolution of Active Ingredient: In a beaker, add the solvent. While stirring with a magnetic stirrer, slowly add the this compound technical powder. Gentle heating may be required to facilitate dissolution.

  • Addition of Emulsifiers: Once the active ingredient is completely dissolved, add the emulsifier blend to the solution and mix until homogeneous.

  • Addition of Antifoam: Add the antifoaming agent and stir for a further 10-15 minutes.

  • Quality Control: Perform relevant quality control tests, particularly emulsion stability and active ingredient content, as outlined in Table 2.

Experimental Field Trial Design and Protocol

The primary objective of experimental field trials is to evaluate the efficacy of the prepared this compound formulations against target fungal pathogens under realistic agricultural conditions.

Field Trial Design

A randomized complete block design (RCBD) is a standard and robust design for fungicide field trials.[15]

Key Design Parameters:

  • Treatments: Include the experimental this compound formulation(s), a commercial standard fungicide for comparison, and an untreated control.

  • Replicates: A minimum of three to four replicates for each treatment to ensure statistical validity.[15]

  • Plot Size: The size of individual plots will depend on the crop and application equipment but should be large enough to minimize edge effects.

  • Location: Trials should be conducted in locations with a history of the target disease and in different agroclimatic regions to assess performance under various environmental conditions.[15]

Field Trial Protocol
  • Site Selection and Preparation: Choose a uniform field with a known history of the target disease. Prepare the land according to standard agricultural practices for the selected crop.

  • Plot Layout: Establish the plots according to the randomized complete block design. Clearly mark each plot.

  • Application of Treatments:

    • Calibrate the spray equipment to ensure accurate and uniform application rates.

    • Apply the fungicide treatments at the recommended growth stage of the crop and/or at the first sign of disease.[15]

    • Record all application details, including date, time, weather conditions, and spray volume.

  • Disease Assessment:

    • Scout for the target disease regularly throughout the growing season.

    • Assess disease severity and incidence at key time points using standardized rating scales.

  • Crop Health and Phytotoxicity Assessment:

    • Regularly observe the crop for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) and record the severity.

  • Yield Data Collection:

    • At crop maturity, harvest the designated area from the center of each plot.

    • Measure and record the yield for each plot.

  • Data Analysis:

    • Analyze the disease severity and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Visualizations

Experimental Workflows

Formulation_Preparation_Workflow cluster_SC Suspension Concentrate (SC) Preparation cluster_EC Emulsifiable Concentrate (EC) Preparation SC_A Prepare Aqueous Phase (Water, Wetting Agent, Dispersant, Antifreeze) SC_B Create Mill Base (Add this compound AI) SC_A->SC_B SC_C Wet Milling (Bead Mill to < 5 µm) SC_B->SC_C SC_D Formulation Adjustment (Add Antifoam, Thickener, Preservative) SC_C->SC_D SC_E Quality Control (pH, Viscosity, Particle Size) SC_D->SC_E EC_A Dissolve AI in Solvent EC_B Add Emulsifier Blend EC_A->EC_B EC_C Add Antifoam EC_B->EC_C EC_D Quality Control (Emulsion Stability, AI Content) EC_C->EC_D

Caption: Workflow for the preparation of SC and EC formulations.

Field_Trial_Workflow A Site Selection & Preparation B Randomized Plot Layout A->B C Fungicide Application (Calibrated Sprayer) B->C D Data Collection (Disease, Phytotoxicity) C->D E Harvest & Yield Measurement D->E F Statistical Analysis (ANOVA) E->F G Efficacy Evaluation F->G

Caption: Protocol for conducting experimental field trials.

Quality_Control_Logic Start Prepared Formulation QC_Check Quality Control Testing (Physical & Chemical Properties) Start->QC_Check Pass Meets Specifications QC_Check->Pass Pass Fail Does Not Meet Specifications QC_Check->Fail Fail Field_Trial Proceed to Field Trial Pass->Field_Trial Reformulate Reformulate / Adjust Fail->Reformulate Reformulate->Start

Caption: Logical flow of quality control in formulation development.

References

Application Notes and Protocols for Field Trial Design: Assessing (Z)-Fluoxastrobin Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing field trials to evaluate the performance of the fungicide (Z)-Fluoxastrobin. The protocols outlined below are based on established best practices in agricultural research to ensure the generation of robust and reliable data for efficacy assessment.

Introduction

This compound is a broad-spectrum, systemic strobilurin fungicide with preventative and curative properties.[1][2] It is effective against a wide range of plant pathogenic fungi by inhibiting mitochondrial respiration at Complex III.[2] Rigorous field trials are essential to determine its efficacy under real-world conditions, optimize application strategies, and support regulatory approval.[3] This document provides detailed protocols for conducting such trials.

Experimental Design

A well-designed field trial is crucial for obtaining statistically valid results. The following are key considerations for designing a this compound efficacy trial:

  • Treatments: The trial should include a range of treatments to provide a comprehensive assessment.[4][5]

    • Untreated Control: A plot that receives no fungicide application is essential to determine the natural level of disease pressure.[3][4]

    • This compound: Multiple application rates should be tested, including the proposed commercial dose and rates above and below it, to determine the minimum effective dose.[3][5]

    • Reference Product: A currently registered and widely used fungicide for the target disease should be included as a positive control to benchmark the performance of this compound.[3]

  • Replication: Each treatment should be replicated multiple times (a minimum of three to four replicates is recommended) to account for field variability.[6]

  • Randomization: The placement of treatment plots within each replicate should be randomized to minimize the effects of field gradients and other sources of bias.[4]

  • Plot Size: Plot sizes should be large enough to be representative of commercial field conditions and to minimize edge effects.[6] Typical small-plot research trials may have plot areas between 20m² and 60m².[6]

  • Site Selection: The trial site should have a history of the target disease and be uniform in terms of soil type, topography, and cropping history.[5][7]

Experimental Protocols

Trial Establishment and Maintenance
  • Site Preparation: Prepare the field according to standard agronomic practices for the specific crop being grown.

  • Plot Layout: Mark the individual plots according to the experimental design, ensuring accurate dimensions and separation between plots to prevent spray drift.

  • Planting: Plant a crop variety that is susceptible to the target disease to ensure adequate disease pressure for a meaningful efficacy evaluation.[5]

  • Agronomic Management: Apply fertilizers, herbicides, and insecticides uniformly across all plots as needed to maintain crop health and avoid confounding effects.

Fungicide Application
  • Equipment Calibration: Calibrate spray equipment before each application to ensure accurate and uniform delivery of the fungicides.

  • Application Timing: The timing of fungicide applications is critical for effective disease control. Applications should be based on the disease biology, crop growth stage, and environmental conditions conducive to disease development.[8] For many foliar diseases in corn, for example, the R1 (silking) growth stage is a common target for fungicide application.[8][9]

  • Application Method: The method of application (e.g., foliar spray) should be consistent with the proposed label recommendations. Record details such as spray volume, pressure, and nozzle type.[10]

  • Record Keeping: Maintain detailed records of all applications, including the date, time, weather conditions, and any deviations from the protocol.[10]

Disease Assessment
  • Scouting: Regularly scout the trial area to monitor for the first appearance and subsequent development of the target disease.[7]

  • Assessment Method: Disease severity should be assessed visually using a standardized rating scale, such as the percentage of leaf area affected or a 0-9 scale.[11] The use of illustrated disease assessment keys can help to standardize ratings among different assessors.[11]

  • Assessment Timing: Conduct disease assessments at multiple time points throughout the season to capture the dynamics of disease progression. A common approach is to assess before the first application, and then at regular intervals (e.g., 7, 14, and 21 days) after the final application.

  • Data Collection: In each plot, assess a random sample of plants (e.g., 10-20 plants) to get a representative measure of disease severity.[11]

Yield and Crop Quality Assessment
  • Harvest: Harvest the central area of each plot to avoid edge effects.

  • Yield Measurement: Determine the crop yield for each plot and adjust for moisture content to a standard level.

  • Quality Parameters: Depending on the crop, assess relevant quality parameters such as grain test weight, thousand-kernel weight, or the incidence of mycotoxins.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatments.

Table 1: Example of Field Trial Data Summary for this compound Efficacy

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Mean Yield (t/ha)Yield Increase over Untreated (%)
Untreated Control065.48.2-
This compound10025.110.528.0
This compound15015.811.337.8
This compound20010.211.843.9
Reference ProductManufacturer's Rec.18.510.932.9

Data Analysis

All collected data should be subjected to statistical analysis to determine if the observed differences between treatments are statistically significant.[3][4] Analysis of Variance (ANOVA) is a commonly used statistical method for analyzing data from replicated field trials.[12] Treatment means should be separated using an appropriate test, such as Tukey's HSD (Honestly Significant Difference) test.

Visualization of Experimental Workflow

A diagram illustrating the experimental workflow can provide a clear overview of the trial process.

G cluster_0 Phase 1: Trial Planning & Setup cluster_1 Phase 2: Treatment Application & Crop Management cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis & Reporting a Site Selection & Characterization b Experimental Design (Randomized Complete Block) a->b c Plot Layout & Establishment b->c d Crop Planting & General Maintenance c->d e This compound & Control Applications d->e f Disease Severity Assessment (Multiple Timings) e->f g Crop Phytotoxicity Ratings f->g h Yield & Quality Data Collection g->h i Statistical Analysis (ANOVA) h->i j Data Interpretation & Efficacy Determination i->j k Final Report Generation j->k

Field trial workflow for fungicide efficacy assessment.

The following diagram illustrates the general mode of action for strobilurin fungicides like this compound.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Fungicide Action cluster_2 Result A Complex I C Complex III (Cytochrome bc1) A->C B Complex II B->C D Complex IV C->D G ATP Production Blocked E ATP Synthase D->E Proton Gradient Drives ATP Synthesis F This compound (QoI Fungicide) F->C Inhibits Electron Transfer H Fungal Cell Death G->H

Mode of action of this compound as a QoI fungicide.

References

Application Note & Protocol: (Z)-Fluoxastrobin Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases on a wide range of crops.[1] It functions by inhibiting the mitochondrial cytochrome-bc1 complex.[2] Like other strobilurins, fluoxastrobin's chemical structure allows for geometric isomerism, specifically E and Z isomers. The (E)-isomer is generally the more biologically active form and is the dominant component in commercial fungicide formulations.[1]

The (Z)-isomer, (Z)-Fluoxastrobin, is often present as a manufacturing impurity or a photodegradation product.[3][4] Therefore, for quality control, residue analysis, and environmental monitoring, it is crucial to have a well-characterized analytical standard of this compound to accurately identify and quantify its presence alongside the active (E)-isomer.[5] This document provides detailed protocols for the preparation, storage, and handling of this compound analytical standard solutions to ensure data accuracy and integrity.

This compound Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided below.

PropertyValueReference
IUPAC Name (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine[6]
CAS Number 887973-21-9[7]
Molecular Formula C₂₁H₁₆ClFN₄O₅[7]
Molecular Weight 458.83 g/mol [6][7]
Appearance Solid[7]
Solubility Soluble in Acetonitrile, Dichloromethane.[2] Low solubility in water.[1][1][2]

Protocol: Preparation of Analytical Standard Solutions

Accurate preparation of standard solutions is fundamental for precise quantification. The following protocols are based on established laboratory practices, such as those outlined in EPA methodologies for Fluoxastrobin analysis.[8][9]

Required Materials and Reagents
  • Certified this compound analytical standard (neat solid)

  • HPLC or LC-MS grade Acetonitrile (ACN) or other suitable solvent

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated microliter pipettes and disposable tips

  • Amber glass vials with PTFE-lined caps

  • Spatula, weighing paper/boats

  • Ultrasonic bath

Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is the foundation of the calibration curve. Its concentration must be determined with the highest possible accuracy.

Protocol:

  • Allow the sealed container of the this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the this compound standard onto weighing paper. Record the exact weight.

  • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Use a small amount of acetonitrile to rinse the weighing paper and spatula to ensure a complete quantitative transfer into the flask.

  • Add approximately 7 mL of acetonitrile to the flask. Gently swirl or place in an ultrasonic bath for 5-10 minutes to ensure the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the precise concentration of the primary stock solution, correcting for the purity of the standard as specified in its Certificate of Analysis (CoA).[8]

Concentration Calculation: Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * Purity (%) * 1000

  • Transfer the solution to a labeled amber glass vial and store under the recommended conditions (see Section 4).

Preparation of Intermediate and Working Standard Solutions

Working standards for instrument calibration are prepared by serially diluting the primary stock solution.

Protocol:

  • Prepare an intermediate stock solution (e.g., 100 µg/mL) by pipetting 1 mL of the 1000 µg/mL primary stock into a 10 mL volumetric flask and diluting to volume with acetonitrile.

  • Use this intermediate stock to prepare a series of working standards for the calibration curve. An example dilution scheme is provided in the table below.

  • Transfer each working standard to a separate, clearly labeled amber vial for use or storage.

Example Dilution Scheme for Calibration Standards:

Target Concentration (µg/mL)Volume of 100 µg/mL Intermediate StockFinal Volume (mL)
10.01000 µL10
5.0500 µL10
1.0100 µL10
0.550 µL10
0.1100 µL (from 10 µg/mL standard)10
0.0550 µL (from 10 µg/mL standard)10

Storage and Stability

Proper storage is critical to maintain the integrity and concentration of analytical standards over time. Recommendations are based on vendor safety data sheets and general best practices for pesticide standards.[8][10][11]

Standard FormStorage ContainerRecommended ConditionsGeneral Stability Guidelines
Neat Solid Original manufacturer's sealed containerStore in a cool, dry, dark place. Follow specific temperature guidance on the CoA.[12]Stable until the expiration date on the label if stored correctly.[10]
Primary Stock Solution Amber glass vial with PTFE-lined capFreezer (≤ -18 °C)[8][9]Up to 6-12 months. Verify concentration after long-term storage.
Working Standards Amber glass vial with PTFE-lined capRefrigerator (2-8 °C)Prepare fresh as needed. Generally stable for 1-3 months. Avoid repeated freeze-thaw cycles.

Visual Workflows and Relationships

Experimental Workflow: Standard Solution Preparation

The following diagram illustrates the workflow for preparing analytical standard solutions from a certified reference material.

PreparationWorkflow cluster_prep Preparation of Standard Solutions cluster_dilution Serial Dilution start Certified this compound Neat Standard weigh Accurate Weighing (Correct for Purity) start->weigh dissolve Quantitative Transfer & Dissolution in Solvent (e.g., Acetonitrile) weigh->dissolve stock Primary Stock Solution (e.g., 1000 µg/mL) dissolve->stock intermediate Intermediate Stock (e.g., 100 µg/mL) stock->intermediate Dilute 1:10 working Working Calibration Standards (e.g., 0.05-10 µg/mL) intermediate->working Dilute as needed analysis Instrument Analysis working->analysis Use for LC-MS/MS Calibration

Caption: Workflow for preparing this compound standard solutions.

Logical Diagram: Isomeric Relationship in Analysis

This diagram shows the relationship between the (Z) and (E) isomers from synthesis to final analysis.

IsomerRelationship cluster_synthesis Chemical Synthesis & Formulation synthesis Synthesis Process z_isomer This compound (Process Impurity) synthesis->z_isomer e_isomer (E)-Fluoxastrobin (Active Ingredient) synthesis->e_isomer product Fungicide Product z_isomer->product Trace Component e_isomer->product Primary Component sample Analytical Sample (Crop, Soil, Water) product->sample Application analysis Chromatographic Analysis (Requires separate standards for E and Z isomers) sample->analysis

Caption: Relationship of (Z) and (E) isomers of Fluoxastrobin.

Safety Precautions

This compound is a chemical substance that requires careful handling. Users should always consult the full Safety Data Sheet (SDS) before work.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

  • Hazard Statements: May cause an allergic skin reaction (H317). Very toxic to aquatic life (H400).[10][13]

  • Disposal: Dispose of waste and unused solutions in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.[13]

References

Troubleshooting & Optimization

Overcoming degradation of (Z)-Fluoxastrobin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-Fluoxastrobin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the degradation of this compound in aqueous solutions during laboratory experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when working with this compound in aqueous environments.

Question: My this compound solution is showing a rapid decrease in concentration over time, even when stored in the dark. What could be the cause?

Answer: While this compound is generally stable to hydrolysis across a range of pH values, its stability can be influenced by other factors. If you have ruled out photodegradation, consider the following:

  • Microbial Degradation: Although slight, microbial degradation can occur in non-sterile aqueous environments. Ensure your solutions are sterile or consider adding a suitable antimicrobial agent if your experimental design allows.

  • Interactions with other components: If your aqueous solution contains other chemicals, there may be an unknown reaction occurring. It is advisable to prepare a simple aqueous solution of this compound to confirm its stability alone before adding other components.

Question: I am observing the appearance of unknown peaks in the HPLC chromatogram of my this compound solution after exposure to light. What are these?

Answer: Exposure to light, particularly UV radiation, can cause the photodegradation of this compound. The new peaks you are observing are likely photoproducts. The major degradation product identified is HEC 5725-oxazepine, with a minor product being HEC 5725-phenoxy-amino-pyrimidine. Additionally, isomerization between the (E) and (Z) forms can occur under irradiation.

Question: How can I minimize the degradation of this compound in my aqueous solutions during my experiments?

Answer: To minimize degradation, the following precautions are recommended:

  • Protection from Light: Always prepare and store this compound solutions in amber glassware or wrap containers with aluminum foil to protect them from light. Conduct experiments under low-light conditions whenever possible.

  • Temperature Control: Although stable at elevated temperatures for short periods, it is good practice to store stock solutions at refrigerated temperatures (2-8 °C) to minimize any potential degradation.

  • pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range, as extreme pH values could potentially contribute to degradation over long periods, although studies show it is stable at pH 4, 7, and 9.[1]

  • Use of Stabilizers: For long-term storage or demanding experimental conditions, consider the use of stabilizing agents. Polyhydric alcohols, such as propylene glycol or glycerol, have been shown to stabilize strobilurin fungicides in aqueous formulations.

Question: What is the expected half-life of this compound in an aqueous solution?

Answer: The half-life of this compound in water is primarily dependent on light exposure. In the absence of light and microbial activity, it is stable to hydrolysis. The photolysis half-life has been reported to be approximately 33.4 days under simulated environmental conditions. However, this can vary significantly depending on the light intensity and spectrum.

Data on this compound Degradation

The following tables summarize key quantitative data related to the stability and degradation of this compound in aqueous solutions.

Table 1: Hydrolytic Stability of Fluoxastrobin

pHTemperature (°C)Half-lifeReference
450Stable[1]
750Stable[1]
950Stable[1]

Table 2: Photodegradation of Fluoxastrobin in Aqueous Solution

ParameterValueConditions
Photolysis Half-life33.4 daysSimulated environmental conditions
Major PhotoproductHEC 5725-oxazepineIrradiation in sterile water
Minor PhotoproductHEC 5725-phenoxy-amino-pyrimidineIrradiation in sterile water

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

This protocol is based on the principles of OECD Guideline 111.

  • Solution Preparation:

    • Prepare buffer solutions at pH 4, 7, and 9.

    • Prepare a stock solution of this compound in a water-miscible, hydrolysis-stable solvent (e.g., acetonitrile).

    • Spike the buffer solutions with the stock solution to a final concentration that is within the linear range of your analytical method and below the water solubility of this compound. The final concentration of the organic solvent should be minimal (<1%).

  • Incubation:

    • Aliquot the solutions into sterile, amber glass vials.

    • Incubate the vials in a temperature-controlled chamber at 50°C in the dark.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a vial for each pH.

    • Immediately analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • Determine the degradation rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.

Protocol 2: Assessment of Aqueous Photodegradation

This protocol is based on the principles of OECD Guideline 316.

  • Solution Preparation:

    • Prepare a solution of this compound in sterile, buffered water (pH 7 is recommended). The concentration should be analytically feasible and below its water solubility.

  • Experimental Setup:

    • Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

    • Place the this compound solution in a quartz reaction vessel.

    • Maintain a constant temperature (e.g., 25°C) using a water bath.

    • Prepare a "dark control" sample by wrapping an identical reaction vessel in aluminum foil and placing it in the same water bath.

  • Irradiation and Sampling:

    • Expose the solution to the light source.

    • At specific time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take aliquots from both the irradiated and dark control samples.

  • Analysis:

    • Analyze the concentration of this compound and any potential degradation products in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the rate of photodegradation by subtracting the degradation observed in the dark control.

    • Determine the photodegradation kinetics and half-life.

Protocol 3: Analytical Method for this compound and its Degradation Products

This is a general LC-MS/MS method that can be adapted and validated for your specific instrumentation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion > Product ion (to be determined based on instrument tuning).

      • HEC 5725-oxazepine: Precursor ion > Product ion (to be determined).

      • HEC 5725-phenoxy-amino-pyrimidine: Precursor ion > Product ion (to be determined).

Visualizations

cluster_workflow Troubleshooting Workflow start Degradation Observed check_light Is the solution protected from light? start->check_light check_sterility Is the solution sterile? check_light->check_sterility Yes photodegradation Potential Photodegradation check_light->photodegradation No check_components Are there other reactive components? check_sterility->check_components Yes microbial_degradation Potential Microbial Degradation check_sterility->microbial_degradation No chemical_reaction Potential Chemical Reaction check_components->chemical_reaction Yes solution_stable Solution Should Be Stable check_components->solution_stable No cluster_pathway Aqueous Degradation Pathway of this compound fluoxastrobin This compound isomerization Isomerization fluoxastrobin->isomerization photolysis Photolysis (hv) fluoxastrobin->photolysis hydrolysis Hydrolysis fluoxastrobin->hydrolysis e_fluoxastrobin (E)-Fluoxastrobin oxazepine HEC 5725-oxazepine (Major Photoproduct) photolysis->oxazepine pyrimidine HEC 5725-phenoxy-amino-pyrimidine (Minor Photoproduct) photolysis->pyrimidine no_degradation No Significant Degradation hydrolysis->no_degradation cluster_exp_workflow Experimental Workflow for Stability Assessment prepare Prepare this compound Solution setup Set Up Experimental Conditions (Light/Dark, Temp, pH) prepare->setup incubate Incubate and Sample at Time Intervals setup->incubate analyze Analyze Samples (e.g., LC-MS/MS) incubate->analyze calculate Calculate Degradation Rate and Half-life analyze->calculate

References

Technical Support Center: (Z)-Fluoxastrobin Extraction from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (Z)-Fluoxastrobin from complex plant matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete Extraction: Inefficient disruption of the plant matrix. Inappropriate solvent selection. Insufficient extraction time or agitation.- Ensure thorough homogenization of the sample to a fine, consistent particle size. For dry samples, consider adding water to create an aqueous environment. - Acetonitrile is a common and effective solvent for QuEChERS-based extractions. For certain matrices, consider modified solvent systems like an acetone:n-hexane mixture. - Increase shaking/vortexing time to ensure thorough interaction between the solvent and sample.
Analyte Loss During Cleanup: Strong adsorption of this compound to the d-SPE sorbent.- For planar molecules like this compound, Graphitized Carbon Black (GCB) may cause significant analyte loss. Use GCB with caution or consider alternative sorbents. - Primary Secondary Amine (PSA) is effective for removing sugars and organic acids. C18 can be used for removing non-polar interferences like lipids. Z-Sep sorbents are effective for fat and pigment removal. - Evaluate different sorbent combinations or reduce the amount of sorbent used.
High Matrix Effects (Signal Suppression or Enhancement) Co-elution of Matrix Components: Insufficient cleanup of the extract, leading to interferences in the analytical instrument (e.g., LC-MS/MS).- Optimize the d-SPE cleanup step. A combination of PSA and C18 is a good starting point. For highly pigmented matrices (e.g., spinach, herbs), a small amount of GCB might be necessary, but its impact on recovery must be assessed. - Z-Sep or Z-Sep+ are newer sorbents that can be effective in removing fats and pigments. - Dilute the final extract to reduce the concentration of matrix components entering the instrument. - Always use matrix-matched calibration standards for accurate quantification.[1]
Poor Reproducibility (High %RSD) Inconsistent Sample Homogenization: Variation in particle size and distribution within the sample.- Implement a standardized homogenization procedure to ensure uniform particle size.
Inconsistent Pipetting/Transfer: Inaccurate transfer of supernatant after centrifugation.- Ensure accurate and consistent transfer of the acetonitrile layer to the d-SPE tube.
Instrumental Variability: Contamination of the GC or LC system from insufficiently cleaned extracts.- Implement a regular cleaning and maintenance schedule for the analytical instrument. - Ensure the cleanup step is sufficient to protect the instrument.
Clogged Syringes or Instrument Tubing Particulate Matter in Final Extract: Incomplete removal of sorbent particles or sample debris.- Centrifuge the sample for a sufficient time and at an adequate speed after the d-SPE step. - Consider using a syringe filter (e.g., 0.22 µm PTFE) before injection into the analytical instrument.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for this compound extraction from a novel plant matrix?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly recommended starting point due to its versatility and efficiency.[1][2][3] The AOAC Official Method 2007.01 or the EN 15662 standard methods are excellent frameworks to begin with.

Q2: Which solvent is best for extracting this compound?

A2: Acetonitrile is the most commonly used and generally effective solvent for QuEChERS extraction of a broad range of pesticides, including strobilurins like this compound. It provides good extraction efficiency and is compatible with both LC-MS/MS and GC-MS analysis.

Q3: How do I choose the right d-SPE cleanup sorbent for my sample?

A3: The choice of sorbent depends on the nature of the plant matrix:

  • Primary Secondary Amine (PSA): Use for removing polar interferences such as sugars, organic acids, and fatty acids. This is a standard sorbent in most QuEChERS cleanup kits.

  • C18 (Octadecylsilane): Effective for removing non-polar interferences like lipids and waxes. Often used in combination with PSA for matrices with moderate fat content.

  • Graphitized Carbon Black (GCB): Use for removing pigments like chlorophyll and carotenoids, as well as sterols. However, GCB can adsorb planar molecules, so its use should be carefully evaluated for potential loss of this compound.

  • Z-Sep/Z-Sep+: These are zirconia-based sorbents that are particularly effective at removing lipids and pigments and can be a good alternative to GCB.

Q4: What are matrix effects and how can I mitigate them?

A4: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix.[4] This is a common issue in LC-MS/MS analysis of complex samples. To mitigate matrix effects:

  • Optimize Cleanup: Use the appropriate d-SPE sorbents to remove as many interfering compounds as possible.

  • Dilution: Diluting the final extract can reduce the concentration of interfering compounds.

  • Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. It involves preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[1]

Q5: Can I use the same extraction method for both fresh and dry plant samples?

A5: The basic QuEChERS procedure can be adapted for both. For dry samples (e.g., herbs, tea leaves), it is crucial to add water to the sample before adding acetonitrile to facilitate the partitioning of pesticides into the organic solvent.[2] A typical approach is to add water to bring the total water content to a level similar to that of a fresh sample.

Experimental Protocols

Protocol 1: General QuEChERS Method for this compound in Plant Matrices

This protocol is based on the widely accepted principles of the AOAC and EN QuEChERS methods.

1. Sample Preparation and Homogenization:

  • Weigh 10-15 g of a representative, homogenized plant sample into a 50 mL centrifuge tube.
  • For dry samples, add an appropriate amount of deionized water and allow to rehydrate for 30 minutes.
  • Add 10 mL of acetonitrile to the tube.
  • If using an internal standard, add it at this stage.
  • Cap the tube and shake vigorously for 1 minute.

2. Extraction (Salting Out):

  • Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and buffering salts like sodium citrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a specific aliquot (e.g., 6 or 8 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing anhydrous MgSO₄ and the chosen sorbent(s) (e.g., PSA, C18).
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned supernatant.
  • The extract may be analyzed directly by GC-MS or, for LC-MS/MS analysis, it may be diluted with a suitable solvent to match the initial mobile phase conditions.
  • Prepare matrix-matched standards by fortifying blank matrix extract with known concentrations of this compound.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Analysis A Homogenize Plant Sample (10-15g) B Add Acetonitrile (10 mL) A->B C Add QuEChERS Salts B->C D Shake & Centrifuge C->D E Transfer Supernatant to d-SPE Tube D->E F Shake & Centrifuge E->F G Collect Final Extract F->G H Analyze via LC-MS/MS or GC-MS G->H troubleshooting_logic start_node Low Analyte Recovery? check_extraction Is extraction complete? start_node->check_extraction Yes process_node process_node decision_node decision_node solution_node solution_node improve_homogenization Improve Homogenization & Increase Extraction Time check_extraction->improve_homogenization No check_cleanup Is analyte lost during cleanup? check_extraction->check_cleanup Yes optimize_sorbent Optimize d-SPE Sorbent (e.g., reduce GCB, try Z-Sep) check_cleanup->optimize_sorbent Yes check_matrix_effects High Matrix Effects? check_cleanup->check_matrix_effects No use_matrix_matched Use Matrix-Matched Calibration check_matrix_effects->use_matrix_matched Yes

References

Troubleshooting poor chromatographic peak shape in (Z)-Fluoxastrobin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of (Z)-Fluoxastrobin. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Fronting

Q1: What causes my this compound peak to show fronting?

Peak fronting, where the peak is asymmetrical with a leading edge, can be caused by several factors:

  • Sample Overload: Injecting too much of the analyte can saturate the column, leading to a distorted peak shape.[1][2][3]

  • Injection of Sample in a Stronger Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in fronting.[2][4][5]

  • Column Collapse: A physical collapse of the column packing material at the inlet can create a void, leading to peak distortion. This is a less common issue with modern, stable columns but can occur with sudden pressure changes or extreme pH conditions.[1][6]

  • Poorly Packed Column: An improperly packed column can have channels that lead to non-uniform flow and peak fronting.[7]

Q2: How can I resolve peak fronting in my this compound analysis?

To address peak fronting, consider the following solutions corresponding to the potential causes:

  • Reduce Sample Concentration: Dilute your sample and reinject. A lower concentration can prevent column overload.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[2][4][5]

  • Column Replacement: If you suspect column collapse, replacing the column is the only solution. Ensure the new column is operated within the manufacturer's recommended pH and pressure limits.[6]

  • Use a Pre-column Filter: To prevent particulates from clogging the column inlet frit, which can contribute to poor peak shape, use a pre-column filter.

Peak Tailing

Q3: My this compound peak is tailing. What are the likely causes?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue and can be caused by:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the column packing material, such as exposed silanol groups, can cause tailing, especially for basic compounds.[8]

  • Column Contamination: Accumulation of strongly retained sample matrix components on the column can lead to peak tailing.[9][10]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups on the silica support, increasing their interaction with the analyte.[8]

  • Dead Volume: Excessive volume in the connections between the injector, column, and detector can cause band broadening and tailing.[9]

Q4: What steps can I take to eliminate peak tailing for this compound?

To mitigate peak tailing, try the following approaches:

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups. For silica-based columns, a lower pH (around 3-4) is often effective. The addition of a small amount of an acidic modifier like formic acid can improve peak shape.

  • Column Washing: Implement a robust column washing procedure after each analytical run to remove strongly retained matrix components.

  • Use a Guard Column: A guard column can help protect the analytical column from contamination.[4]

  • Check and Minimize Tubing Length: Ensure that the tubing connecting the components of your HPLC system is as short as possible and that all fittings are secure to minimize dead volume.[9]

Split Peaks

Q5: I am observing split peaks for this compound. What could be the reason?

Split peaks can be a frustrating problem and often point to an issue at the head of the column or with the injection:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column packing.[3]

  • Column Void: A void at the head of the column can cause the sample band to split before the separation begins.[3]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can lead to peak splitting.[3]

  • Co-elution with an Interfering Compound: It is possible that another compound in your sample has a very similar retention time to this compound, giving the appearance of a split peak.

Q6: How can I troubleshoot and fix split peaks in my chromatogram?

To resolve split peaks, consider these troubleshooting steps:

  • Backflush the Column: Reversing the column and flushing it with a strong solvent may dislodge particulates from the inlet frit.

  • Replace the Column Frit: If backflushing does not work, you may need to replace the column's inlet frit.

  • Use a Guard Column and Filter Samples: To prevent future blockages, use a guard column and ensure your samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Ensure Sample Solvent and Mobile Phase Miscibility: Confirm that your sample solvent is fully miscible with your mobile phase. If not, you will need to find a more suitable solvent for your sample.[3]

  • Analyze by Mass Spectrometry: If you suspect co-elution, analyzing the peak using a mass spectrometer can help identify if more than one compound is present.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on this compound Peak Shape

Mobile Phase CompositionPeak Asymmetry (As)Theoretical Plates (N)Observations
Acetonitrile:Water (70:30 v/v)1.88,500Significant Tailing
Acetonitrile:0.1% Formic Acid in Water (70:30 v/v)1.115,000Symmetrical Peak

Table 2: Impact of Injection Volume on this compound Peak Shape

Injection Volume (µL)Peak Asymmetry (As)Peak Width (min)Observations
21.10.15Sharp, Symmetrical Peak
101.50.25Noticeable Tailing
200.80.35Significant Fronting

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for this compound Analysis

This protocol outlines a typical reversed-phase HPLC-UV method for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection Wavelength: 254 nm

4. Standard Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 10 µg/mL.

5. Sample Preparation (QuEChERS Method):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake for 1 minute and then centrifuge.

  • Take an aliquot of the supernatant for d-SPE cleanup if necessary, or directly dilute with mobile phase for injection.

Protocol 2: Column Washing Procedure

This protocol is recommended for cleaning a C18 column used for this compound analysis to remove strongly retained matrix components.

1. Materials:

  • HPLC grade water

  • HPLC grade isopropanol

  • HPLC grade hexane

  • HPLC grade methanol

  • HPLC grade acetonitrile

2. Procedure:

  • Disconnect the column from the detector.

  • Set the flow rate to 1 mL/min.

  • Wash the column with the following solvents in sequence for 30 minutes each:

    • HPLC grade water

    • Isopropanol

    • Hexane

    • Isopropanol

    • Methanol

    • Acetonitrile

  • Equilibrate the column with the mobile phase for at least 30 minutes before the next injection.

Visualizations

Troubleshooting_Workflow cluster_problem Identify Peak Shape Problem cluster_diagnosis Diagnose the Cause cluster_solutions_fronting Solutions for Fronting cluster_solutions_tailing Solutions for Tailing cluster_solutions_split Solutions for Split Peaks cluster_result Expected Outcome Problem Poor Peak Shape for this compound Fronting Peak Fronting Problem->Fronting Tailing Peak Tailing Problem->Tailing Split Split Peak Problem->Split Reduce_Conc Reduce Sample Concentration Fronting->Reduce_Conc Match_Solvent Match Sample Solvent to Mobile Phase Fronting->Match_Solvent Replace_Column_F Replace Column Fronting->Replace_Column_F Optimize_pH Optimize Mobile Phase pH Tailing->Optimize_pH Wash_Column Wash Column Tailing->Wash_Column Use_Guard_Column Use Guard Column Tailing->Use_Guard_Column Backflush Backflush Column Split->Backflush Filter_Sample Filter Sample Split->Filter_Sample Check_Miscibility Check Solvent Miscibility Split->Check_Miscibility Good_Peak Symmetrical Gaussian Peak Reduce_Conc->Good_Peak Match_Solvent->Good_Peak Replace_Column_F->Good_Peak Optimize_pH->Good_Peak Wash_Column->Good_Peak Use_Guard_Column->Good_Peak Backflush->Good_Peak Filter_Sample->Good_Peak Check_Miscibility->Good_Peak

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Logical_Relationship cluster_cause Potential Causes cluster_effect Observed Effect cluster_solution Corrective Actions Overload Sample Overload Fronting Peak Fronting Overload->Fronting Secondary_Int Secondary Interactions Tailing Peak Tailing Secondary_Int->Tailing Column_Issue Column Issues (Void, Blockage) Column_Issue->Fronting Column_Issue->Tailing Split Split Peak Column_Issue->Split Solvent_Mismatch Solvent Mismatch Solvent_Mismatch->Fronting Solvent_Mismatch->Split Dilute Dilute Sample Fronting->Dilute Adjust_Solvent Adjust Sample Solvent Fronting->Adjust_Solvent Modify_MP Modify Mobile Phase Tailing->Modify_MP Replace_Col Replace/Wash Column Tailing->Replace_Col Split->Replace_Col Split->Adjust_Solvent

Caption: Relationship between causes, effects, and solutions.

References

Technical Support Center: Optimization of (Z)-Fluoxastrobin Spray Application Parameters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the spray application of (Z)-Fluoxastrobin. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and facilitate efficient and effective application in a research setting.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental application of this compound.

Issue Potential Cause Recommended Solution
Poor Disease Control Despite Application Inadequate coverage of target plant surfaces.- Increase spray volume (L/ha or gal/acre) to ensure thorough wetting of foliage.[1] - Select nozzles that produce a finer droplet spectrum for better coverage, such as flat-fan or twin-fan nozzles.[2] - Optimize boom height to ensure proper spray pattern overlap. A general rule is to maintain a height that allows for 100% overlap between nozzles.
Fungicide resistance.- this compound is a QoI fungicide (FRAC Group 11). Avoid consecutive applications of fungicides from the same FRAC group to prevent the development of resistance.[3][4] - Rotate with fungicides that have a different mode of action. - If resistance is suspected, conduct a bioassay with isolates from the target pathogen population.
Incorrect application timing.- Apply this compound as a preventative treatment before or at the very early stages of disease development. Strobilurin fungicides are most effective when used to prevent spore germination.[2][5]
Visible Spray Drift Droplet size is too small.- Increase the droplet size by using air-induction or low-drift nozzles. - Lower the spray pressure, as higher pressures tend to produce finer droplets.[1]
Spraying in unsuitable weather conditions.- Avoid spraying in windy conditions (typically above 10-15 km/h). - Do not spray during temperature inversions, which are common in the early morning or late evening.
Boom height is too high.- Lower the boom to the minimum height required for uniform coverage, typically 50 cm above the target canopy.
Clogged Nozzles Incompatible tank mix.- Always perform a jar test before mixing this compound with other pesticides or adjuvants to check for physical compatibility. - Follow the recommended mixing order, which is generally: 1. Water, 2. Water conditioners, 3. Wettable powders (WP) or Water Dispersible Granules (WG), 4. Flowables (F/SC - like many Fluoxastrobin formulations), 5. Emulsifiable Concentrates (EC), 6. Adjuvants.
Poor quality water.- Use clean water for the spray solution. If using hard water, a water conditioning adjuvant may be necessary.
Uneven Spray Pattern Worn or damaged nozzles.- Inspect nozzles regularly for wear and tear and replace them as needed. - Ensure all nozzles on the boom are of the same type and size.
Incorrect boom pressure.- Calibrate the sprayer to ensure the pressure is within the optimal range for the selected nozzles.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a quinone outside inhibitor (QoI) fungicide, also known as a strobilurin. It belongs to FRAC Group 11.[3] Its mode of action is the inhibition of mitochondrial respiration in fungi by blocking the electron transfer at the cytochrome bc1 complex (Complex III), which stops ATP production and ultimately leads to fungal cell death.[3][4]

Q2: What is the optimal droplet size for applying this compound?

A2: The optimal droplet size depends on the target and environmental conditions. For fungicides, a "Fine" to "Medium" droplet size (approximately 150-350 microns) is often recommended to ensure good coverage of the plant surface. However, to minimize drift, a "Medium" to "Coarse" droplet size may be more appropriate, especially in windy conditions. It is crucial to balance the need for coverage with the risk of drift.

Q3: How does spray pressure affect the application of this compound?

A3: Spray pressure influences both the flow rate and the droplet size. Generally, increasing the pressure will increase the flow rate and decrease the droplet size, which can lead to better coverage but also a higher risk of spray drift.[1] It is important to operate within the recommended pressure range for the specific nozzle being used.

Q4: Can I tank-mix this compound with other pesticides or adjuvants?

A4: Tank-mixing can be beneficial, but compatibility must be checked. Always perform a jar test to ensure physical compatibility before mixing in the spray tank. When tank-mixing with other products, it is important to follow the label recommendations for all products involved and adhere to the proper mixing order. Using adjuvants like surfactants can improve the spreading and retention of the spray on the target foliage.

Q5: What are the best practices for preventing fungicide resistance to this compound?

A5: To prevent resistance, it is critical to rotate this compound with fungicides from different FRAC groups that have different modes of action.[3][6] Avoid making more than two consecutive applications of any Group 11 fungicide.[6] Also, always use the recommended application rate; using lower rates can contribute to the selection of resistant fungal strains.[5]

Data Presentation: Spray Parameter Optimization

Disclaimer: The following tables provide generalized data based on established principles of spray application. Actual values for this compound may vary and should be determined experimentally.

Table 1: Influence of Nozzle Type and Pressure on Droplet Size and Drift Potential

Nozzle TypeOperating Pressure (psi)Volume Median Diameter (VMD, µm)Droplet ClassificationDrift Potential
Standard Flat-Fan 30250MediumModerate
40220Fine/MediumHigh
60180FineVery High
Air Induction (AI) 40400CoarseLow
60350Medium/CoarseLow
80300MediumLow-Moderate
Turbo TeeJet (TT) 30380CoarseLow
40320Medium/CoarseLow
60280MediumModerate

Table 2: Effect of Adjuvants on Spray Droplet Characteristics and Deposition

Adjuvant TypeTypical ConcentrationEffect on Droplet SizeEffect on Surface TensionImpact on Coverage
Non-ionic Surfactant (NIS) 0.25% v/vMay slightly decreaseReducesIncreases spreading on leaf
Oil Concentrate (COC / MSO) 1.0% v/vMay slightly increaseReducesImproves deposition and penetration
Drift Reduction Agent Varies by productIncreases VMDMinimalCan reduce fine droplets

Experimental Protocols

Protocol 1: Assessment of Spray Droplet Size Spectrum

Objective: To determine the droplet size distribution of a this compound spray solution under different application parameters.

Materials:

  • Laser diffraction particle size analyzer

  • Spray chamber or wind tunnel

  • Pressurized spray system with controllable pressure

  • Various nozzle types (e.g., flat-fan, air induction)

  • This compound formulation

  • Deionized water and any relevant adjuvants

  • Personal Protective Equipment (PPE)

Methodology:

  • Prepare the this compound spray solution at the desired concentration in deionized water. If testing adjuvants, prepare separate solutions.

  • Set up the laser diffraction instrument according to the manufacturer's instructions.

  • Install the desired nozzle on the spray system and position it at a fixed distance from the laser beam in the spray chamber.

  • Set the spray pressure to the desired level.

  • Turn on the spray and allow it to stabilize for a few seconds.

  • Initiate the droplet size measurement with the laser diffraction software. The instrument will measure the size of thousands of droplets passing through the laser beam.

  • Record the Volume Median Diameter (VMD or Dv50), the percentage of the spray volume composed of fine droplets (<150 µm), and other relevant droplet size parameters.

  • Repeat the measurement at least three times for each set of parameters (nozzle type, pressure, formulation).

  • Change the parameters as required for the experiment and repeat steps 3-8.

  • Analyze the data to determine the effect of each parameter on the droplet size spectrum.

Protocol 2: Evaluation of Spray Coverage on Plant Foliage

Objective: To visually and quantitatively assess the spray coverage of this compound on target leaf surfaces.

Materials:

  • Water-sensitive paper (WSP) or a fluorescent tracer dye

  • Target plants or representative artificial surfaces

  • Spray application system

  • UV light source (if using a fluorescent tracer)

  • Digital camera and image analysis software (e.g., ImageJ)

  • Personal Protective Equipment (PPE)

Methodology:

  • Attach water-sensitive paper strips to the upper and lower surfaces of leaves at different locations within the plant canopy (top, middle, bottom).

  • Alternatively, if using a fluorescent tracer, prepare the this compound spray solution and add the tracer at the recommended concentration.

  • Apply the spray solution to the target plants using the desired application parameters (nozzle type, pressure, speed, volume).

  • Allow the spray to dry completely on the WSP or the leaf surfaces.

  • Carefully collect the WSP strips or the leaves treated with the fluorescent tracer.

  • For WSP, visually assess the coverage or use a scanner and image analysis software to quantify the percentage of the area covered by droplets and the number of droplets per cm².

  • For the fluorescent tracer, view the leaves under a UV light in a dark environment. The spray deposits will fluoresce.

  • Capture high-resolution digital images of the fluorescing deposits.

  • Use image analysis software to calculate the percentage of the leaf area covered by the tracer.

  • Compare the coverage results obtained with different application parameters to identify the optimal setup.

Visualizations

Signaling_Pathway cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Matrix Mitochondrial Matrix cluster_Outside ComplexI Complex I Q Coenzyme Q (Ubiquinone) ComplexI->Q ATP_Synthase ATP Synthase ComplexI->ATP_Synthase Proton Gradient ComplexII Complex II ComplexII->Q ComplexII->ATP_Synthase Proton Gradient ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ATP_Synthase Proton Gradient ComplexIV Complex IV CytC->ComplexIV ComplexIV->ATP_Synthase Proton Gradient O2 O₂ ComplexIV->O2 e- ATP ATP ATP_Synthase->ATP Generates NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- Fluoxastrobin This compound Fluoxastrobin->ComplexIII Inhibits e- transfer at Qo site H2O H₂O O2->H2O

Caption: Mode of action of this compound in the fungal mitochondrial electron transport chain.

Experimental_Workflow cluster_Preparation 1. Preparation Phase cluster_Application 2. Application & Data Collection Phase cluster_Analysis 3. Analysis Phase cluster_Optimization 4. Optimization Phase Define_Objectives Define Experimental Objectives and Parameters (Nozzle, Pressure, Volume) Prepare_Solutions Prepare this compound Spray Solutions (with/without adjuvants) Define_Objectives->Prepare_Solutions Calibrate_Sprayer Calibrate Spray Equipment Prepare_Solutions->Calibrate_Sprayer Spray_Application Perform Spray Application on Target Surfaces Calibrate_Sprayer->Spray_Application Collect_Samples Collect Samples (Water-Sensitive Paper / Leaves) Spray_Application->Collect_Samples Measure_Droplets Measure Droplet Size (Laser Diffraction) Spray_Application->Measure_Droplets Analyze_Coverage Analyze Spray Coverage (Image Analysis) Collect_Samples->Analyze_Coverage Analyze_Droplets Analyze Droplet Size Data Measure_Droplets->Analyze_Droplets Assess_Efficacy Assess Biological Efficacy (Disease Rating) Analyze_Coverage->Assess_Efficacy Analyze_Droplets->Assess_Efficacy Compare_Results Compare Results and Identify Optimal Parameters Assess_Efficacy->Compare_Results Refine_Protocol Refine Protocol and Repeat if Necessary Compare_Results->Refine_Protocol Refine_Protocol->Define_Objectives Iterate

Caption: Workflow for the optimization of this compound spray application parameters.

References

Technical Support Center: Managing (Z)-Fluoxastrobin Resistance in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing (Z)-Fluoxastrobin resistance in a laboratory setting.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments related to this compound resistance.

Problem 1: Inconsistent IC50/EC50 values in in-vitro susceptibility assays.

Possible Causes and Solutions:

  • Inoculum Viability and Concentration:

    • Question: Are you using a consistent and viable fungal inoculum?

    • Troubleshooting:

      • Ensure fungal cultures are in the logarithmic growth phase.

      • Standardize the spore or mycelial fragment concentration using a hemocytometer or spectrophotometer. Inconsistent inoculum density is a primary source of variability.[1]

      • Perform a viability test (e.g., plating on non-amended media) to confirm the inoculum is healthy.

  • Media Composition:

    • Question: Is the composition of your growth medium consistent between experiments?

    • Troubleshooting:

      • Use a standardized and buffered medium such as RPMI-1640 for microbroth dilution assays.[2]

      • Ensure the pH of the agar or broth is consistent, as pH can affect both fungal growth and fungicide activity.

  • Solvent Effects:

    • Question: Could the solvent used to dissolve this compound be affecting fungal growth?

    • Troubleshooting:

      • Include a solvent control (media with the same concentration of solvent, e.g., DMSO, as in the highest fungicide concentration) to assess its impact on fungal growth.

      • Ensure the final solvent concentration is low (typically ≤1%) and non-inhibitory to the fungus.

  • Incubation Conditions:

    • Question: Are the incubation temperature and duration optimal and consistent?

    • Troubleshooting:

      • Incubate plates at the optimal temperature for the specific fungal species.

      • Read results at a consistent time point, as prolonged incubation can sometimes lead to the breakdown of the fungicide or the emergence of resistant subpopulations.

Problem 2: Difficulty in amplifying the cytochrome b gene for mutation analysis.

Possible Causes and Solutions:

  • DNA Quality and Quantity:

    • Question: Is the quality of the extracted fungal DNA sufficient for PCR?

    • Troubleshooting:

      • Assess DNA purity and concentration using a spectrophotometer (e.g., NanoDrop) or gel electrophoresis. The A260/A280 ratio should be ~1.8.

      • Poor quality DNA with PCR inhibitors can be cleaned up using commercially available kits.

  • Primer Design and Specificity:

    • Question: Are the PCR primers specific to the cytochrome b gene of your fungal species?

    • Troubleshooting:

      • The cytochrome b gene can contain introns in some fungal species, which may affect primer binding and amplification.[3] It may be necessary to design primers that flank or are situated within exons.

      • Perform a BLAST search of your primer sequences against the target organism's genome to verify specificity.

      • If using universal primers, they may not be optimal for all fungal species. Consider designing species-specific primers.

  • PCR Conditions:

    • Question: Have the PCR cycling conditions been optimized?

    • Troubleshooting:

      • Perform a gradient PCR to determine the optimal annealing temperature for your primers.

      • Adjust the extension time based on the expected amplicon size.

      • Consider using a PCR enhancer or a different polymerase if you suspect issues with secondary structures in the DNA template.

Problem 3: Ambiguous results in PCR-RFLP analysis for the G143A mutation.

Possible Causes and Solutions:

  • Incomplete Restriction Enzyme Digestion:

    • Question: Is the restriction enzyme fully digesting the PCR product?

    • Troubleshooting:

      • Ensure you are using the correct buffer and incubation temperature for the specific restriction enzyme (e.g., Fnu4HI for G143A detection).

      • Increase the incubation time or the amount of enzyme.

      • Verify the activity of the restriction enzyme on a control plasmid or another PCR product with a known restriction site.

  • Non-Specific PCR Amplification:

    • Question: Is your PCR producing non-specific bands that are interfering with the RFLP analysis?

    • Troubleshooting:

      • Optimize the PCR conditions (especially the annealing temperature) to increase specificity.

      • Consider a nested PCR approach to increase the specificity and yield of the target amplicon.

      • Gel-purify the correct PCR product before proceeding with the restriction digest.

  • Presence of Heteroplasmy:

    • Question: Could your fungal isolate contain a mix of wild-type and mutated mitochondrial DNA (heteroplasmy)?

    • Troubleshooting:

      • Heteroplasmy can result in a mix of digested and undigested bands, leading to a "smear" or faint bands on the gel.

      • Techniques like allele-specific PCR or quantitative sequencing may be more suitable for detecting and quantifying low levels of the resistant allele.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

A1: this compound belongs to the strobilurin (QoI) class of fungicides.[4][5] The primary mechanism of resistance is a target-site mutation in the mitochondrial cytochrome b gene (cytb).[6] Specifically, a single nucleotide polymorphism leading to an amino acid substitution from glycine to alanine at position 143 (G143A) is the most common mutation conferring a high level of resistance.[3][7]

Q2: How does the G143A mutation affect the fungus?

A2: Strobilurin fungicides, including this compound, inhibit fungal respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[8][9][10] This blockage prevents ATP synthesis, leading to fungal cell death.[11] The G143A mutation alters the binding pocket, reducing the affinity of the fungicide for its target site, thus allowing mitochondrial respiration to continue even in the presence of the fungicide.[3] However, this mutation can sometimes come with a fitness cost to the fungus, potentially reducing its respiratory growth in the absence of the fungicide.[3]

Q3: What is the difference between an IC50 and an EC50 value?

A3: Both are measures of fungicide efficacy.

  • IC50 (Inhibitory Concentration 50%) is the concentration of a fungicide that inhibits a specific biochemical process (e.g., enzyme activity, spore germination) by 50%.

  • EC50 (Effective Concentration 50%) is the concentration of a fungicide that reduces the growth or development of a fungal population by 50% compared to an untreated control.[12] In fungicide resistance studies, EC50 is more commonly used as it reflects the overall impact on fungal growth.

Q4: Can a fungus resistant to this compound also be resistant to other strobilurin fungicides?

A4: Yes, this is known as cross-resistance. Because most strobilurin fungicides share the same mode of action (inhibition of the cytochrome bc1 complex), a mutation like G143A that confers resistance to one strobilurin will likely confer resistance to others in the same chemical group.[6] Therefore, it is important to test for cross-resistance when a resistant isolate is identified.

Q5: Are there resistance mechanisms other than the G143A mutation?

A5: While the G143A mutation is the most significant and widespread mechanism, other, less common target-site mutations in the cytochrome b gene (e.g., F129L, G137R) have been reported for some pathogens and QoI fungicides.[6] Additionally, non-target site resistance mechanisms, such as increased expression of efflux pumps that actively transport the fungicide out of the fungal cell, or metabolic detoxification of the fungicide, may also contribute to reduced sensitivity.

Data Presentation

Table 1: Representative EC50 Values for this compound against Sensitive (Wild-Type) and Resistant (G143A Mutant) Fungal Strains

Fungal SpeciesGenotypeMean EC50 (µg/mL)Resistance Factor (RF)*
Fictitious Fungus AWild-Type (G143)0.05-
Fictitious Fungus AResistant (G143A)>100>2000
Fictitious Fungus BWild-Type (G143)0.12-
Fictitious Fungus BResistant (G143A)85.5712.5

*Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive strain.

Experimental Protocols

Protocol 1: Agar Dilution Method for EC50 Determination

This method assesses the inhibitory effect of this compound on the mycelial growth of the fungus.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Fungal culture (7-10 days old)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media: a. Autoclave the PDA medium and cool it to 50-55°C in a water bath. b. Prepare serial dilutions of the this compound stock solution in sterile distilled water. c. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all plates, including the control.[13] d. Mix well and pour the amended agar into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation: a. From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: a. Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the fungus (e.g., 25°C).

  • Data Collection and Analysis: a. Measure the colony diameter (in two perpendicular directions) daily until the fungal growth on the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. c. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.[12]

Protocol 2: Molecular Detection of the G143A Mutation using PCR-RFLP

This protocol uses Polymerase Chain Reaction (PCR) to amplify a fragment of the cytochrome b gene, followed by Restriction Fragment Length Polymorphism (RFLP) analysis to detect the G143A mutation. The G143A mutation creates a recognition site for the restriction enzyme Fnu4HI (GCNGC).

Materials:

  • Fungal genomic DNA

  • PCR primers flanking the G143 codon of the cytochrome b gene

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Restriction enzyme Fnu4HI and corresponding buffer

  • Agarose gel and electrophoresis equipment

  • DNA loading dye

  • DNA ladder

  • Gel imaging system

Procedure:

  • PCR Amplification: a. Set up a PCR reaction containing the fungal genomic DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer. b. Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers used.

  • Verification of PCR Product: a. Run a small amount of the PCR product on an agarose gel to confirm that a single band of the expected size has been amplified.

  • Restriction Digest: a. In a new tube, mix the PCR product with the Fnu4HI restriction enzyme and its buffer. b. Incubate at the enzyme's optimal temperature (e.g., 37°C) for at least 1-2 hours.

  • Gel Electrophoresis and Analysis: a. Run the digested PCR product on an agarose gel alongside an undigested control and a DNA ladder. b. Visualize the DNA bands under UV light.

    • Wild-Type (G143): The PCR product will remain uncut (one large band).

    • Resistant (A143): The PCR product will be digested into two smaller bands.

    • Heteroplasmy: Three bands may be visible (the uncut band and the two digested bands).

Visualizations

G143A_Resistance_Pathway cluster_0 Mitochondrial Respiratory Chain cluster_1 Mechanism of Action & Resistance ComplexI Complex I Q Coenzyme Q (Ubiquinone) ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Fluoxastrobin This compound Fluoxastrobin->ComplexIII Inhibits Qo site G143A G143A Mutation in Cytochrome b G143A->ComplexIII Prevents binding

Caption: Mitochondrial respiratory pathway and the mechanism of this compound action and resistance.

Experimental_Workflow_EC50 start Start prep_media Prepare Fungicide-Amended and Control Agar Plates start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Periodically incubate->measure calculate Calculate Percent Inhibition vs. Control measure->calculate analyze Perform Regression Analysis to Determine EC50 calculate->analyze end End analyze->end

Caption: Experimental workflow for determining EC50 values using the agar dilution method.

Troubleshooting_PCR start No/Weak PCR Product for Cytochrome b Gene check_dna Check DNA Quality and Quantity start->check_dna dna_ok DNA OK? check_dna->dna_ok cleanup_dna Perform DNA Cleanup dna_ok->cleanup_dna No check_primers Check Primer Specificity and Design dna_ok->check_primers Yes cleanup_dna->check_dna primers_ok Primers OK? check_primers->primers_ok design_new_primers Design New Primers primers_ok->design_new_primers No optimize_pcr Optimize PCR Conditions (Annealing Temp, Extension Time) primers_ok->optimize_pcr Yes design_new_primers->check_primers success Successful Amplification optimize_pcr->success

Caption: Troubleshooting guide for poor PCR amplification of the cytochrome b gene.

References

Minimizing isomerization between (Z)- and (E)-Fluoxastrobin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Fluoxastrobin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize isomerization between the (Z)- and (E)-forms of Fluoxastrobin during your analytical experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are (Z)- and (E)-Fluoxastrobin, and why is their isomerization a concern?

Q2: What are the primary factors that cause isomerization of Fluoxastrobin?

A2: The primary factor inducing the isomerization of Fluoxastrobin and other strobilurin fungicides is exposure to light, particularly UV radiation.[1][2] The energy from light can overcome the rotational energy barrier of the double bond in the molecule, leading to the conversion between the (E)- and (Z)-forms. Other factors that can influence the rate of isomerization include the choice of solvent, temperature, and pH of the solution.

Q3: How does solvent choice affect isomerization?

A3: While specific quantitative data for Fluoxastrobin is limited in publicly available literature, studies on the related strobilurin fungicide, Azoxystrobin, have shown that solvent polarity plays a significant role in the rate of photoisomerization.[2] The photoisomerization of Azoxystrobin was found to be significantly more efficient in less polar solvents like n-heptane and isopropanol compared to an aqueous solution.[2] This suggests that using more polar solvents during sample preparation and analysis may help to reduce the rate of Fluoxastrobin isomerization.

Q4: Are there any other general handling precautions I should take?

A4: Yes, to maintain the isomeric integrity of your Fluoxastrobin samples and standards, it is crucial to:

  • Work in low-light conditions: Whenever possible, perform sample preparation steps under amber or red light to minimize exposure to UV radiation.

  • Use amber glassware: Store all solutions containing Fluoxastrobin in amber vials or flasks to protect them from light.

  • Control temperature: Store stock solutions and samples at low temperatures (refrigerated or frozen) to reduce thermal degradation and potential isomerization.

  • Analyze samples promptly: Analyze prepared samples as quickly as possible to minimize the time they are exposed to potentially isomerizing conditions.

Troubleshooting Guide: Isomerization During Analysis

This guide addresses common issues related to Fluoxastrobin isomerization observed during chromatographic analysis.

Observed Problem Potential Cause Recommended Solution
Appearance of a new peak or change in peak ratio between (Z)- and (E)-isomers over time. Photoisomerization due to light exposure.1. Protect samples and standards from light at all stages. Use amber vials and work in a dimly lit environment. 2. Re-prepare samples and analyze them immediately.
Inconsistent isomer ratios between replicate injections of the same sample. Isomerization occurring in the autosampler.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Minimize the time samples spend in the autosampler before injection.
Poor peak shape or splitting for one or both isomer peaks. Co-elution with matrix components or on-column isomerization.1. Optimize the chromatographic method to improve the separation of the isomers from each other and from matrix interferences. 2. Evaluate the pH of the mobile phase; for some compounds, a pH that keeps the analyte in a single ionic state can improve peak shape.
Gradual change in the isomer ratio in the stock standard solution. Degradation or isomerization of the standard over time.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small aliquots in a freezer to minimize freeze-thaw cycles and light exposure.

Quantitative Data on Isomerization

Parameter Condition Expected Impact on Isomerization Rate Reference Compound
Light High Intensity UVHighAzoxystrobin
Low Light / Amber GlassLowAzoxystrobin
Solvent Polarity Low Polarity (e.g., n-heptane)HighAzoxystrobin
High Polarity (e.g., aqueous solution)LowAzoxystrobin
Temperature Elevated TemperatureModerate IncreaseGeneral Chemical Kinetics
Refrigerated / FrozenLowGeneral Chemical Kinetics

Note: The data presented for solvent polarity is based on studies of Azoxystrobin and is intended to provide a general guideline for Fluoxastrobin.[2]

Experimental Protocols

Protocol 1: Sample Preparation for Minimized Isomerization

This protocol outlines a general procedure for preparing samples for LC-MS/MS analysis while minimizing the risk of Fluoxastrobin isomerization.

  • Work Environment: Conduct all sample preparation steps under amber or red light to minimize light exposure.

  • Solvent Selection: Whenever compatible with the extraction method, prioritize the use of polar solvents (e.g., acetonitrile, methanol, water) for sample extraction and dilution.

  • Glassware: Use amber glass vials and volumetric flasks for all sample and standard preparations.

  • Temperature Control: Keep samples and extracts on ice or in a cooling rack whenever possible during the preparation process.

  • Extraction:

    • Weigh the sample into a centrifuge tube.

    • Add the extraction solvent.

    • Vortex or shake for a specified time to ensure thorough extraction.

    • Centrifuge to separate the solid matrix from the supernatant.

  • Dilution:

    • Transfer an aliquot of the supernatant to an amber vial.

    • Dilute with the mobile phase to the desired concentration.

  • Analysis: Analyze the prepared samples immediately. If immediate analysis is not possible, store the samples in a light-protected, refrigerated autosampler.

Protocol 2: Validated LC-MS/MS Method for Fluoxastrobin Analysis

The following is a summary of a validated analytical method for the determination of Fluoxastrobin in water, adapted from the US Environmental Protection Agency (EPA).[3][4]

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).

  • Flow Rate: A typical analytical flow rate for the selected column.

  • Injection Volume: A small injection volume (e.g., 5-10 µL).

  • Detection: Multiple Reaction Monitoring (MRM) mode for the specific precursor and product ions of (E)- and (Z)-Fluoxastrobin.

  • Internal Standard: Use of an isotopically labeled internal standard is recommended for accurate quantification.[3][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation (Low Light) cluster_analysis Analysis cluster_storage Storage Sample Sample Weighing Extraction Solvent Extraction (Polar Solvent) Sample->Extraction Storage Store in Dark & Cold Conditions Sample->Storage Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution in Amber Vial Centrifugation->Dilution Autosampler Refrigerated Autosampler Dilution->Autosampler LC_MSMS LC-MS/MS Analysis Autosampler->LC_MSMS Data Data Acquisition LC_MSMS->Data

Caption: Experimental workflow for minimizing Fluoxastrobin isomerization.

troubleshooting_logic Start Isomerization Observed? Protect Protect Samples from Light Start->Protect Yes No_Problem No Isomerization Start->No_Problem No Reanalyze Re-prepare & Analyze Immediately Protect->Reanalyze Autosampler Use Cooled Autosampler Reanalyze->Autosampler Optimize Optimize Chromatography Autosampler->Optimize Fresh_Std Prepare Fresh Standards Optimize->Fresh_Std End Problem Resolved Fresh_Std->End

Caption: Troubleshooting logic for addressing Fluoxastrobin isomerization.

References

Addressing and correcting for matrix effects in (Z)-Fluoxastrobin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and correct for matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of (Z)-Fluoxastrobin.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why am I observing significant signal suppression or enhancement for this compound in my samples compared to my solvent standards?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common phenomenon in LC-MS/MS analysis. It occurs when co-eluting endogenous or exogenous molecules from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to inaccurate quantification.

Troubleshooting Steps:

  • Confirm the Matrix Effect: To verify that the issue is a matrix effect, you can perform a post-extraction spike experiment. Analyze a blank matrix extract, a solvent standard at the same concentration, and a blank matrix extract spiked with this compound at the same concentration. A significant difference in the analyte response between the spiked matrix and the solvent standard confirms the presence of matrix effects.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3] Consider the following sample preparation techniques:

    • Solid Phase Extraction (SPE): SPE can provide a more thorough cleanup than simple protein precipitation or filtration.[3][4] Experiment with different sorbents (e.g., C18, polymeric phases) to find the one that best retains this compound while effectively removing matrix interferences.[4][5]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide analysis in various matrices and involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[6][7][8] Different d-SPE sorbents can be used to target specific matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting solvent polarity and pH to selectively extract this compound and leave interfering compounds behind.[3]

  • Optimize Chromatographic Separation: If sample preparation improvements are insufficient, enhancing the chromatographic separation can help resolve this compound from co-eluting matrix components.[1]

    • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between your analyte and any interfering peaks.

    • Change the Column: Experiment with a column that has a different stationary phase chemistry to alter selectivity.

  • Implement a Correction Strategy: If matrix effects cannot be eliminated, they must be corrected for to ensure accurate quantification.

    • Internal Standards: The use of an internal standard (IS) is a highly effective way to compensate for matrix effects.[9] The ideal IS is a stable isotope-labeled (SIL) version of this compound, as it will behave nearly identically to the analyte during sample preparation, chromatography, and ionization.[10] If a SIL-IS is unavailable, a structural analog that co-elutes with this compound can be used, but it may not compensate for matrix effects as effectively.[9]

    • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[2][10] This approach helps to ensure that the calibration standards experience the same matrix effects as the samples.

    • Standard Addition: In this method, known amounts of a this compound standard are added to the sample aliquots.[11][12][13][14] A calibration curve is then generated for each sample, and the original concentration is determined by extrapolation. This is a very accurate method but can be labor-intensive.[12][14]

Question: My recovery of this compound is low and inconsistent. How can I improve it?

Answer:

Low and inconsistent recovery can be due to several factors during sample preparation. Here’s how to troubleshoot this issue:

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • Solvent Choice: Ensure the extraction solvent is appropriate for this compound's polarity. Acetonitrile is a common and effective choice for pesticides of medium polarity.[7]

    • pH Adjustment: The pH of the sample and extraction solvent can influence the recovery of ionizable compounds. Although this compound is not strongly acidic or basic, slight pH adjustments may improve extraction efficiency from certain matrices.

    • Shaking/Vortexing Time: Ensure adequate mixing time and intensity to allow for complete partitioning of the analyte from the sample matrix into the extraction solvent.

  • Optimize SPE/d-SPE Steps:

    • Sorbent Selection: The choice of SPE or d-SPE sorbent is critical. For QuEChERS, a combination of PSA (primary secondary amine) and C18 is often used to remove sugars, fatty acids, and other interferences. For SPE, ensure the chosen sorbent has a high affinity for this compound.

    • Elution Solvent: The elution solvent must be strong enough to completely desorb this compound from the sorbent. You may need to test different solvents or solvent mixtures to find the optimal one.

    • Drying Step: An inadequate drying step after sample loading onto an SPE cartridge can lead to poor recovery, as residual water can interfere with the elution of the analyte.

  • Check for Analyte Stability: this compound may degrade under certain conditions. Ensure that your sample processing and storage conditions (e.g., temperature, light exposure) do not contribute to analyte loss.

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification of the analyte.[2]

What is the best internal standard for this compound analysis?

The most suitable internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[9][10] If a SIL-IS is not commercially available, a structural analog with similar properties and a close retention time can be used as an alternative, though it may not provide the same level of accuracy in correction.[9]

When should I use matrix-matched calibration versus the standard addition method?

  • Matrix-Matched Calibration is a good choice when you have access to a representative blank matrix that is free of this compound. It is more efficient than standard addition when analyzing a large number of samples from the same matrix type.[10]

  • The Standard Addition Method is ideal when a representative blank matrix is not available or when dealing with highly variable samples.[11][12][13] While it is very accurate, it is more time-consuming as it requires the preparation and analysis of multiple aliquots for each individual sample.[12][14]

Data Presentation

The following table provides an example of recovery and matrix effect data for different pesticides using a QuEChERS method. While not specific to this compound, it illustrates how to present such data clearly. Researchers should generate similar data for this compound in their specific matrices.

PesticideSpiking Level (mg/kg)Mean Recovery (%) (n=5)RSD (%)Matrix Effect (%)
Carbendazim0.010958-25 (Suppression)
0.100986-22 (Suppression)
Imidacloprid0.01010510+15 (Enhancement)
0.1001027+12 (Enhancement)
Tebuconazole0.0108812-40 (Suppression)
0.100919-35 (Suppression)

Data is illustrative and based on typical performance of QuEChERS methods for various pesticides.

Experimental Protocols

1. Generic QuEChERS Protocol for this compound in a Plant-Based Matrix

This protocol is a starting point and should be optimized for your specific matrix.

a. Extraction

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate amount of an internal standard solution if used.

  • Shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 rcf for 2 minutes.

  • Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

2. Protocol for Preparation of Matrix-Matched Calibration Standards

  • Prepare a blank matrix extract by following the chosen sample preparation protocol (e.g., QuEChERS) with a sample known to be free of this compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Create a series of working standard solutions by diluting the stock solution.

  • Prepare the matrix-matched calibration standards by adding a small volume of each working standard solution to aliquots of the blank matrix extract to achieve the desired final concentrations. Ensure the volume of added standard is minimal to avoid significantly altering the matrix composition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Correction Sample Homogenized Sample Extraction Extraction (e.g., QuEChERS with Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., Dispersive SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Eval Evaluate Matrix Effect Analysis->Eval Correction Apply Correction Strategy (IS, Matrix-Matched Cal., or Std. Addition) Eval->Correction Effect Present Data Final Quantified Data Eval->Data No Effect Correction->Data

Caption: Workflow for addressing matrix effects in this compound analysis.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Solutions Problem Inaccurate Quantification (Signal Suppression/Enhancement) IsItMatrixEffect Post-Extraction Spike Experiment Problem->IsItMatrixEffect ImprovePrep Improve Sample Prep (SPE, QuEChERS, LLE) IsItMatrixEffect->ImprovePrep Yes OptimizeLC Optimize Chromatography ImprovePrep->OptimizeLC Still Present UseCorrection Use Correction Method (IS, Matrix-Matched Cal.) OptimizeLC->UseCorrection Still Present FinalResult Accurate Quantification UseCorrection->FinalResult Corrected Result

Caption: Troubleshooting logic for signal suppression or enhancement.

matrix_effect_concept Conceptual Diagram of Matrix Effects Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ionization Ionization Process (Competition for Charge) Droplet->Ionization GasPhaseIons Gas Phase Ions Ionization->GasPhaseIons MS_Detector MS Detector GasPhaseIons->MS_Detector

Caption: How matrix components interfere with analyte ionization.

References

Refining bioassay protocols for (Z)-Fluoxastrobin sensitivity testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining bioassay protocols for (Z)-Fluoxastrobin sensitivity testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a broad-spectrum strobilurin fungicide. It belongs to the Quinone outside Inhibitor (QoI) group of fungicides (FRAC Group 11). Its mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage prevents ATP synthesis, ultimately leading to fungal cell death.[1][2]

Q2: Which bioassay methods are suitable for testing sensitivity to this compound?

A2: The most common and recommended methods for testing fungal sensitivity to this compound are the agar dilution method and the broth microdilution method.[3] These methods allow for the determination of the half-maximal effective concentration (EC50), which is a quantitative measure of the fungicide's efficacy. Spore germination assays can also be utilized, particularly for QoI fungicides.[4]

Q3: What is the significance of the EC50 value?

A3: The EC50 value represents the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination compared to a control with no fungicide. It is a critical parameter for establishing a baseline sensitivity of a fungal population to a fungicide and for monitoring the development of resistance over time.

Q4: What are the key factors that can influence the results of a this compound sensitivity bioassay?

A4: Several factors can impact the accuracy and reproducibility of bioassay results. These include the choice of growth medium, the concentration and type of solvent used to dissolve the fungicide, the incubation conditions (temperature and light), the inoculum density, and the method of data analysis.[5] It is crucial to standardize these parameters to ensure reliable and comparable results.

Q5: What does a shift in EC50 values for a fungal population over time indicate?

A5: A significant increase in the EC50 values of a fungal population to this compound over time is a strong indicator of the development of fungicide resistance. This means that higher concentrations of the fungicide are required to achieve the same level of fungal inhibition. Monitoring these shifts is essential for effective disease management and resistance mitigation strategies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in EC50 values between replicates Inconsistent inoculum density.Uneven distribution of the fungicide in the agar.Errors in serial dilutions.Contamination.Ensure a standardized and homogenous inoculum suspension.Thoroughly mix the fungicide into the molten agar before pouring plates.Use calibrated pipettes and perform dilutions carefully.Maintain aseptic techniques throughout the procedure.
No fungal growth, even in control plates Inviable fungal culture.Inappropriate growth medium or incubation conditions.Use a fresh, actively growing fungal culture.Verify that the medium composition and incubation temperature are optimal for the specific fungus being tested.
Fungal growth at the highest fungicide concentrations The fungal isolate may be highly resistant to this compound.Inactivation of the fungicide.Confirm the result by re-testing. Consider molecular testing for known resistance mutations (e.g., G143A in the cytochrome b gene).Prepare fresh fungicide stock solutions for each experiment. Avoid repeated freezing and thawing.
Precipitation of this compound in the growth medium Low solubility of the fungicide in the chosen solvent or at the tested concentrations.Use a suitable solvent like dimethyl sulfoxide (DMSO) or acetone at the lowest possible final concentration (typically ≤1% v/v) to avoid solvent toxicity to the fungus. Perform a solvent toxicity pre-test.
Edge effects in microtiter plates (broth dilution) Evaporation from the outer wells of the plate.Avoid using the outermost wells for the assay. Alternatively, fill the outer wells with sterile water or medium to create a humidity barrier.
Difficulty in determining the endpoint of inhibition Subjective visual assessment of fungal growth.Use a spectrophotometer to measure optical density for a more quantitative assessment of growth in broth microdilution assays. For agar dilution, measure the colony diameter.

Experimental Protocols

Agar Dilution Method for this compound Sensitivity Testing

This protocol is adapted from standard fungicide sensitivity testing procedures.

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone (as solvent)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Actively growing culture of the target fungus

  • Sterile distilled water

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calibrated micropipettes and sterile tips

2. Preparation of Fungicide Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution to create working solutions that will result in the desired final concentrations in the agar plates (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL).

3. Preparation of Fungicide-Amended Agar Plates:

  • Autoclave the PDA medium and cool it to 45-50°C in a water bath.

  • Add the appropriate volume of each fungicide working solution to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 1% (v/v).

  • Also prepare control plates containing only the solvent at the same concentration as the treated plates, and a solvent-free control.

  • Thoroughly mix the agar and pour approximately 20 mL into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

4. Inoculation:

  • From the edge of an actively growing fungal colony, take 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug, mycelium-side down, in the center of each agar plate (both fungicide-amended and control plates).

5. Incubation:

  • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Incubate for a period sufficient for significant growth in the control plates (e.g., 3-7 days).

6. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions for each plate and calculate the average diameter.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.

  • Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the log-transformed fungicide concentrations.

Data Presentation

Table 1: Example EC50 Values of this compound Against Various Plant Pathogens

Fungal SpeciesDiseaseHost PlantMean EC50 (µg/mL)
Alternaria solaniEarly BlightPotato, Tomato0.05 - 0.5
Cercospora sojinaFrogeye Leaf SpotSoybean0.01 - 0.2
Pyricularia oryzaeRice BlastRice0.1 - 1.0
Botrytis cinereaGray MoldStrawberry, Grape0.02 - 0.8
Fusarium graminearumFusarium Head BlightWheat, Barley0.5 - 5.0
Sclerotinia sclerotiorumWhite MoldSoybean, Canola0.1 - 2.0

Note: These values are illustrative and can vary depending on the fungal isolate, geographical location, and specific experimental conditions.

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mode of action of this compound and the general experimental workflow for sensitivity testing.

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_QoSite Qo Site UQH2 Ubiquinol (UQH2) ComplexIII Cytochrome bc1 Complex (Complex III) UQH2->ComplexIII e- UQ Ubiquinone (UQ) ComplexIII->UQ e- to Qi site CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV Qo Quinol oxidation site Fluoxastrobin This compound Fluoxastrobin->Qo Inhibits

Caption: Mode of action of this compound at the Cytochrome bc1 complex.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fungicide Stock Solutions C Prepare Fungicide-Amended and Control Media A->C B Prepare Fungal Inoculum D Inoculate Media with Fungus B->D C->D E Incubate under Controlled Conditions D->E F Measure Fungal Growth (e.g., Colony Diameter) E->F G Calculate Percent Inhibition F->G H Determine EC50 Value (Regression Analysis) G->H

Caption: General workflow for this compound sensitivity bioassay.

References

Methods for improving the synthetic yield of (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the synthetic yield of (Z)-Fluoxastrobin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically achieved through a multi-step process. A key step is the Williamson ether synthesis, which involves the reaction of an organohalide with a deprotonated alcohol (alkoxide). In the context of Fluoxastrobin synthesis, this generally involves the coupling of a substituted pyrimidine derivative with a substituted phenol.

Q2: What are the common isomers of Fluoxastrobin, and why is the (Z)-isomer important?

A2: Fluoxastrobin exists as two geometric isomers: this compound and (E)-Fluoxastrobin. The specific biological activity can vary between isomers, making the selective synthesis or separation of the desired (Z)-isomer a critical aspect of the manufacturing process.

Q3: What are the key factors that influence the yield of this compound?

A3: The yield of this compound is influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of the starting materials and the effective removal of byproducts also play a significant role.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Use a more effective catalyst or a stronger base to ensure complete deprotonation of the phenol.- Ensure all reactants are stoichiometric, and starting materials are pure and dry.
Side reactions, such as elimination.- The Williamson ether synthesis is an SN2 reaction and is favored by less sterically hindered halides. Use a primary alkyl halide if possible.[1]- Lowering the reaction temperature may reduce the rate of elimination reactions.
Isomerization to the (E)-form.- Avoid acidic conditions during workup and purification, as acid can catalyze the isomerization.
Low Purity Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants.- Improve the purification process, for example, by using column chromatography.
Formation of byproducts.- Byproducts in a Williamson ether synthesis can arise from elimination reactions. Choosing a less hindered substrate can minimize this.[2] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in Isolating (Z)-Isomer Similar physical properties of (Z) and (E) isomers.- Utilize chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for separation. The choice of the stationary and mobile phases is critical for achieving good resolution.[3]
Isomerization during purification.- Avoid high temperatures and exposure to UV light during purification, as these can promote isomerization.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis for a Fluoxastrobin Analogue

This protocol provides a general methodology for the Williamson ether synthesis, a key step in the production of Fluoxastrobin. This is a representative protocol and may need to be adapted for the specific synthesis of this compound.

Materials:

  • Substituted Phenol

  • Substituted Pyrimidine Halide

  • Potassium Carbonate (or another suitable base)

  • Dimethylformamide (DMF) (or another suitable polar aprotic solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add the substituted phenol and an excess of potassium carbonate.

  • Add dry DMF to the flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add the substituted pyrimidine halide to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired ether.

Visualizations

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow A Reactants: Substituted Phenol Substituted Pyrimidine Halide Base (e.g., K2CO3) B Solvent Addition (e.g., DMF) under Inert Atmosphere A->B C Formation of Alkoxide B->C D Reaction at Elevated Temperature (60-100 °C) C->D E Reaction Monitoring (TLC/HPLC) D->E E->D Incomplete Reaction F Workup: Quenching Extraction E->F Complete Reaction G Purification (Column Chromatography) F->G H Isolated this compound Analogue G->H

Caption: A generalized workflow for the Williamson ether synthesis step in the production of a this compound analogue.

Logical Relationship of Factors Affecting Yield

Yield_Factors cluster_conditions Reaction Conditions cluster_purity Purity & Separation Yield Synthetic Yield of This compound Temperature Temperature Temperature->Yield Time Time Time->Yield Catalyst Catalyst Catalyst->Yield Solvent Solvent Solvent->Yield Starting Material Purity Starting Material Purity Starting Material Purity->Yield Byproduct Formation Byproduct Formation Byproduct Formation->Yield Isomer Separation Isomer Separation Isomer Separation->Yield

Caption: Key factors influencing the overall synthetic yield of this compound.

References

Validation & Comparative

Comparative Analysis of (Z)-Fluoxastrobin and (E)-Fluoxastrobin Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fungicidal activity of the geometric isomers of Fluoxastrobin: (Z)-Fluoxastrobin and (E)-Fluoxastrobin. Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a wide range of fungal pathogens in agriculture. Strobilurins are known for their inhibitory effect on mitochondrial respiration in fungi. Due to the presence of a carbon-nitrogen double bond in its toxophore, Fluoxastrobin exists as (E) and (Z) isomers. While direct, publicly available quantitative comparisons of the fungicidal activity of these two isomers are scarce, this guide synthesizes available information and provides a framework for their evaluation based on established experimental protocols.

It is widely reported in scientific literature and regulatory documents that the (E)-isomer of Fluoxastrobin is the more biologically active form and is the predominant isomer used in commercial fungicidal formulations. The geometry of the (E)-isomer is believed to allow for more effective binding to the target site in the fungal cell.

Data Presentation

Due to the lack of publicly available, direct comparative studies with specific quantitative data on the fungicidal activity of this compound versus (E)-Fluoxastrobin, the following table presents hypothetical, illustrative data to demonstrate how such a comparison would be structured. These values are representative of a scenario where the (E)-isomer is significantly more active.

IsomerTarget FungusEC50 (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)
(E)-Fluoxastrobin Mycosphaerella fijiensis0.150.5
This compound Mycosphaerella fijiensis> 50> 100
(E)-Fluoxastrobin Septoria tritici0.220.8
This compound Septoria tritici> 50> 100
(E)-Fluoxastrobin Puccinia triticina0.090.4
This compound Puccinia triticina> 50> 100

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

To quantitatively assess the fungicidal activity of (Z)- and (E)-Fluoxastrobin, a standard in vitro antifungal susceptibility test, such as the broth microdilution method, would be employed.

Protocol: Broth Microdilution Assay for Fungicidal Activity

  • Preparation of Fungal Inoculum:

    • The fungal species of interest is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.

    • Spores are harvested and suspended in a sterile liquid medium.

    • The spore suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Compounds:

    • Stock solutions of this compound and (E)-Fluoxastrobin are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial dilutions of each isomer are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Potato Dextrose Broth) to achieve a range of final concentrations.

  • Incubation:

    • A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.

    • Control wells containing only the fungal inoculum and medium (positive control), and wells with medium and the highest concentration of the solvent (solvent control) are included.

    • The microtiter plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).

  • Data Analysis:

    • Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • The percentage of growth inhibition is calculated for each concentration of the test compounds relative to the positive control.

    • The EC50 value (the concentration that inhibits 50% of fungal growth) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase fungal_culture Fungal Culture (e.g., on PDA) spore_suspension Spore Suspension (Standardized Concentration) fungal_culture->spore_suspension inoculation Inoculation of Plates with Spore Suspension spore_suspension->inoculation stock_solutions Stock Solutions ((Z)- & (E)-Fluoxastrobin in DMSO) serial_dilutions Serial Dilutions in 96-well Plate stock_solutions->serial_dilutions serial_dilutions->inoculation incubation Incubation (e.g., 25°C, 48-72h) inoculation->incubation od_measurement Optical Density Measurement incubation->od_measurement inhibition_calc Calculation of % Growth Inhibition od_measurement->inhibition_calc ec50_mic_determination Determination of EC50 and MIC Values inhibition_calc->ec50_mic_determination

Experimental workflow for comparing fungicidal activity.

Signaling Pathway

Fluoxastrobin, like other strobilurin fungicides, inhibits fungal respiration by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This disruption of the electron flow prevents the synthesis of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. The higher efficacy of the (E)-isomer is attributed to its superior binding affinity to this specific target site.

signaling_pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c ATP_Production ATP Production Complex_III->ATP_Production Disrupted Electron Flow Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Synthase->ATP_Production E_Fluoxastrobin (E)-Fluoxastrobin E_Fluoxastrobin->Complex_III Strong Inhibition Z_Fluoxastrobin This compound Z_Fluoxastrobin->Complex_III Weak/No Inhibition Cell_Death Fungal Cell Death

Mode of action of Fluoxastrobin isomers on fungal respiration.

A Comparative Efficacy Analysis of (Z)-Fluoxastrobin and Azoxystrobin Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of (Z)-Fluoxastrobin and Azoxystrobin, two prominent strobilurin fungicides. The information presented is curated from scientific literature and is intended to assist researchers and professionals in drug development in understanding the relative performance and characteristics of these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes.

Overview of this compound and Azoxystrobin

This compound and Azoxystrobin are both quinone outside inhibitor (QoI) fungicides, a class of agrochemicals that act by inhibiting mitochondrial respiration in fungi.[1] Their primary mode of action is the blockage of the electron transport chain at the cytochrome bc1 complex (Complex III), which ultimately disrupts the production of ATP, the energy currency of the cell.[1][2][3] This specific mode of action provides a broad spectrum of activity against a variety of fungal plant pathogens.[4] While sharing a common mechanism, differences in their chemical structures can lead to variations in their efficacy, systemic properties, and spectrum of controlled pathogens.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and Azoxystrobin against various plant pathogens, primarily presented as the effective concentration required to inhibit 50% of fungal growth or spore germination (EC50). Lower EC50 values indicate higher fungicidal activity.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of this compound and Azoxystrobin against Take-All Root Rot Pathogens

PathogenThis compoundAzoxystrobin
Gaeumannomyces graminis var. tritici2.945>10
Clarireedia capensis>100.084 - 0.245
Melinodiscus calamagrostidis0.4440.050

Data sourced from a study on take-all root rot pathogens isolated from North Carolina.

Table 2: In Vitro Efficacy (EC50 in µg/mL) of Azoxystrobin against Various Plant Pathogens

PathogenEC50 (µg/mL)
Ascochyta rabiei0.0182 - 0.0338
Zymoseptoria tritici0.009 - 29.140
Fusarium graminearum (mycelial growth)0.21
Alternaria alternata0.019 - 50.0
Colletotrichum capsici0.019 - 50.0
Gloeosporium ampelophagum0.019 - 50.0
Botrytis cinerea0.019 - 50.0

EC50 values for Azoxystrobin are compiled from multiple studies. A direct comparison with this compound for these pathogens in the same studies was not available in the reviewed literature.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to determine the in vitro efficacy of fungicides.

Mycelial Growth Inhibition Assay

This assay is a standard method to determine the direct impact of a fungicide on the vegetative growth of a fungus.

  • Media Preparation : A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation : After autoclaving and cooling to approximately 50-60°C, stock solutions of the test fungicides (this compound and Azoxystrobin) are added to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set with no fungicide is also prepared.

  • Inoculation : A small plug (e.g., 5 mm diameter) of actively growing mycelium from a pure culture of the target pathogen is placed in the center of each fungicide-amended and control plate.

  • Incubation : The plates are incubated in the dark at a temperature optimal for the specific pathogen's growth (e.g., 25°C).

  • Data Collection : The diameter of the fungal colony is measured at regular intervals (e.g., daily or after a set number of days) until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition : The percentage of mycelial growth inhibition is calculated using the formula: ((dc - dt) / dc) * 100, where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC50 Determination : The EC50 value is calculated by performing a probit or log-probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Spore Germination Inhibition Assay

This assay assesses the effect of a fungicide on the germination of fungal spores, a critical stage in the infection process.

  • Spore Suspension Preparation : Spores of the target pathogen are harvested from a sporulating culture and suspended in sterile distilled water or a nutrient solution. The concentration of the spore suspension is adjusted using a hemocytometer.

  • Fungicide Treatment : The spore suspension is mixed with various concentrations of the test fungicides. A control with no fungicide is included.

  • Incubation : A drop of each treated and control spore suspension is placed on a microscope slide or in the well of a microtiter plate and incubated in a humid chamber for a period sufficient for germination in the control (e.g., 12-24 hours).

  • Microscopic Examination : After incubation, the percentage of germinated spores is determined by examining a set number of spores (e.g., 100) under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation of Inhibition and EC50 Determination : The percentage of germination inhibition is calculated relative to the control, and the EC50 value is determined using regression analysis as described for the mycelial growth assay.

Mandatory Visualizations

Signaling Pathway of QoI Fungicides

The following diagram illustrates the mechanism of action of Quinone outside Inhibitor (QoI) fungicides, such as this compound and Azoxystrobin, within the fungal mitochondrion.

QoI_Pathway Mechanism of Action of QoI Fungicides cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ATP ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H⁺ flow ADP ADP + Pi QoI This compound Azoxystrobin (QoI Fungicides) QoI->Inhibition

Caption: QoI fungicides inhibit the electron transport chain at Complex III.

Experimental Workflow for In Vitro Fungicide Efficacy Screening

This diagram outlines the typical workflow for determining the EC50 value of a fungicide in a laboratory setting.

Efficacy_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Setup cluster_Incubation 3. Incubation & Data Collection cluster_Analysis 4. Data Analysis A1 Prepare fungal culture B1 Obtain fungal inoculum (mycelial plug or spores) A1->B1 A2 Prepare fungicide stock solutions B2 Create serial dilutions of fungicide in medium A2->B2 A3 Prepare culture medium (e.g., PDA) A3->B2 C1 Inoculate fungicide-amended and control plates B1->C1 B2->C1 C2 Incubate under optimal conditions C1->C2 C3 Measure mycelial growth or spore germination C2->C3 D1 Calculate percent inhibition relative to control C3->D1 D2 Perform Probit/Log-Probit regression analysis D1->D2 D3 Determine EC50 value D2->D3

Caption: Workflow for determining fungicide EC50 values in vitro.

Conclusion

Both this compound and Azoxystrobin are effective QoI fungicides that play a significant role in the management of fungal plant diseases. The available data suggests that their efficacy can vary depending on the target pathogen. For instance, this compound demonstrated higher in vitro activity against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease of wheat, while Azoxystrobin showed higher efficacy against Clarireedia capensis. The selection of either fungicide should be based on the specific pathosystem, local pathogen populations, and integrated pest management strategies aimed at mitigating the development of fungicide resistance. Further head-to-head comparative studies across a broader range of economically important plant pathogens are warranted to provide a more complete understanding of their relative performance.

References

A Comparative Guide to Analytical Methods for (Z)-Fluoxastrobin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel analytical method for the detection of (Z)-Fluoxastrobin against established techniques. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific applications.

Introduction to this compound Analysis

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture. It exists as E and Z isomers, and regulatory bodies often require the quantification of both. The development of sensitive and reliable analytical methods is crucial for monitoring its residues in various matrices to ensure food safety and environmental compliance. This guide introduces a recently developed QuEChERS-based LC-MS/MS method and compares its performance with other existing methods.

Comparative Performance Data

The following table summarizes the key performance indicators of the novel QuEChERS-LC-MS/MS method against other established analytical techniques for Fluoxastrobin detection.

Parameter Novel QuEChERS-LC-MS/MS Method Established UPLC-PDA Method Established LC-MS/MS Method (Cucumber & Soil) Established EPA LC-MS/MS Method (Water)
Limit of Detection (LOD) Not explicitly stated; LOQ is 0.01 mg/kg≤ 6 µg/kgNot explicitly stated; LOQ is 5 µg/kgMethod Detection Limit (MDL) is 0.0050 µg/L
Limit of Quantification (LOQ) 0.01 mg/kg≤ 20 µg/kg5 µg/kgTarget LOQ of 0.05 µg/L
Linearity (R²) > 0.998> 0.999Not explicitly statedLinear regression used
Recovery (%) 75.0 - 103.982.60 - 101.1178.4 - 108.0Not specified in the same format
Precision (RSD %) < 4.35.4 - 15.31.1 - 11.9Not specified in the same format
Matrix Agricultural ProductsFruits and BeveragesCucumber and SoilWater

Experimental Protocols

Novel Analytical Method: QuEChERS Extraction with LC-MS/MS Detection

This method provides a rapid and efficient approach for the simultaneous determination of Fluoxastrobin and its (Z)-isomer in various agricultural products.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting-out: Add magnesium sulfate and sodium chloride, shake for 1 minute, and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds and then centrifuge.

  • Final Sample: Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (containing formic acid and ammonium formate).

  • Injection Volume: 5 µL.

  • Detection: Tandem mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring specific parent and product ion transitions for this compound.

Established Analytical Method: UPLC-PDA

This method is suitable for the analysis of Fluoxastrobin residues in fruits and beverages.

1. Sample Preparation

  • Extraction: The sample is extracted with a mixture of ethyl acetate and cyclohexane using ultrasonication.

  • Cleanup: The extract is cleaned up using gel permeation chromatography (GPC).

2. UPLC-PDA Analysis

  • Chromatographic Column: BEH C18 column (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: An isocratic mobile phase of water and acetonitrile (3:7, v/v) is used at a flow rate of 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at a wavelength of 251 nm.

Visualized Workflows and Comparisons

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (10g) extraction Add Acetonitrile (10mL) Shake sample->extraction salting_out Add MgSO4 & NaCl Centrifuge extraction->salting_out d_spe d-SPE Cleanup (PSA & MgSO4) Centrifuge salting_out->d_spe final_sample Filter Supernatant d_spe->final_sample lc_injection Inject into LC-MS/MS final_sample->lc_injection Inject Extract separation C18 Column Separation lc_injection->separation detection Tandem MS Detection (ESI+) separation->detection quantification Quantify this compound detection->quantification

Caption: Experimental workflow for the novel QuEChERS-LC-MS/MS method.

novel_speed High Throughput est_speed Moderate Throughput novel_sensitivity High Sensitivity (MS/MS) est_sensitivity Lower Sensitivity (PDA) novel_selectivity High Selectivity est_selectivity Prone to Matrix Interference

Caption: Logical comparison of key method characteristics.

Conclusion

The novel QuEChERS-based LC-MS/MS method demonstrates excellent performance for the detection of this compound in agricultural products, offering high sensitivity, selectivity, and good recovery rates. Compared to established methods like UPLC-PDA, it provides a more robust and efficient workflow, particularly for complex matrices. The choice of method will ultimately depend on the specific analytical requirements, including the matrix type, required limits of detection, and available instrumentation.

Cross-Reactivity of (Z)-Fluoxastrobin with Other QoI Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (Z)-Fluoxastrobin with other commercially significant Quinone outside Inhibitor (QoI) fungicides. Understanding the cross-reactivity profile is crucial for developing robust diagnostic assays, interpreting resistance data, and designing effective disease management strategies.

High Degree of Cross-Resistance Among QoI Fungicides

Extensive research into the mechanism of action and resistance development of QoI fungicides has revealed a high degree of cross-resistance among members of this chemical class (FRAC Group 11).[1][2][3] this compound, a dihydro-dioxazine type QoI, shares its mode of action with other strobilurins such as Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. They all target the quinol oxidation (Qo) site of the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi.[1][3][4]

The following table summarizes major QoI fungicides and their shared cross-resistance profile.

Fungicide Chemical Subgroup FRAC Group Cross-Resistance with this compound
This compound Dihydro-dioxazine11Not Applicable
AzoxystrobinMethoxy-acrylate11High
PyraclostrobinMethoxy-carbamate11High
TrifloxystrobinOximino-acetate11High
Kresoxim-methylOximino-acetate11High
PicoxystrobinMethoxy-acrylate11High
FenamidoneOxazolidine-dione11High

Mechanism of Action: Inhibition of Mitochondrial Respiration

The fungicidal activity of this compound and other QoI fungicides stems from their ability to disrupt cellular energy production in pathogenic fungi. They specifically bind to the Qo site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting ATP synthesis and leading to fungal cell death.

QoI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1) Q_pool Ubiquinol (QH2) Qo_site Qo Site Q_pool->Qo_site e- transfer Cyt_c Cytochrome c Qo_site->Cyt_c e- transfer ATP_Synthase ATP Synthase Cyt_c->ATP_Synthase drives ATP ATP ATP_Synthase->ATP produces Fluoxastrobin This compound & other QoI Fungicides Fluoxastrobin->Qo_site Binds & Inhibits

Caption: Mechanism of action of this compound and other QoI fungicides.

Experimental Protocols

While a specific protocol for a this compound cross-reactivity study is not detailed in the available literature, a general methodology for a competitive enzyme-linked immunosorbent assay (cELISA) for a small molecule fungicide is provided below. This protocol can be adapted for the assessment of this compound cross-reactivity.

Competitive ELISA Protocol for Fungicide Detection

This protocol outlines the steps for a cELISA to determine the concentration of a target fungicide and its cross-reactivity with other related compounds.

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Capture antibody specific to the target fungicide

  • Hapten-protein conjugate (coating antigen)

  • Standard solutions of the target fungicide and potential cross-reactants

  • Enzyme-labeled secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Incubator

  • Microplate reader

2. Experimental Workflow:

cELISA_Workflow A 1. Coating: Microtiter plate wells are coated with hapten-protein conjugate. B 2. Washing: Unbound conjugate is washed away. A->B C 3. Blocking: Remaining protein-binding sites on the wells are blocked. B->C D 4. Competitive Reaction: Standard/sample (containing free fungicide) and primary antibody are added. Competition for antibody binding occurs. C->D E 5. Washing: Unbound antibody and fungicide are washed away. D->E F 6. Secondary Antibody Incubation: Enzyme-labeled secondary antibody is added, binding to the primary antibody. E->F G 7. Washing: Unbound secondary antibody is washed away. F->G H 8. Substrate Addition: Substrate is added, and the enzyme catalyzes a color change. G->H I 9. Stopping Reaction: Reaction is stopped with an acid. H->I J 10. Measurement: Absorbance is read with a microplate reader. Signal is inversely proportional to fungicide concentration. I->J

Caption: Workflow for a competitive ELISA for fungicide detection.

3. Data Analysis for Cross-Reactivity:

Cross-reactivity (CR) is typically determined by comparing the concentration of the cross-reacting compound that causes 50% inhibition (IC50) of the assay signal to the IC50 of the target analyte (this compound in this case).

The formula for calculating percent cross-reactivity is:

% CR = (IC50 of this compound / IC50 of competing compound) x 100

A standard curve is generated for this compound and each of the tested QoI fungicides. The IC50 values are then determined from these curves to calculate the cross-reactivity.

Conclusion

The available evidence strongly indicates a high level of cross-resistance between this compound and other QoI fungicides within FRAC group 11. This is a critical factor for consideration in the development of resistance management programs and in the design of specific and selective analytical methods. While detailed quantitative cross-reactivity data from immunoassays are not widely published, the shared mechanism of action and known resistance mutations provide a robust framework for predicting the cross-reactivity profile of this compound. Future research focusing on the development of specific monoclonal antibodies for this compound could provide more granular data on its cross-reactivity with other strobilurins.

References

Head-to-Head Field Trial: (Z)-Fluoxastrobin vs. Pyraclostrobin for Wheat Rust Control

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Performance in Wheat Rust Management

This guide provides a comprehensive comparison of two prominent strobilurin fungicides, (Z)-Fluoxastrobin and Pyraclostrobin, for the control of wheat rust. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at their relative performance based on available field trial data. While direct, single-study head-to-head quantitative data is limited in publicly accessible literature, this guide synthesizes qualitative ratings from multi-year, multi-location university extension trials and available quantitative data from separate studies to offer a comparative perspective.

Executive Summary

Both this compound and Pyraclostrobin are highly effective fungicides against wheat rust diseases, including stripe rust (Puccinia striiformis) and leaf rust (Puccinia triticina). They belong to the Quinone outside Inhibitor (QoI) class of fungicides, which act by inhibiting mitochondrial respiration in fungi. Qualitative assessments from the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184) consistently rate both fungicides as "Good" to "Very Good" for the control of wheat rusts. However, quantitative data from individual trials suggest potential differences in the level of control and impact on yield, which will be explored in this guide.

Comparative Efficacy Data

Summarizing quantitative data from direct head-to-head trials is challenging due to their limited availability. The following table is a synthesis of qualitative ratings from comprehensive, multi-year university extension trials and quantitative data from separate field studies to provide a comparative overview.

Parameter This compound Pyraclostrobin Data Source/Citation
Chemical Class Strobilurin (QoI)Strobilurin (QoI)General Fungicide Classification
Target Pathogens Wheat Rusts (Stripe, Leaf), Powdery Mildew, etc.Wheat Rusts (Stripe, Leaf, Stem), Powdery Mildew, etc.Fungicide Product Labels
Efficacy Rating (Stripe Rust) Very GoodExcellentNCERA-184[1][2]
Efficacy Rating (Leaf Rust) Very GoodExcellentNCERA-184[1][2]
Disease Control (%) Data not available in a direct comparative study.Up to 80% control of leaf rust has been reported in some trials.[2]
Yield Response Data not available in a direct comparative study.Yield increases have been documented in multiple field trials.[3]

Note: The efficacy ratings are qualitative and based on multi-year, multi-location trials conducted by university researchers. 'Excellent' indicates a higher and more consistent level of disease control than 'Very Good'. The lack of directly comparable quantitative data necessitates a cautious interpretation of these findings.

Experimental Protocols

The following outlines a representative experimental protocol for a field trial evaluating the efficacy of fungicides on wheat rust, based on common practices reported in agricultural research.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Individual plots are typically 1.5 to 3 meters wide and 6 to 10 meters long to minimize edge effects and allow for accurate application and harvesting.

  • Treatments: Treatments would include an untreated control, this compound at a specified rate, and Pyraclostrobin at a specified rate. Additional treatments with other fungicides or tank mixes could also be included.

2. Crop and Inoculation:

  • Variety: A wheat variety susceptible to the target rust pathogen(s) is selected to ensure adequate disease pressure for a robust evaluation.

  • Inoculation: In trials where natural infection is not relied upon, plots are artificially inoculated with a suspension of urediniospores of the target rust pathogen at a specific growth stage (e.g., flag leaf emergence) to ensure uniform disease development.

3. Fungicide Application:

  • Timing: Fungicides are typically applied at a specific wheat growth stage, such as flag leaf emergence (Feekes 8-9) or heading (Feekes 10.1-10.5), depending on the trial objectives.

  • Method: Applications are made using a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage of the foliage. Spray volume is typically between 100 and 200 liters per hectare.

4. Data Collection:

  • Disease Severity: Disease severity is assessed visually on the flag leaves or upper canopy at multiple time points after fungicide application. The percentage of leaf area covered by rust pustules is estimated using a standardized rating scale (e.g., modified Cobb scale).

  • Area Under the Disease Progress Curve (AUDPC): AUDPC is calculated from the multiple disease severity assessments to provide an integrated measure of disease development over time.

  • Yield: At crop maturity, the central area of each plot is harvested using a plot combine. Grain yield is recorded and adjusted for moisture content.

  • Test Weight: The test weight of the harvested grain is measured to assess grain quality.

5. Statistical Analysis:

  • Data on disease severity, AUDPC, yield, and test weight are subjected to Analysis of Variance (ANOVA).

  • Mean separation tests (e.g., Fisher's LSD) are used to determine statistically significant differences between treatment means at a specified significance level (e.g., P < 0.05).

Visualizing Key Processes

To better understand the mechanisms and methodologies discussed, the following diagrams have been generated.

G cluster_0 Fungal Mitochondrion Complex_III Complex III (Cytochrome bc1 complex) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Ubiquinone Ubiquinone (Coenzyme Q) Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- Strobilurin This compound or Pyraclostrobin Strobilurin->Complex_III Binds to Qo site e_flow Electron Flow no_ATP ATP Production Blocked

Caption: Mode of action for this compound and Pyraclostrobin.

G cluster_workflow Fungicide Field Trial Workflow Trial_Design 1. Trial Design (RCBD, Plot Layout) Site_Selection 2. Site Selection & Preparation Trial_Design->Site_Selection Planting 3. Planting of Susceptible Wheat Variety Site_Selection->Planting Inoculation 4. Pathogen Inoculation (if applicable) Planting->Inoculation Fungicide_Application 5. Fungicide Application (Specific Growth Stage) Inoculation->Fungicide_Application Data_Collection 6. Data Collection (Disease Severity, etc.) Fungicide_Application->Data_Collection Harvest 7. Harvest & Yield Measurement Data_Collection->Harvest Data_Analysis 8. Statistical Analysis Harvest->Data_Analysis Reporting 9. Reporting of Findings Data_Analysis->Reporting

Caption: Experimental workflow for a typical fungicide field trial.

Conclusion

Based on available data, both this compound and Pyraclostrobin are effective options for the management of wheat rust. Qualitative data from multi-year trials suggest that Pyraclostrobin may offer a slightly higher and more consistent level of control for both stripe and leaf rust, as indicated by its "Excellent" rating compared to the "Very Good" rating for this compound in some reports[1][2]. However, without direct head-to-head quantitative field trial data, it is difficult to definitively state that one is superior to the other in all conditions.

The choice between these two fungicides may depend on specific regional disease pressures, local trial data, product availability, and cost-effectiveness. For researchers and drug development professionals, further head-to-head field trials generating robust quantitative data would be invaluable for making more definitive comparisons and for the development of optimized disease management strategies.

References

Comparative Transcriptomic Analysis of Fungicide Treatments in Fungi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide will delve into the experimental data, methodologies, and key findings from this comparative study, providing researchers, scientists, and drug development professionals with a comprehensive overview of the molecular responses of fungi to various fungicidal treatments.

Quantitative Data Summary

The study on Fusarium pseudograminearum revealed significant alterations in the global gene transcriptional profile in response to treatment with pyraclostrobin, carbendazim, tebuconazole, and phenamacril. The number of differentially expressed genes (DEGs) varied considerably among the different treatments, indicating distinct molecular responses to each fungicide.[1]

Fungicide TreatmentUp-Regulated GenesDown-Regulated GenesTotal Differentially Expressed Genes
Pyraclostrobin9599371896
Carbendazim258123381
Tebuconazole386456842
Phenamacril546268814

Table 1: Number of differentially expressed genes in Fusarium pseudograminearum after treatment with different fungicides.[1]

Experimental Protocols

The following methodologies were employed in the transcriptomic analysis of Fusarium pseudograminearum treated with the four fungicides:

Fungal Strain and Culture Conditions: The Fusarium pseudograminearum strain XX1809 was used. The sensitivity of this strain to each fungicide was determined using a fungal growth rate method to establish the EC50 values (the concentration that inhibits 50% of mycelial growth).

Fungicide Treatment and RNA Extraction: The fungal strain was treated with each of the four fungicides at their respective EC50 concentrations. Total RNA was then extracted from the treated and control fungal samples.

RNA Sequencing (RNA-Seq): Transcriptome sequencing was performed using the Illumina sequencing platform. This generated a substantial amount of clean data for each of the 15 samples (three replicates for each of the four fungicide treatments and a control group).

Data Analysis: The sequence reads were mapped to the F. pseudograminearum reference genome. The analysis of differentially expressed genes (DEGs) was conducted to identify genes that showed significant changes in expression levels in the fungicide-treated samples compared to the control. Further functional analysis, including GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis, was performed to understand the biological functions of the DEGs.[1]

Visualizing Experimental and Logical Relationships

To better understand the experimental workflow and the modes of action of the fungicides, the following diagrams are provided.

Experimental_Workflow cluster_preparation Strain Preparation & Sensitivity cluster_treatment Fungicide Treatment cluster_analysis Transcriptomic Analysis Strain F. pseudograminearum (Strain XX1809) EC50 EC50 Determination Strain->EC50 Control Control Pyraclostrobin Pyraclostrobin Carbendazim Carbendazim Tebuconazole Tebuconazole Phenamacril Phenamacril RNA_Extraction RNA Extraction Control->RNA_Extraction Pyraclostrobin->RNA_Extraction Carbendazim->RNA_Extraction Tebuconazole->RNA_Extraction Phenamacril->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Data Analysis (DEG, GO, KEGG) RNA_Seq->Data_Analysis

Experimental workflow for transcriptomic analysis.

The fungicides used in the comparative study belong to different classes, each with a unique mode of action. Understanding these mechanisms is crucial for interpreting the transcriptomic data.

Fungicide_Modes_of_Action cluster_strobilurin Strobilurins (e.g., Pyraclostrobin) cluster_benzimidazole Benzimidazoles (e.g., Carbendazim) cluster_triazole Triazoles (e.g., Tebuconazole) cluster_cyanoacrylate Cyanoacrylates (e.g., Phenamacril) Strobilurin Pyraclostrobin Mitochondrion Mitochondrion Strobilurin->Mitochondrion Inhibits ComplexIII Complex III (Cytochrome bc1) ATP_Production ATP Production ComplexIII->ATP_Production Blocks Electron Transport Benzimidazole Carbendazim Tubulin β-tubulin Benzimidazole->Tubulin Binds to Mitosis Mitosis Tubulin->Mitosis Inhibits Microtubule Assembly Triazole Tebuconazole Ergosterol Ergosterol Biosynthesis Triazole->Ergosterol Inhibits Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Disrupts Cyanoacrylate Phenamacril Myosin Myosin I Cyanoacrylate->Myosin Inhibits Intracellular_Transport Intracellular Transport Myosin->Intracellular_Transport Disrupts

Modes of action for different fungicide classes.

Discussion of Key Findings

The transcriptomic analysis of Fusarium pseudograminearum revealed that while each fungicide elicited a unique gene expression profile, there were also common responses. A key finding was the significant enrichment of the ABC (ATP-binding cassette) transporter pathway across all treatments. This suggests a common mechanism of fungicide resistance or detoxification, where the fungus actively pumps out the toxic compounds.[1]

The large number of DEGs observed in the pyraclostrobin-treated samples indicates a broad-ranging impact of this strobilurin fungicide on fungal metabolism and cellular processes. This is consistent with its mode of action, which involves the disruption of the mitochondrial respiratory chain, a central hub of cellular energy production.

In contrast, carbendazim, which has a more specific target (β-tubulin), induced a smaller number of DEGs. This highlights how fungicides with different modes of action can trigger transcriptomic responses of varying magnitudes.

Conclusion

While a direct comparative transcriptomic study involving (Z)-Fluoxastrobin is currently lacking, the analysis of Fusarium pseudograminearum's response to pyraclostrobin and other fungicides provides a valuable framework for understanding the molecular effects of strobilurins. The data clearly demonstrates that different classes of fungicides induce distinct and complex transcriptomic changes in fungi. The upregulation of ABC transporters appears to be a common defense mechanism. Further research focusing on a direct comparison of this compound with other fungicides will be crucial for a more complete understanding of its specific effects and for the development of more effective and sustainable disease control strategies.

References

Assessing the Environmental Safety Profile of (Z)-Fluoxastrobin in Comparison to Other Strobilurins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental safety assessment of (Z)-Fluoxastrobin against other prominent strobilurin fungicides: Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. Strobilurins are a class of fungicides widely used in agriculture that act by inhibiting mitochondrial respiration in fungi. However, their mode of action can also affect non-target organisms, making a thorough environmental safety evaluation crucial. This document summarizes key ecotoxicological data, details the experimental methodologies used for these assessments, and illustrates the underlying toxicological pathway.

Quantitative Ecotoxicity Data

The following tables summarize the acute toxicity of this compound and other selected strobilurins to various non-target organisms, as well as their environmental fate characteristics. Data is presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration for 50% of the test population), or LD50 (lethal dose for 50% of the test population), along with soil degradation half-life (DT50) and bioconcentration factor (BCF).

Table 1: Acute Toxicity to Aquatic Organisms

FungicideFish (96h LC50, mg/L)Daphnia magna (48h EC50, mg/L)Algae (72-96h EC50, mg/L)
This compound No specific data found; ranked as less toxic than pyraclostrobin and trifloxystrobin[1]No specific data found0.35 (biomass) / 2.10 (growth rate)[2]
Azoxystrobin 0.47 - 4.2[1][3][4]0.071 - 0.83[3][5]0.71 - 2.2[3]
Pyraclostrobin 0.00616 - 0.25[6][7][8]0.014 - 0.0287[9][10]>0.842 (growth rate) / 0.152 (biomass)[11]
Trifloxystrobin No specific data found0.0103 - 0.023[12][13]No specific data found

Table 2: Acute Toxicity to Terrestrial Organisms

FungicideHoney Bees (Apis mellifera, 48h Contact LD50, µ g/bee )Earthworms (Eisenia fetida, 14d LC50, mg/kg soil)
This compound No specific data foundNo specific data found; No mortality observed at 2.5 mg/kg in a 28-day study[14]
Azoxystrobin >200[3][15]>1000[3]
Pyraclostrobin No specific data foundNo specific data found
Trifloxystrobin >100 - >200[16]No specific data found

Table 3: Environmental Fate Characteristics

FungicideSoil Degradation (DT50, days)Bioconcentration Factor (BCF)
This compound Moderately persistentNo specific data found
Azoxystrobin Moderately persistent (e.g., 72-164 days)[4]Low potential
Pyraclostrobin No specific data foundNo specific data found
Trifloxystrobin No specific data foundNo specific data found

Mechanism of Action and Signaling Pathway

Strobilurin fungicides inhibit cellular respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage disrupts the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting ATP synthesis. This disruption can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage in non-target organisms.

Strobilurin_Toxicity_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP ATP Complex_III->ATP Reduced Synthesis ROS Reactive Oxygen Species (ROS) Complex_III->ROS Increased Production Ubiquinol Ubiquinol Ubiquinol->Complex_III e- ATP_Synthase->ATP Synthesis Strobilurin This compound & Other Strobilurins Strobilurin->Complex_III Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Caption: Inhibition of mitochondrial complex III by strobilurins, leading to oxidative stress.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across different studies and substances.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna. Young daphnids are exposed to a range of concentrations for 48 hours. The endpoint is immobilization, and the EC50 is calculated.

  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. Exponentially growing algae are exposed to different concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the EC50 is determined.

Terrestrial Toxicity Testing
  • Honeybees, Acute Contact Toxicity Test (OECD 214): This laboratory test assesses the acute contact toxicity to adult worker honey bees. Bees are topically exposed to different doses of the test substance. Mortality is recorded over 48 to 96 hours to determine the LD50.

  • Earthworm, Acute Toxicity Test (OECD 207): This test determines the acute toxicity of substances to earthworms (Eisenia fetida) in artificial soil. Earthworms are exposed to soil treated with a range of concentrations of the test substance. Mortality is assessed after 7 and 14 days to calculate the LC50.

Environmental Fate Testing
  • Soil Degradation: The rate of degradation in soil is typically determined through laboratory studies under controlled aerobic conditions. The time for 50% of the substance to degrade (DT50) is a key endpoint.

  • Bioaccumulation: The potential for a substance to accumulate in aquatic organisms is assessed by determining the Bioconcentration Factor (BCF). This is the ratio of the concentration of the chemical in an organism to the concentration in the surrounding water. A high BCF indicates a higher potential for bioaccumulation.

References

Synergistic and Antagonistic Effects of (Z)-Fluoxastrobin in Fungicide Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Fluoxastrobin , a strobilurin fungicide, is a potent inhibitor of mitochondrial respiration in fungi, providing broad-spectrum disease control in various crops. To enhance its efficacy, broaden the range of controlled pathogens, and manage the development of fungicide resistance, this compound is frequently formulated or tank-mixed with fungicides from different chemical classes. These combinations can result in synergistic, additive, or antagonistic effects. This guide provides a comparative overview of the performance of this compound in combination with other fungicides, supported by available experimental data and detailed methodologies for assessing these interactions.

Understanding Synergistic and Antagonistic Effects

The interaction between fungicides in a mixture can be defined as follows:

  • Synergism: The combined effect of the two fungicides is greater than the sum of their individual effects.

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

The assessment of these interactions is crucial for optimizing disease control strategies. The Colby method is a widely accepted formula for calculating the expected additive effect of a fungicide mixture.

Colby's Formula:

Expected Efficacy (E) = X + Y - (XY / 100)

Where:

  • X = Percent inhibition or control by fungicide A at a given concentration.

  • Y = Percent inhibition or control by fungicide B at a given concentration.

If the observed efficacy of the mixture is significantly higher than the calculated expected efficacy (E), the interaction is considered synergistic. Conversely, if the observed efficacy is significantly lower, the interaction is antagonistic.

Performance of this compound in Combination with Other Fungicides

While specific, publicly available studies quantifying the synergistic or antagonistic interactions of this compound with a wide range of fungicides are limited, the performance of commercial combination products provides insights into their enhanced efficacy. The most common partners for this compound belong to the triazole group of fungicides, which act as demethylation inhibitors (DMIs).

Combination with Triazoles

For instance, a product containing a mixture of a strobilurin and a triazole is often rated as providing "very good" to "excellent" control against a range of diseases in wheat, such as Septoria tritici blotch and rusts[1]. This high level of efficacy suggests at least an additive effect, and potentially synergy, in these combinations.

Table 1: Efficacy Ratings of Fungicide Components and Hypothetical Synergy Analysis

Target Disease (in Wheat)Fungicide ClassActive IngredientTypical Efficacy Rating (% Control)Expected Efficacy (Colby's Method)Observed Efficacy of CombinationInteraction Type
Septoria tritici blotchStrobilurinThis compound70% (Hypothetical)\multirow{2}{}{88%}\multirow{2}{}{92% (Hypothetical)}\multirow{2}{}{Synergistic}
TriazoleTebuconazole60% (Hypothetical)
Leaf RustStrobilurinThis compound85% (Hypothetical)\multirow{2}{}{95.5%}\multirow{2}{}{90% (Hypothetical)}\multirow{2}{}{Antagonistic}
TriazolePropiconazole70% (Hypothetical)

Note: The efficacy values in this table are hypothetical and for illustrative purposes to demonstrate the application of the Colby method. Actual efficacy can vary depending on environmental conditions, disease pressure, and application timing.

Experimental Protocols for Assessing Fungicide Interactions

To rigorously evaluate the synergistic, additive, or antagonistic effects of this compound combinations, standardized experimental protocols are essential.

In Vitro Synergy Assessment: The Checkerboard Microtiter Plate Assay

This method allows for the testing of a wide range of concentrations of two fungicides, both individually and in combination.

Methodology:

  • Preparation of Fungicide Stock Solutions: Dissolve this compound and the partner fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and the partner fungicide along the columns in a suitable growth medium for the target fungus (e.g., Potato Dextrose Broth). This creates a matrix of different concentration combinations.

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

  • Growth Assessment: Measure fungal growth in each well, typically by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration and combination compared to a fungicide-free control. Use the Colby formula to determine the expected efficacy for each combination and compare it with the observed efficacy to identify synergistic, additive, or antagonistic interactions.[2][3][4][5]

In Vivo Synergy Assessment: Field Trials

Field trials provide a more realistic evaluation of fungicide performance under real-world conditions.

Methodology:

  • Trial Design: Establish a randomized complete block design with multiple replications for each treatment.[6]

  • Treatments: Include an untreated control, this compound alone, the partner fungicide alone, and the tank-mixture of this compound and the partner fungicide at desired rates.

  • Application: Apply the fungicide treatments at a specific crop growth stage relevant to the target disease, using calibrated spray equipment to ensure uniform coverage.[7]

  • Disease Assessment: At regular intervals after application, visually assess the disease severity on the leaves or other relevant plant parts, often as a percentage of the affected area. The Area Under the Disease Progress Curve (AUDPC) can be calculated to represent the cumulative disease pressure over time.[6]

  • Yield Data: At the end of the growing season, harvest the plots and measure the crop yield and quality parameters.

  • Data Analysis: Statistically analyze the disease severity and yield data. Use the disease control percentages from the single-fungicide treatments in the Colby formula to calculate the expected efficacy of the mixture and compare it to the observed efficacy.[8][9]

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow analyze_vitro analyze_vitro colby colby analyze_vitro->colby analyze_vivo analyze_vivo analyze_vivo->colby

mechanism_of_action Fluoxastrobin Fluoxastrobin ETC ETC Fluoxastrobin->ETC Inhibits (Complex III) Triazole Triazole Ergosterol_Pathway Ergosterol_Pathway Triazole->Ergosterol_Pathway Inhibits (C14-demethylase) ATP ATP Fungal_Growth Fungal Growth Inhibited ATP->Fungal_Growth Cell_Membrane Cell_Membrane Cell_Membrane->Fungal_Growth

Conclusion

The combination of this compound with other fungicides, particularly those from the triazole class, is a cornerstone of modern disease management strategies. While the publicly available, peer-reviewed data specifically quantifying synergistic effects is limited, the enhanced and broader-spectrum efficacy of commercial combination products strongly suggests at least an additive, and likely synergistic, relationship in many cases. For researchers and drug development professionals, the detailed in vitro and in vivo protocols provided in this guide offer a robust framework for systematically evaluating the nature of these interactions. Such studies are critical for the development of more effective and sustainable fungicide formulations and for optimizing their use in the field to ensure global food security.

References

Safety Operating Guide

Navigating the Disposal of Fluoxastrobin, (Z)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Fluoxastrobin, (Z)-, a strobilurin fungicide. Adherence to these protocols is vital to minimize environmental impact and ensure a safe laboratory environment.

Fluoxastrobin is classified as hazardous waste and is known to be very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations[1][2]. Improper disposal of excess or waste pesticide is prohibited[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of Fluoxastrobin, (Z)- waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures for Fluoxastrobin, (Z)- Waste

The primary and recommended method for the disposal of Fluoxastrobin, (Z)- and materials contaminated with it is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all Fluoxastrobin, (Z)- waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Fluoxastrobin, (Z)-". Include the approximate concentration and date.

  • Waste Streams:

    • Unused/Expired Fluoxastrobin, (Z)-: Collect any pure, unused, or expired chemical directly into the designated hazardous waste container.

    • Contaminated Solutions: Aqueous and solvent-based solutions containing Fluoxastrobin, (Z)- should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated Solid Waste: All solid materials that have come into contact with Fluoxastrobin, (Z)-, such as pipette tips, gloves, bench paper, and contaminated glassware, must be collected in a separate, clearly labeled solid hazardous waste container.

2. Decontamination of Empty Containers:

Empty containers that once held Fluoxastrobin, (Z)- must be properly decontaminated before they can be considered non-hazardous.

  • Triple Rinse Procedure:

    • Empty the container of all remaining product.

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., acetone or methanol, followed by water).

    • Securely cap the container and shake vigorously for at least 30 seconds.

    • Pour the rinsate into the designated liquid hazardous waste container for Fluoxastrobin, (Z)-.

    • Repeat this rinsing procedure two more times.

  • Container Puncturing: After the third rinse, puncture the container to prevent reuse.

  • Disposal of Rinsed Containers: Consult with your institution's EHS department for guidance on the disposal of the triple-rinsed and punctured containers.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the storage area is secure, away from drains, and segregated from incompatible chemicals.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of Fluoxastrobin, (Z)- waste down the drain or in the regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data related to the environmental and safety aspects of Fluoxastrobin.

PropertyValueCitation
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.
Abiotic HydrolysisStable[3]
Photolysis Half-Life (simulated sunlight)5.1 - 6.2 hours
Bioconcentration Factor (BCF)36 (suggests moderate potential for bioconcentration)[3]
UN Number (for transport)UN3077 (for solids)[4]

Experimental Protocols

While direct chemical neutralization of Fluoxastrobin, (Z)- in a laboratory setting is not recommended due to the potential for hazardous byproducts and incomplete reactions, understanding its degradation can inform its environmental fate. Studies on the environmental degradation of strobilurin fungicides often involve the following experimental setup:

Photolysis Experimental Protocol:

  • Solution Preparation: Prepare a solution of Fluoxastrobin in ultrapure water or a relevant natural water sample at a known concentration.

  • Irradiation: Place the solution in a quartz vessel and expose it to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to mimic the solar spectrum).

  • Sampling: At predetermined time intervals, withdraw aliquots of the solution.

  • Analysis: Analyze the concentration of Fluoxastrobin in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Calculation: Plot the concentration of Fluoxastrobin versus time to determine the rate of degradation and calculate the photolytic half-life.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Fluoxastrobin, (Z)- waste in a laboratory setting.

Fluoxastrobin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_processing Waste Processing cluster_storage_disposal Storage & Final Disposal start Fluoxastrobin, (Z)- Used in Experiment waste_generated Waste Generated start->waste_generated liquid_waste Liquid Waste (Unused chemical, solutions, rinsate) waste_generated->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, pipette tips, etc.) waste_generated->solid_waste Solid empty_container Empty Stock Container waste_generated->empty_container Container collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store in Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste triple_rinse->collect_liquid Collect Rinsate puncture Puncture Container triple_rinse->puncture puncture->store_waste Store for pickup ehs_pickup Schedule EHS/ Contractor Pickup store_waste->ehs_pickup

Caption: Workflow for the safe disposal of Fluoxastrobin, (Z)- waste.

References

Navigating the Safe Handling of Fluoxastrobin, (Z)-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fluoxastrobin, (Z)-, a fungicide encountered in various research and development settings. Adherence to these protocols is critical for minimizing exposure risk and ensuring responsible disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Fluoxastrobin, (Z)-, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eye Protection Safety glasses or gogglesMust be equipped with side-shields. A face shield should be used if there is a risk of splashing.
Body Protection Laboratory coatA standard lab coat is required. For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection RespiratorThe need for respiratory protection is dependent on the specific procedures and the potential for aerosol generation. If the process may generate dust or aerosols, a NIOSH-approved respirator is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Fluoxastrobin, (Z)- is crucial for maintaining a safe laboratory environment. The following step-by-step guidance outlines the operational workflow.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before any handling, thoroughly review the most current SDS for Fluoxastrobin, (Z)-.

  • Designate a Handling Area: All work with Fluoxastrobin, (Z)- should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble all necessary PPE: Ensure all required personal protective equipment is readily available and in good condition.

  • Prepare for Spills: Have a chemical spill kit readily accessible in the designated handling area.

Handling Procedures
  • Donning PPE: Put on all required PPE before handling the compound.

  • Weighing and Transferring: Conduct all weighing and transferring of solid Fluoxastrobin, (Z)- within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation: When preparing solutions, add the solid Fluoxastrobin, (Z)- to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.

  • Post-Handling: After handling, decontaminate the work area thoroughly.

Accidental Exposure and First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of Fluoxastrobin, (Z)- and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with Fluoxastrobin, (Z)-, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant. All disposal activities must be in strict accordance with local, state, and federal regulations. Do not dispose of Fluoxastrobin, (Z)- down the drain or in the regular trash.

  • Container Disposal: Empty containers may retain product residue. Follow all label warnings and dispose of them as hazardous waste in accordance with regulations.

Quantitative Data

At the time of this publication, specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH have not been established for Fluoxastrobin, (Z)-. One Material Safety Data Sheet explicitly states: OSHA PEL: NA, ACGIH TLV: NA, NIOSH REL: NA. In the absence of established OELs, it is imperative to handle Fluoxastrobin, (Z)- with the utmost caution and to utilize engineering controls and personal protective equipment to minimize any potential exposure.

ParameterValueAgency
OSHA PEL (Permissible Exposure Limit) Not EstablishedOSHA
ACGIH TLV (Threshold Limit Value) Not EstablishedACGIH
NIOSH REL (Recommended Exposure Limit) Not EstablishedNIOSH

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Fluoxastrobin, (Z)- in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Designate Area Designate Area Review SDS->Designate Area Assemble PPE Assemble PPE Designate Area->Assemble PPE Prepare Spill Kit Prepare Spill Kit Assemble PPE->Prepare Spill Kit Don PPE Don PPE Prepare Spill Kit->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Accidental Exposure Accidental Exposure Weigh & Transfer->Accidental Exposure Decontaminate Area Decontaminate Area Prepare Solution->Decontaminate Area Prepare Solution->Accidental Exposure Collect Waste Collect Waste Decontaminate Area->Collect Waste Dispose via Approved Vendor Dispose via Approved Vendor Collect Waste->Dispose via Approved Vendor First Aid First Aid Accidental Exposure->First Aid

Caption: Workflow for the safe handling of Fluoxastrobin, (Z)-.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Fluoxastrobin
Reactant of Route 2
Reactant of Route 2
(Z)-Fluoxastrobin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.